Product packaging for N(6)-Methyl-3'-amino-3'-deoxyadenosine(Cat. No.:CAS No. 6088-33-1)

N(6)-Methyl-3'-amino-3'-deoxyadenosine

Cat. No.: B1227806
CAS No.: 6088-33-1
M. Wt: 280.28 g/mol
InChI Key: ZZZAYLDWLFISCQ-HUKYDQBMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N(6)-Methyl-3'-amino-3'-deoxyadenosine, also known as this compound, is a useful research compound. Its molecular formula is C11H16N6O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N6O3 B1227806 N(6)-Methyl-3'-amino-3'-deoxyadenosine CAS No. 6088-33-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6088-33-1

Molecular Formula

C11H16N6O3

Molecular Weight

280.28 g/mol

IUPAC Name

(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C11H16N6O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-8(19)6(12)5(2-18)20-11/h3-6,8,11,18-19H,2,12H2,1H3,(H,13,14,15)/t5-,6-,8-,11-/m1/s1

InChI Key

ZZZAYLDWLFISCQ-HUKYDQBMSA-N

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O

Other CAS No.

6088-33-1

Synonyms

MA-Ado
N(6)-methyl-3'-amino-3'-deoxyadenosine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N(6)-Methyl-3'-amino-3'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of N(6)-Methyl-3'-amino-3'-deoxyadenosine, a modified nucleoside analog of significant interest in biomedical research and drug discovery. The document outlines a feasible multi-step synthetic pathway, detailing the requisite experimental protocols, and presents key quantitative data in a structured format. Furthermore, this guide includes a visualization of the synthetic workflow to facilitate a clear understanding of the entire process.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached through a multi-step process commencing from the readily available starting material, adenosine. The overall synthetic strategy involves the introduction of an amino group at the 3' position of the ribose sugar and a methyl group at the N(6) position of the adenine base. A common and effective approach to introduce the 3'-amino group is via a 3'-azido intermediate, which is subsequently reduced. The N(6)-methylation can be performed on a protected adenosine derivative. To ensure regioselectivity and prevent unwanted side reactions, the use of protecting groups for the hydroxyl functions of the ribose moiety is crucial.

The proposed synthetic workflow is depicted below:

Synthesis_Workflow Adenosine Adenosine Protected_Adenosine Protected Adenosine (2',5'-O-protected) Adenosine->Protected_Adenosine Protection Azido_Intermediate Protected 3'-Azido-3'-deoxyadenosine Protected_Adenosine->Azido_Intermediate Azidation Methylated_Azido_Intermediate Protected N(6)-Methyl-3'-azido-3'-deoxyadenosine Azido_Intermediate->Methylated_Azido_Intermediate N(6)-Methylation Methylated_Amino_Intermediate Protected this compound Methylated_Azido_Intermediate->Methylated_Amino_Intermediate Azide Reduction Final_Product This compound Methylated_Amino_Intermediate->Final_Product Deprotection

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of a Protected 3'-Azido-3'-deoxyadenosine Intermediate

The initial step involves the protection of the 2'- and 5'-hydroxyl groups of adenosine, followed by the introduction of an azido group at the 3'-position. A common protecting group for the hydroxyls is the tert-butyldimethylsilyl (TBDMS) group.

Protocol:

  • Protection of Adenosine: To a solution of adenosine in dry pyridine, add a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride) in a stepwise manner to selectively protect the 5' and 2'-hydroxyl groups. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Activation of the 3'-Hydroxyl Group: The remaining free 3'-hydroxyl group of the protected adenosine is then activated for nucleophilic substitution. This can be achieved by reaction with a sulfonylating agent, such as trifluoromethanesulfonyl chloride, in the presence of a base like 4-dimethylaminopyridine (DMAP).

  • Azide Substitution: The activated 3'-position is then displaced with an azide group by reacting the intermediate with a source of azide ions, such as lithium azide (LiN₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to ensure complete conversion.

  • Purification: The resulting protected 3'-azido-3'-deoxyadenosine is purified by silica gel column chromatography.

Parameter Value/Condition
Starting Material Adenosine
Key Reagents tert-butyldimethylsilyl chloride, Trifluoromethanesulfonyl chloride, Lithium azide
Solvents Pyridine, Dichloromethane, DMF
Reaction Temperature 0 °C to 60 °C
Typical Yield 40-60% over three steps
Step 2: N(6)-Methylation of the Adenine Base

With the 3'-position modified, the next step is the selective methylation of the N(6)-amino group of the adenine base.

Protocol:

  • Reaction Setup: The protected 3'-azido-3'-deoxyadenosine is dissolved in an anhydrous polar aprotic solvent, such as DMF.

  • Addition of Base and Methylating Agent: A non-nucleophilic base, such as sodium hydride (NaH), is added to the solution to deprotonate the N(6)-amino group. Subsequently, a methylating agent, typically methyl iodide (CH₃I), is added. The reaction is stirred at room temperature.

  • Monitoring and Quenching: The progress of the reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the addition of a protic solvent, such as methanol.

  • Workup and Purification: The product is extracted and purified by silica gel column chromatography to yield the protected N(6)-methyl-3'-azido-3'-deoxyadenosine.

Parameter Value/Condition
Starting Material Protected 3'-azido-3'-deoxyadenosine
Key Reagents Methyl iodide, Sodium hydride
Solvent Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature
Typical Yield 70-85%
Step 3: Reduction of the 3'-Azido Group

The azido group at the 3'-position is then reduced to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Catalyst and Solvent: The protected N(6)-methyl-3'-azido-3'-deoxyadenosine is dissolved in a suitable solvent, such as methanol or ethanol. A palladium on carbon (Pd/C) catalyst (typically 10%) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenator apparatus. The reaction is stirred vigorously at room temperature.

  • Monitoring and Filtration: The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • Concentration: The filtrate is concentrated under reduced pressure to yield the crude protected this compound.

Parameter Value/Condition
Starting Material Protected N(6)-methyl-3'-azido-3'-deoxyadenosine
Key Reagents Palladium on carbon (10% Pd/C), Hydrogen gas
Solvent Methanol or Ethanol
Reaction Temperature Room Temperature
Typical Yield >90%
Step 4: Deprotection and Final Purification

The final step involves the removal of the protecting groups from the ribose moiety and the purification of the target compound.

Protocol:

  • Deprotection: The silyl protecting groups are typically removed under acidic conditions, for example, by treatment with a solution of hydrogen fluoride in pyridine (HF-Py) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The reaction is stirred until the deprotection is complete.

  • Purification by HPLC: The crude final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of a suitable buffer (e.g., triethylammonium acetate) and an organic modifier (e.g., acetonitrile).

  • Lyophilization: The fractions containing the pure product are collected, pooled, and lyophilized to obtain this compound as a white solid.

Parameter Value/Condition
Starting Material Protected this compound
Deprotection Reagent Tetrabutylammonium fluoride (TBAF) or HF-Pyridine
Purification Method Reversed-Phase HPLC (C18 column)
Mobile Phase Gradient of triethylammonium acetate buffer and acetonitrile
Final Form Lyophilized solid

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These values are representative and can vary based on the specific reaction conditions and scale.

Synthetic Step Reaction Typical Yield (%)
1Protection and Azidation40 - 60
2N(6)-Methylation70 - 85
3Azide Reduction> 90
4Deprotection and Purification50 - 70
Overall Total Synthesis 11 - 25

Concluding Remarks

The synthesis of this compound is a challenging but achievable process for researchers with a solid background in organic synthesis. The outlined protocols provide a robust framework for its preparation. Careful optimization of each step and diligent purification are paramount to obtaining the final compound in high purity. This technical guide serves as a valuable resource for scientists and professionals engaged in the synthesis of modified nucleosides for various research and development applications.

An In-depth Technical Guide to N(6)-Methyl-3'-amino-3'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog characterized by two key structural modifications to the natural adenosine molecule: the methylation of the exocyclic amino group at the N6 position of the adenine base and the substitution of the hydroxyl group at the 3' position of the ribose sugar with an amino group. These alterations confer unique chemical and physical properties that distinguish it from endogenous nucleosides and other synthetic analogs, making it a molecule of interest for various biochemical and pharmacological studies. This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its chemical properties, synthesis, and biological relevance.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available, specific experimental values for properties such as melting point and pKa are not widely reported in the literature.

PropertyValueSource
Chemical Formula C₁₁H₁₆N₆O₃[1]
Molecular Weight 280.28 g/mol [1]
IUPAC Name (2R,3R,4S,5R)-2-(6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diamineN/A
CAS Number 6088-33-1[1]
Canonical SMILES CNc1ncnc2c1ncn2[C@H]1--INVALID-LINK--CO)N">C@HNN/A
Appearance White to off-white crystalline solid (presumed based on related compounds)N/A
Solubility Data for the specific compound is not readily available. Related compounds like N6-Methyl-2'-deoxyadenosine are soluble in acetic acid and hot water.[2] 5'-Deoxyadenosine is soluble in DMSO and dimethylformamide (DMF) and sparingly soluble in aqueous buffers.[3]N/A
Stability Store at -20°C for long-term stability (recommended for similar nucleoside analogs).[2][3]N/A

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of structurally related N6-methylated and 3'-amino-modified nucleosides has been described, providing a general strategic framework. The synthesis would likely involve a multi-step process starting from a readily available adenosine derivative.

General Synthetic Approach:

The synthesis of nucleoside analogs with modifications at both the sugar and base moieties typically involves:

  • Protection of reactive groups: The hydroxyl groups on the ribose sugar are usually protected to prevent unwanted side reactions. Common protecting groups for this purpose include silyl ethers or acyl groups.

  • Modification of the sugar moiety: Introduction of the 3'-amino group can be achieved through various methods, such as nucleophilic substitution of a suitable leaving group at the 3' position with an azide followed by reduction.

  • Modification of the purine base: The N6-methyl group can be introduced via direct methylation of the exocyclic amino group of adenine.

  • Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.

Logical Workflow for a Potential Synthesis:

G Start Protected Adenosine Derivative Step1 Introduction of 3'-Azido Group Start->Step1 Step2 Reduction of Azide to 3'-Amino Group Step1->Step2 Step3 N6-Methylation of Adenine Step2->Step3 Step4 Deprotection Step3->Step4 End N(6)-Methyl-3'-amino- 3'-deoxyadenosine Step4->End

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not available in the public domain. Researchers interested in working with this compound would need to adapt procedures from the synthesis of similar molecules. Characterization would typically involve standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To purify the final compound and assess its purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the methyl and amino groups.

Biological Context and Signaling Pathways

Specific signaling pathways directly modulated by this compound have not been identified in the current body of scientific literature. However, the structural motifs of this molecule—the N6-methyladenosine and the 3'-amino-deoxyribose—are present in compounds with known and significant biological activities.

Relevance of N6-Methylation:

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is involved in regulating nearly every aspect of RNA metabolism, from splicing and nuclear export to stability and translation.[2][4] This modification is installed by "writer" enzymes (e.g., METTL3/14 complex), removed by "eraser" enzymes (e.g., FTO and ALKBH5), and recognized by "reader" proteins (e.g., YTH domain-containing proteins) that mediate its downstream effects.[5] The N6-methylation of adenosine can influence DNA-protein interactions and plays a role in DNA replication and repair.[6]

Relevance of 3'-Amino-Deoxyadenosine:

3'-Deoxyadenosine, also known as cordycepin, is a well-known adenosine analog with potent biological activities, including anti-proliferative and anti-inflammatory effects. It is known to inhibit the growth of cancer cells through mechanisms that can involve the stimulation of adenosine receptors and subsequent modulation of signaling pathways like the Wnt signaling pathway.[7]

Given these precedents, it is plausible that this compound could interact with components of the cellular machinery that recognize methylated nucleosides or adenosine analogs. Potential areas of investigation for its biological activity include:

  • Adenosine Receptor Signaling: The compound could act as an agonist or antagonist of adenosine receptors, thereby influencing downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).[1]

  • RNA and DNA Metabolism: It might interfere with the enzymes involved in m6A metabolism or be incorporated into nucleic acids, thereby affecting their structure and function.

Hypothetical Signaling Interaction:

G Molecule N(6)-Methyl-3'-amino- 3'-deoxyadenosine Receptor Adenosine Receptor Molecule->Receptor Enzyme m6A-related Enzyme (Writer/Eraser/Reader) Molecule->Enzyme Signaling Downstream Signaling (e.g., cAMP/PKA) Receptor->Signaling Enzyme->Signaling Cellular Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Cellular

Caption: Hypothetical interaction points for this compound.

Conclusion

This compound is a synthetic nucleoside analog with the potential for interesting biological activity due to its unique structural features. However, there is a significant lack of detailed experimental data in the public domain regarding its specific physicochemical properties, a step-by-step synthesis protocol, and its effects on biological pathways. The information available on related compounds, such as N6-methyladenosine and 3'-deoxyadenosine, provides a foundation for future research into this molecule. Further investigation is required to fully elucidate the chemical and biological profile of this compound and to determine its potential as a tool for chemical biology or as a lead compound in drug discovery.

References

An In-depth Technical Guide on the Core Mechanism of Action of N(6)-Methyl-3'-amino-3'-deoxyadenosine in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog with significant potential as a modulator of fundamental cellular processes, primarily protein synthesis. This technical guide delineates the proposed core mechanism of action of this compound, drawing upon the well-established roles of its constituent chemical modifications: N(6)-methylation of the adenine base and a 3'-amino substitution on the ribose sugar. The primary mode of action is hypothesized to be the termination of protein translation. This document provides a comprehensive overview of the molecular interactions, relevant signaling pathways, and detailed experimental protocols for the investigation of this and similar molecules.

Introduction

The intricate machinery of protein synthesis is a prime target for therapeutic intervention in various diseases, including cancer and viral infections. Nucleoside analogs that mimic natural components of RNA have proven to be effective tools for dissecting and disrupting this process. This compound is a purine analog that combines two key structural alterations to the adenosine molecule. The N(6)-methylation is a common modification found in natural RNA that can influence translation dynamics[1], while the 3'-amino group is a potent translation-terminating modification. This guide synthesizes the current understanding of these modifications to propose a cohesive mechanism of action for this compound.

Proposed Mechanism of Action: A Dual-Feature Molecule

The mechanism of action of this compound is predicated on its structural similarity to the 3'-end of an aminoacyl-tRNA. This allows it to enter the ribosomal machinery, where it acts as a potent chain terminator of translation. The proposed sequence of events is as follows:

  • Cellular Uptake and Metabolism: this compound is expected to be transported into the cell via nucleoside transporters. Inside the cell, it is likely phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate.

  • Incorporation into tRNA: The triphosphate analog is a substrate for tRNA nucleotidyltransferase, which incorporates it into the 3'-terminus of tRNA molecules, replacing the terminal adenosine of the CCA sequence.

  • Aminoacylation: The modified tRNA, now terminating in this compound, can be aminoacylated by aminoacyl-tRNA synthetases. The amino acid is attached to the 3'-amino group, forming a stable amide bond, in contrast to the labile ester bond in natural aminoacyl-tRNAs.

  • Entry into the Ribosome and Peptide Bond Formation: The aminoacylated, modified tRNA enters the A-site of the ribosome during translation elongation. The ribosome's peptidyl transferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain in the P-site and the amino acid on the modified tRNA in the A-site.

  • Chain Termination: Following the transfer of the polypeptide chain, the ribosome is unable to cleave the stable amide bond linking the polypeptide to the 3'-amino group of the modified tRNA. This effectively stalls the ribosome and prevents further elongation, leading to premature termination of translation.

The N(6)-methyl group on the adenine base may further influence this process. N(6)-methyladenosine in mRNA has been shown to affect the accuracy of codon reading and the efficiency of peptide release factors[1]. While the primary mechanism of action is chain termination due to the 3'-amino group, the N(6)-methylation could potentially modulate the efficiency of the modified tRNA's interaction with the ribosome or release factors, thereby fine-tuning its inhibitory activity.

Signaling Pathway Diagram

Mechanism_of_Action Proposed Mechanism of this compound cluster_cellular_processes Cellular Environment cluster_ribosome Ribosome Compound This compound Triphosphate This compound-TP Compound->Triphosphate Phosphorylation Modified_tRNA tRNA-CC-N(6)Me-3'NH2A Triphosphate->Modified_tRNA tRNA Nucleotidyltransferase Aminoacylated_tRNA Aminoacyl-tRNA-CC-N(6)Me-3'NH2A Modified_tRNA->Aminoacylated_tRNA Aminoacyl-tRNA Synthetase Ribosome_A_site Ribosome A-site Entry Aminoacylated_tRNA->Ribosome_A_site Peptidyl_Transfer Peptidyl Transfer Ribosome_A_site->Peptidyl_Transfer Stalled_Complex Stalled Ribosome-Peptidyl-tRNA Complex Peptidyl_Transfer->Stalled_Complex Amide Bond Formation Translation_Termination Translation Termination Stalled_Complex->Translation_Termination Irreversible

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for this compound in the public domain. The following tables are presented as templates for organizing experimental data that would be generated to characterize this compound.

Table 1: In Vitro Translation Inhibition

Concentration (µM)% Inhibition of Luciferase Activity
0.1
1
10
100
IC50 (µM)

Table 2: Ribosome Profiling Summary

TreatmentRead Count at Start CodonsRead Count in Coding RegionsRibosome Occupancy Change (Fold)
Control1.0
This compound

Table 3: Aminoacylation Efficiency of Modified tRNA

tRNA SpeciesAmino AcidKm (µM) for modified tRNAkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
tRNAPhePhenylalanine
tRNALeuLeucine

Detailed Experimental Protocols

In Vitro Translation Assay

This protocol is for determining the inhibitory effect of this compound on protein synthesis using a commercially available cell-free translation system.

Materials:

  • Rabbit Reticulocyte Lysate System

  • Luciferase mRNA template

  • This compound stock solution (in DMSO or water)

  • Luciferase Assay Reagent

  • Luminometer

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, and amino acid mixture according to the manufacturer's instructions.

  • Serially dilute the this compound stock solution to the desired final concentrations.

  • In a 96-well plate, add the master mix, luciferase mRNA, and the diluted compound or vehicle control to each well.

  • Incubate the plate at 30°C for 90 minutes.

  • Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition relative to the vehicle control.

Toeprinting Assay for Mapping Ribosome Stalling

This assay identifies the precise location of ribosome stalling on an mRNA template caused by a translation inhibitor.

Materials:

  • In vitro transcription system to generate the mRNA of interest

  • Purified 40S and 60S ribosomal subunits

  • Initiation factors (eIFs)

  • Aminoacylated tRNAs

  • This compound

  • Fluorescently labeled DNA primer complementary to a region downstream of the expected stall site

  • Reverse transcriptase

  • dNTPs

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Fluorescence imager

Procedure:

  • Assemble the 80S initiation complex on the mRNA template with ribosomal subunits, initiation factors, and initiator tRNA.

  • Add the aminoacyl-tRNAs and elongation factors to allow translation to proceed.

  • Add this compound to the reaction.

  • Anneal the fluorescently labeled primer to the mRNA.

  • Perform a primer extension reaction using reverse transcriptase. The enzyme will stop at the position of the stalled ribosome.

  • Analyze the cDNA products on a denaturing polyacrylamide gel.

  • Visualize the fluorescently labeled cDNA fragments to determine the exact nucleotide position of the ribosome stall.

Workflow for Toeprinting Assay

Toeprinting_Workflow Start Start Assemble_Complex Assemble 80S Initiation Complex on mRNA Start->Assemble_Complex Initiate_Translation Initiate Translation with aa-tRNAs Assemble_Complex->Initiate_Translation Add_Inhibitor Add this compound Initiate_Translation->Add_Inhibitor Anneal_Primer Anneal Fluorescent Primer Add_Inhibitor->Anneal_Primer Primer_Extension Reverse Transcription Anneal_Primer->Primer_Extension Analyze_Products Denaturing PAGE Primer_Extension->Analyze_Products Visualize Visualize Stalled Fragments Analyze_Products->Visualize

Caption: Workflow for the toeprinting assay to map ribosome stalling sites.

In Vitro Aminoacylation of Modified tRNA

This protocol assesses the ability of aminoacyl-tRNA synthetases to charge a tRNA that has been modified with this compound.

Materials:

  • Purified tRNA of interest (e.g., tRNAPhe)

  • tRNA nucleotidyltransferase

  • This compound triphosphate

  • Purified corresponding aminoacyl-tRNA synthetase (e.g., Phenylalanyl-tRNA synthetase)

  • Radiolabeled amino acid (e.g., [3H]Phenylalanine)

  • ATP

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the purified tRNA with tRNA nucleotidyltransferase and this compound triphosphate to create the modified tRNA.

  • Purify the modified tRNA.

  • Set up the aminoacylation reaction containing the modified tRNA, the specific aminoacyl-tRNA synthetase, radiolabeled amino acid, and ATP in the reaction buffer.

  • Incubate the reaction at 37°C for a set time course.

  • Stop the reaction by adding ice-cold TCA to precipitate the tRNA.

  • Filter the precipitate through glass fiber filters and wash with cold TCA.

  • Measure the radioactivity on the filters using a scintillation counter to quantify the amount of aminoacylated tRNA.

Conclusion

This compound represents a promising molecular probe and a potential therapeutic agent due to its proposed mechanism as a potent inhibitor of protein synthesis. By acting as a chain-terminating substrate for the ribosome, it offers a precise tool for studying translation. The presence of the N(6)-methyl group may provide an additional layer of regulatory complexity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel nucleoside analogs, paving the way for a deeper understanding of their cellular functions and therapeutic potential. Further research is warranted to validate the proposed mechanism and to explore the full spectrum of its biological activities.

References

N(6)-Methyl-3'-amino-3'-deoxyadenosine: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog featuring two key modifications to the parent adenosine molecule: a methyl group at the N(6) position of the adenine base and an amino group replacing the hydroxyl group at the 3' position of the ribose sugar. While specific research on this compound is limited, its structural features suggest potential interactions with biological systems, drawing parallels to the well-characterized activities of N(6)-methyladenosine (m6A) and 3'-amino-3'-deoxyadenosine. This technical guide consolidates the available information on this compound, extrapolates its potential biological activities based on related compounds, and provides detailed experimental protocols for its future investigation.

Introduction

This compound (CAS 6088-33-1) is a purine nucleoside analog with the chemical formula C₁₁H₁₆N₆O₃.[1] The presence of the N(6)-methyl group, a feature of the common epigenetic marker N(6)-methyladenosine (m6A), combined with the 3'-amino modification, suggests a unique pharmacological profile.[1] This document aims to provide a comprehensive technical overview of its potential biological activities, drawing from the known effects of its structural components to guide further research and drug development efforts.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2R,3R,4S,5S)-2-(6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diamine
CAS Number 6088-33-1[1]
Molecular Formula C₁₁H₁₆N₆O₃[1]
Molecular Weight 280.28 g/mol [1]
Canonical SMILES CNc1ncnc2c1n(cn2)[C@H]3--INVALID-LINK--CO)N">C@@HO
Physical Description White to off-white crystalline solid

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activity of this compound is scarce. However, based on its structural similarity to other well-studied nucleoside analogs, we can infer several potential areas of biological activity.

Interaction with Adenosine Receptors

The N(6)-methylation of adenosine analogs is known to modulate their affinity and efficacy at adenosine receptors (A1, A2A, A2B, and A3). For instance, N(6)-methyl modification can enhance the antagonistic potency of some adenosine derivatives.[1] It is plausible that this compound could act as a modulator of adenosine signaling.

  • Potential Signaling Pathway:

AdenosineReceptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N6M3ADA N(6)-Methyl- 3'-amino-3'- deoxyadenosine AR Adenosine Receptor (A1, A2A, A2B, A3) N6M3ADA->AR Binding G_Protein G-Protein AR->G_Protein Activation Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulation cAMP cAMP Effector->cAMP Production Downstream Downstream Signaling cAMP->Downstream Activation

Potential interaction with adenosine receptor signaling pathways.
Antiviral Activity

Many nucleoside analogs exhibit antiviral properties by acting as chain terminators during viral replication or by inhibiting viral polymerases. The 3'-amino group can potentially disrupt the formation of the phosphodiester bond, leading to premature termination of the growing nucleic acid chain.

  • Hypothesized Mechanism of Action:

Antiviral_Mechanism N6M3ADA N(6)-Methyl-3'-amino- 3'-deoxyadenosine Cellular_Kinases Cellular Kinases N6M3ADA->Cellular_Kinases N6M3ADA_TP N(6)-Methyl-3'-amino- 3'-deoxyadenosine Triphosphate Cellular_Kinases->N6M3ADA_TP Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase N6M3ADA_TP->Viral_Polymerase Incorporation Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination

Hypothesized antiviral mechanism via chain termination.
Anticancer Activity

3'-amino-3'-deoxyadenosine has been investigated as a potential anticancer agent.[2] The mechanism often involves the inhibition of RNA synthesis or the induction of apoptosis. The N(6)-methyl modification could alter the compound's uptake, metabolism, or interaction with target enzymes, potentially modulating its cytotoxic effects.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) from biological assays specifically for this compound. The following table is provided as a template for future studies.

Table 2: Template for Quantitative Biological Data of this compound

Assay TypeCell Line / TargetParameterValue
Adenosine Receptor BindingCHO-hA1RKᵢ (nM)-
Adenosine Receptor BindingHEK293-hA2ARKᵢ (nM)-
Adenosine Receptor BindingHEK293-hA3RKᵢ (nM)-
CytotoxicityHeLaIC₅₀ (µM)-
CytotoxicityA549IC₅₀ (µM)-
Antiviral ActivityInfluenza A virus (H1N1)EC₅₀ (µM)-
Antiviral ActivityHIV-1EC₅₀ (µM)-

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the biological activity of this compound.

Adenosine Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays.[3][4]

  • Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptors (A1, A2A, A2B, A3).

  • Materials:

    • Membrane preparations from cells stably expressing the respective human adenosine receptor subtype.

    • Radioligand specific for each receptor (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A, [¹²⁵I]AB-MECA for A3).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add membrane preparation, radioligand at a concentration near its K₋, and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

  • Experimental Workflow:

ReceptorBinding_Workflow Start Start Preparation Prepare Reagents: - Membrane Preparations - Radioligand - Test Compound Dilutions Start->Preparation Incubation Incubate: Membranes + Radioligand + Test Compound Preparation->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki Measurement->Analysis End End Analysis->End

Workflow for adenosine receptor binding assay.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cancer cell lines.

  • Materials:

    • Adherent cancer cell lines (e.g., HeLa, A549).

    • Complete cell culture medium.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Antiviral Replication Assay

This protocol provides a general framework for assessing the antiviral activity of a compound.

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a specific virus.

  • Materials:

    • Host cell line susceptible to the virus of interest.

    • Virus stock with a known titer.

    • This compound.

    • Method for quantifying viral replication (e.g., plaque assay, qPCR for viral nucleic acids, ELISA for viral proteins).

  • Procedure:

    • Seed host cells in a multi-well plate.

    • Pre-treat the cells with serial dilutions of this compound for a short period.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After an adsorption period, remove the virus inoculum and add fresh medium containing the respective concentrations of the test compound.

    • Incubate for a period sufficient for viral replication.

    • Quantify the extent of viral replication in the treated and untreated wells using a suitable method.

    • Calculate the percentage of inhibition of viral replication at each compound concentration.

    • Determine the EC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound is a synthetically accessible nucleoside analog with a unique combination of structural modifications that suggest a range of potential biological activities. While direct experimental evidence is currently lacking, its potential to interact with adenosine receptors and interfere with nucleic acid synthesis makes it a compound of interest for further investigation in the fields of antiviral and anticancer drug discovery. The experimental protocols provided in this guide offer a roadmap for the systematic evaluation of its pharmacological profile. Future research should focus on synthesizing and purifying this compound, followed by a comprehensive in vitro and in vivo characterization of its biological effects and mechanisms of action.

References

N(6)-Methyl-3'-amino-3'-deoxyadenosine: A Potential Enzyme Inhibitor for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog that holds significant promise as a potential enzyme inhibitor for therapeutic development. Its unique chemical structure, featuring a methyl group at the N(6) position of the adenine ring and an amino group at the 3' position of the ribose sugar, distinguishes it from naturally occurring nucleosides. These modifications suggest the potential for selective interaction with and inhibition of key enzymes involved in critical cellular processes. This technical guide provides a comprehensive overview of the core concepts related to this compound as a potential enzyme inhibitor, including its hypothesized targets, a summary of inhibitory data for related compounds, and detailed experimental protocols for its investigation.

While direct enzymatic inhibition data for this compound is not yet publicly available, its structural similarity to other biologically active nucleosides allows for informed hypotheses regarding its potential targets. The primary enzyme classes of interest include adenosine deaminases, RNA/DNA methyltransferases, and m6A demethylases.

Hypothesized Enzyme Targets and Mechanism of Action

The structural features of this compound suggest three primary classes of enzymes as potential targets for its inhibitory activity.

1. Adenosine Deaminases (ADAs): Adenosine deaminases are crucial enzymes in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] The N(6)-methyl group of this compound may hinder or prevent the deamination process, allowing the molecule to act as a competitive inhibitor of ADA. By blocking ADA, this compound could potentiate the signaling of endogenous adenosine and exert therapeutic effects in conditions where adenosine signaling is beneficial.

2. RNA/DNA Methyltransferases (Writers): The N6-methyladenosine (m6A) modification is a critical epigenetic and epitranscriptomic mark in DNA and RNA, installed by methyltransferase enzymes known as "writers" (e.g., METTL3/14).[2][3] These enzymes use S-adenosylmethionine (SAM) as a methyl donor.[2] this compound, as an N6-methylated nucleoside, could act as a product mimic or a competitive inhibitor at the active site of these methyltransferases, thereby modulating gene expression and cellular processes regulated by m6A.

3. m6A Demethylases (Erasers): The m6A modification is reversible and can be removed by demethylase enzymes known as "erasers," such as FTO and ALKBH5.[4] These enzymes are implicated in various diseases, including cancer. This compound could potentially bind to the active site of these demethylases, preventing the removal of the m6A mark from RNA and DNA, and thereby influencing the stability and translation of target transcripts.

The parent compound, 3'-deoxyadenosine (cordycepin), is known to be converted intracellularly to its triphosphate form, 3'-dATP, which can inhibit RNA synthesis and induce apoptosis.[5][6] It is plausible that this compound could follow a similar metabolic activation pathway, with its triphosphate derivative acting as an inhibitor of polymerases or other ATP-dependent enzymes.

Quantitative Data for Structurally Related Enzyme Inhibitors

While specific IC50 values for this compound are not available, the following tables summarize the inhibitory concentrations of related compounds against the hypothesized enzyme target classes. This data provides a valuable context for the potential potency of this compound and serves as a benchmark for future experimental studies.

Table 1: Inhibitors of Adenosine Deaminase (ADA)

CompoundEnzyme SourceIC50 / KiReference
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)Not Specified64 nM (IC50)[7]
2-Imidazolyl phenolAdenosine Deaminase93 ± 17 µM (IC50)[8]
2-Oxazolyl phenolAdenosine Deaminase260 ± 14 µM (IC50)[8]

Table 2: Inhibitors of RNA Methyltransferases (Writers)

CompoundTarget EnzymeIC50 / KiReference
S-adenosylhomocysteine (AdoHcy)Zika Virus NS5-MTase18 µM (IC50)[9]
Sinefunginm6A MethyltransferasesNot Specified[3]

Table 3: Inhibitors of m6A Demethylases (Erasers)

CompoundTarget EnzymeIC50 / KiReference
FB23-2FTONot Specified[10]
MV1035ALKBH5Not Specified[10]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and for assaying its potential inhibitory activity against adenosine deaminase and RNA methyltransferases.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a suitable adenosine precursor. The following is a generalized synthetic scheme based on established nucleoside chemistry.[11][12]

Step 1: Protection of Ribose Hydroxyls

  • Start with commercially available adenosine.

  • Protect the 2' and 5' hydroxyl groups of the ribose moiety. A common method is to use protecting groups such as tert-butyldimethylsilyl (TBDMS) or acetyl groups. This prevents unwanted side reactions in subsequent steps.

Step 2: Conversion of 3'-Hydroxyl to an Azido Group

  • Activate the 3'-hydroxyl group, for example, by converting it to a mesylate or tosylate.

  • Displace the activated group with an azide source, such as sodium azide, to introduce the 3'-azido functionality. This is a key step in introducing the nitrogen at the 3' position.

Step 3: N(6)-Methylation of the Adenine Base

  • Perform a Dimroth rearrangement or a direct methylation on the N(1) position of the adenine ring followed by rearrangement to achieve N(6)-methylation. Alternatively, a direct N(6)-methylation can be carried out using a suitable methylating agent.

Step 4: Reduction of the Azido Group and Deprotection

  • Reduce the 3'-azido group to a 3'-amino group. This is typically achieved using a reducing agent like hydrogen sulfide or triphenylphosphine.

  • Remove the protecting groups from the 2' and 5' hydroxyls using appropriate deprotection conditions (e.g., fluoride ions for silyl groups or basic conditions for acetyl groups) to yield the final product, this compound.

Purification and Characterization: The final compound should be purified using column chromatography and characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Adenosine Deaminase (ADA) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of this compound against adenosine deaminase.[7]

Materials:

  • Adenosine Deaminase (ADA) enzyme

  • Adenosine (substrate)

  • This compound (test compound)

  • Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (positive control inhibitor)

  • HEPES buffer (pH 8.0, 20 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve ADA enzyme in HEPES buffer to the desired concentration (e.g., 0.2 U/mL).

    • Prepare a stock solution of adenosine in HEPES buffer (e.g., 100 µM).

    • Prepare a serial dilution of this compound in HEPES buffer.

    • Prepare a serial dilution of EHNA as a positive control.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of ADA enzyme solution to each well.

    • Add varying concentrations of the test compound or the positive control inhibitor to the respective wells.

    • Include wells with enzyme and buffer only (no inhibitor) as a negative control.

    • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15-30 minutes) at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the adenosine substrate to all wells.

    • Monitor the decrease in absorbance at 265 nm over time using a microplate reader. The deamination of adenosine to inosine results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value of this compound by fitting the data to a dose-response curve.

RNA Methyltransferase Inhibition Assay

This protocol outlines a non-radioactive, ELISA-based assay to screen for inhibitors of RNA methyltransferases, such as METTL3/14.[9]

Materials:

  • Recombinant RNA methyltransferase enzyme (e.g., METTL3/14 complex)

  • S-adenosylmethionine (SAM) (methyl donor)

  • Biotinylated RNA substrate containing the methyltransferase recognition sequence

  • This compound (test compound)

  • S-adenosylhomocysteine (SAH) (known inhibitor, for positive control)

  • Streptavidin-coated 96-well plate

  • Anti-m6A antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer (e.g., PBST)

  • Microplate reader

Procedure:

  • Enzymatic Reaction:

    • In a reaction tube, combine the RNA methyltransferase enzyme, SAM, and the biotinylated RNA substrate in a suitable reaction buffer.

    • Add varying concentrations of this compound or the positive control inhibitor (SAH).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Capture and Detection:

    • Transfer the reaction mixtures to a streptavidin-coated 96-well plate.

    • Incubate to allow the biotinylated RNA to bind to the streptavidin.

    • Wash the plate several times with wash buffer to remove unbound components.

    • Add the anti-m6A antibody to each well and incubate to allow binding to the methylated RNA.

    • Wash the plate again.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate.

  • Signal Generation and Measurement:

    • Add TMB substrate to each well and incubate until a blue color develops.

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The signal intensity is proportional to the amount of m6A formed.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The following diagrams, generated using Graphviz, illustrate the hypothesized mechanisms of action and experimental workflows for this compound.

Hypothesized_MOA cluster_compound This compound cluster_targets Potential Enzyme Targets cluster_outcomes Potential Cellular Outcomes Compound N(6)-Methyl- 3'-amino-3'-deoxyadenosine ADA Adenosine Deaminase (ADA) Compound->ADA Inhibition of deamination MT RNA/DNA Methyltransferases (Writers) Compound->MT Competitive inhibition DM m6A Demethylases (Erasers) Compound->DM Inhibition of demethylation Outcome_ADA Increased Adenosine Signaling ADA->Outcome_ADA Outcome_MT Altered Gene Expression MT->Outcome_MT Outcome_DM Modified RNA Stability/Translation DM->Outcome_DM

Caption: Hypothesized mechanisms of action for this compound.

ADA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis node1 Prepare ADA enzyme, substrate (adenosine), and inhibitor solutions node2 Incubate ADA with varying concentrations of inhibitor node1->node2 node3 Initiate reaction with adenosine substrate node2->node3 node4 Monitor absorbance change at 265 nm node3->node4 node5 Calculate reaction rates and % inhibition node4->node5 node6 Determine IC50 value node5->node6

Caption: Experimental workflow for an adenosine deaminase (ADA) inhibition assay.

m6A_Signaling cluster_regulation m6A Regulation cluster_pathways Downstream Signaling Pathways cluster_inhibitor Point of Intervention Writer Writer Complex (e.g., METTL3/14) RNA mRNA Writer->RNA Methylation Eraser Eraser (e.g., FTO, ALKBH5) m6A_RNA m6A-modified mRNA Eraser->m6A_RNA RNA->m6A_RNA Adds m6A m6A_RNA->RNA Demethylation TGFb TGF-β Pathway m6A_RNA->TGFb Modulates SNAIL translation AKT AKT/mTOR Pathway m6A_RNA->AKT Regulates PHLPP2 and mTORC2 NFkB NF-κB Pathway m6A_RNA->NFkB Stabilizes IKBKB Inhibitor N(6)-Methyl-3'-amino- 3'-deoxyadenosine Inhibitor->Writer Potential Inhibition Inhibitor->Eraser Potential Inhibition

Caption: Hypothesized modulation of m6A-regulated signaling pathways.

Conclusion

This compound represents a compelling starting point for the development of novel enzyme inhibitors. Its unique structure suggests the potential for potent and selective inhibition of key enzymes in adenosine metabolism and epigenetic/epitranscriptomic regulation. While further research is required to elucidate its precise molecular targets and mechanism of action, the information and protocols provided in this guide offer a solid foundation for initiating such investigations. The exploration of this and similar nucleoside analogs holds the potential to yield new therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

References

In Silico Modeling of N(6)-Methyl-3'-amino-3'-deoxyadenosine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N(6)-Methyl-3'-amino-3'-deoxyadenosine, a modified nucleoside analog with significant potential in therapeutic applications. Given the increasing importance of modified nucleosides in drug discovery, understanding their interactions with biological targets at a molecular level is paramount. This document outlines the key protein interactions, relevant signaling pathways, and detailed methodologies for in silico analysis. It is intended to serve as a valuable resource for researchers engaged in the computational assessment of novel therapeutic agents.

Introduction

This compound is a synthetic nucleoside analog characterized by a methyl group at the N6 position of adenine and an amino group replacing the hydroxyl at the 3' position of the ribose sugar. These modifications suggest potential interactions with a variety of enzymes that recognize adenosine and its derivatives, such as methyltransferases and deaminases. In silico modeling offers a powerful and cost-effective approach to investigate these interactions, predict binding affinities, and elucidate potential mechanisms of action before undertaking extensive experimental validation.

This guide will focus on the in silico modeling of this compound's interactions with two primary classes of protein targets: N6-adenosine methyltransferases (writers) and adenosine deaminases. We will also explore the broader signaling pathways that may be modulated by this compound.

Key Protein Interactions and Quantitative Data

Table 1: Quantitative Data for Interactions of Related Nucleoside Analogs

MoleculeTarget ProteinInteraction TypeQuantitative ValueReference
N6-methyladenosine (m6A)METTL3-METTL14Methylation Substrate-[1][2]
N6-deoxyadenosine (m6dA)METTL3-METTL14Methylation SubstrateWeaker binding affinity than RNA[1]
Cordycepin (3'-deoxyadenosine)Adenosine Deaminase (ADA)InhibitionCompetitive Inhibition[3]
Various Adenosine AnalogsAdenosine Deaminase (ADA)Inhibition (Ki)Varies (mM range)[4]
RNA with m6APCIF1Binding Affinity (Km)~1.2 µM (at pH 5.4)[2]
RNA with m6AMettL5-Trm112Binding Affinity (Km)~1 µM[2]
RNA with m6AMettL16Binding Affinity (Km)~10 µM[2]

In Silico Modeling: Experimental Protocols

This section provides a detailed, generalized protocol for the in silico modeling of this compound interactions with protein targets.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Protein Structure Preparation:

    • Obtain the 3D structure of the target protein (e.g., METTL3-METTL14 complex, Adenosine Deaminase) from the Protein Data Bank (PDB).

    • Remove any co-crystallized ligands, water molecules, and other heteroatoms that are not relevant to the binding site.

    • Add polar hydrogens and assign appropriate protonation states for amino acid residues at a physiological pH.

    • Define the binding site (grid box) based on the location of the native ligand in a co-crystallized structure or through literature-based identification of the active site.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Perform the docking simulation, allowing for flexible ligand conformations. For more advanced studies, induced-fit docking can be employed to allow for protein side-chain flexibility.

    • Generate a set of possible binding poses ranked by their docking scores.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

    • Visualize the ligand-protein complex to understand the binding mode.

    • Compare the predicted binding affinity (docking score) to that of known inhibitors or substrates.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Preparation:

    • Use the best-ranked pose from the molecular docking study as the starting structure for the MD simulation.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for the system to reach a stable state and to sample relevant conformational changes.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

    • Identify persistent intermolecular interactions throughout the simulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and a typical in silico modeling workflow.

InSilico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) Docking Molecular Docking PDB->Docking Ligand Ligand Structure (this compound) Ligand->Docking MD Molecular Dynamics Docking->MD Best Pose Pose Binding Pose Analysis Docking->Pose Energy Binding Free Energy Calculation MD->Energy Interactions Interaction Analysis MD->Interactions

A typical in silico modeling workflow for ligand-protein interactions.

m6A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SAM S-adenosylmethionine (SAM) METTL3_14 METTL3/METTL14 (Writer Complex) SAM->METTL3_14 m6A_RNA m6A-modified RNA METTL3_14->m6A_RNA Methylation RNA pre-mRNA (Adenosine) RNA->METTL3_14 FTO_ALKBH5 FTO/ALKBH5 (Erasers) m6A_RNA->FTO_ALKBH5 YTHDF YTHDF Proteins (Readers) m6A_RNA->YTHDF FTO_ALKBH5->RNA Demethylation Translation Translation YTHDF->Translation Decay mRNA Decay YTHDF->Decay Adenosine_Deaminase_Pathway Adenosine Adenosine / this compound ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate Inhibition Inhibition Adenosine->Inhibition Potential Competitive Inhibitor Inosine Inosine / Modified Inosine ADA->Inosine Deamination Inhibition->ADA

References

N(6)-Methyl-3'-amino-3'-deoxyadenosine: An In-depth Technical Guide on its Putative Relationship with m6A RNA Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Nexus of Novel Nucleoside Analogs and Epitranscriptomics

The field of epitranscriptomics, which encompasses the study of post-transcriptional modifications of RNA, has unveiled a new layer of gene regulation. Among the more than 170 identified RNA modifications, N(6)-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA). This dynamic and reversible modification plays a pivotal role in various cellular processes, including RNA splicing, stability, translation, and localization. The enzymatic machinery that installs ("writers"), removes ("erasers"), and recognizes ("readers") the m6A mark is a tightly regulated network, and its dysregulation has been implicated in numerous diseases, most notably cancer.

This technical guide delves into the potential interplay between a specific synthetic nucleoside analog, N(6)-Methyl-3'-amino-3'-deoxyadenosine , and the m6A RNA modification pathway. While direct experimental evidence detailing this relationship is currently limited in publicly available literature, the structural characteristics of this compound warrant a thorough investigation into its potential as a modulator of m6A metabolism. This document provides a comprehensive overview of the compound's properties, the m6A pathway, and detailed hypothetical experimental protocols to explore their interaction.

Core Components: A Technical Overview

This compound: Chemical Profile

This compound is a synthetic adenosine analog characterized by two key modifications to the parent adenosine molecule:

  • N(6)-methylation: A methyl group is attached to the nitrogen atom at the 6th position of the adenine base. This modification is the same as the naturally occurring m6A modification in RNA.

  • 3'-amino substitution: The hydroxyl group at the 3' position of the ribose sugar is replaced with an amino group.

These structural alterations are significant as they can influence the molecule's interaction with enzymes that recognize and process adenosine or its derivatives.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2R,3R,4S,5R)-2-(6-(methylamino)-9H-purin-9-yl)-5-((amino)methyl)oxolane-3,4-diol
Molecular Formula C₁₁H₁₆N₆O₃
Molecular Weight 280.28 g/mol
CAS Number 6088-33-1
Synonyms 3'-Amino-3'-deoxy-N6-methyladenosine
The m6A RNA Modification Pathway: A Dynamic Regulatory Network

The m6A modification is a dynamic process orchestrated by a set of proteins that add, remove, and bind to the methyl mark on adenosine residues within RNA.

  • Writers (Methyltransferases): The primary m6A writer complex in mammals is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). METTL3 is the catalytic subunit that transfers a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine.

  • Erasers (Demethylases): The m6A modification can be reversed by two key demethylases: Fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes are Fe(II)- and α-ketoglutarate-dependent dioxygenases.

  • Readers (Binding Proteins): A diverse group of proteins, known as m6A readers, specifically recognize and bind to m6A-modified RNA, thereby mediating the downstream functional consequences. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are the most well-characterized m6A readers.

The interplay between these writers, erasers, and readers determines the m6A landscape on the transcriptome, which in turn influences gene expression programs.

Postulated Interaction: A Rationale for Investigation

Given the structural similarity of this compound to both adenosine and the m6A modification itself, it is plausible that this compound could interact with the m6A machinery. The presence of the N(6)-methyl group could facilitate binding to the active sites of m6A-related enzymes, while the 3'-amino modification could confer inhibitory or modulatory properties.

Potential mechanisms of action include:

  • Competitive Inhibition of Writers: this compound could act as a competitive inhibitor of METTL3/14 by binding to the adenosine-binding pocket, thereby preventing the methylation of endogenous RNA substrates.

  • Modulation of Eraser Activity: The compound might interact with the active site of FTO or ALKBH5, potentially inhibiting or, less likely, enhancing their demethylase activity.

  • Interference with Reader Protein Binding: The presence of this analog within an RNA chain (if incorporated) or as a free molecule could potentially disrupt the recognition and binding of m6A reader proteins.

Experimental Protocols for Investigating the Interaction

To elucidate the potential relationship between this compound and the m6A pathway, a series of biochemical and cellular assays can be employed.

In Vitro Enzyme Activity Assays

Objective: To determine if this compound inhibits the methyltransferase activity of the METTL3/14 complex.

Principle: A colorimetric or fluorescence-based assay can be used to measure the activity of purified recombinant METTL3/14. The assay typically involves the use of a synthetic RNA substrate and S-adenosylmethionine (SAM). Inhibition is measured by a decrease in the methylation of the substrate.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human METTL3/14 complex

    • S-adenosylmethionine (SAM)

    • Synthetic RNA oligonucleotide containing a consensus m6A motif (e.g., GGACU)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Methyltransferase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 3 µM SAM)

    • Commercially available m6A methyltransferase activity assay kit (e.g., colorimetric or fluorometric)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the assay buffer, the synthetic RNA substrate, and the various concentrations of the test compound or vehicle control (DMSO).

    • Add the recombinant METTL3/14 enzyme to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction according to the kit manufacturer's instructions.

    • Develop the signal (colorimetric or fluorescent) as per the kit protocol.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Objective: To assess the inhibitory effect of this compound on the m6A demethylases FTO and ALKBH5.

Principle: A fluorescence-based assay is commonly used, where a methylated RNA substrate is incubated with the demethylase. The removal of the methyl group is detected by a specific probe that generates a fluorescent signal.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human FTO or ALKBH5

    • m6A-containing synthetic RNA oligonucleotide

    • This compound

    • Demethylase assay buffer (e.g., 50 mM HEPES pH 7.0, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

    • Commercially available m6A demethylase activity assay kit

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the assay buffer, the m6A-containing RNA substrate, and the different concentrations of the test compound or vehicle control.

    • Add the recombinant FTO or ALKBH5 enzyme to start the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the fluorescence as per the kit's instructions.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Assays for m6A Levels

Objective: To determine the effect of this compound on global m6A levels in cultured cells.

Principle: The overall level of m6A in total RNA or mRNA extracted from treated cells is quantified using a sensitive and specific method like LC-MS/MS or an m6A-specific ELISA.

Detailed Protocol (m6A ELISA):

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to have dysregulated m6A levels) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).

    • (Optional but recommended) Purify mRNA from the total RNA using oligo(dT)-magnetic beads.

  • m6A Quantification:

    • Use a commercially available m6A RNA methylation quantification kit (ELISA-based).

    • Briefly, bind a standardized amount of RNA to the wells of the provided microplate.

    • Incubate with a capture antibody specific for m6A.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the colorimetric signal using a microplate reader.

    • Calculate the relative m6A levels in treated versus control samples.

Data Presentation: Quantitative Insights

The following tables are templates for organizing the quantitative data that would be generated from the proposed experiments.

Table 2: Hypothetical IC50 Values of this compound against m6A Enzymes

EnzymeIC50 (µM)
METTL3/14[Insert experimentally determined value]
FTO[Insert experimentally determined value]
ALKBH5[Insert experimentally determined value]

Table 3: Hypothetical Effect of this compound on Global m6A Levels in Cells

Cell LineTreatment Concentration (µM)Fold Change in Global m6A Level
[e.g., HeLa]1[Insert value]
10[Insert value]
50[Insert value]
[e.g., MCF-7]1[Insert value]
10[Insert value]
50[Insert value]

Visualizing the Concepts: Diagrams and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

m6A_pathway Unmethylated_RNA Unmethylated RNA (A) m6A_RNA m6A-modified RNA Unmethylated_RNA->m6A_RNA m6A_RNA->Unmethylated_RNA Readers Readers (YTHDF1/2/3, etc.) m6A_RNA->Readers Writers Writers (METTL3/14) SAH SAH Writers->SAH Erasers Erasers (FTO, ALKBH5) Downstream_Effects Downstream Effects (Splicing, Stability, Translation) Readers->Downstream_Effects SAM SAM SAM->Writers

Caption: The dynamic m6A RNA modification pathway.

experimental_workflow start Start: Hypothesis Generation in_vitro In Vitro Enzyme Assays start->in_vitro cellular Cellular m6A Quantification start->cellular ic50 Determine IC50 Values in_vitro->ic50 global_m6a Measure Global m6A Levels cellular->global_m6a data_analysis Data Analysis and Interpretation ic50->data_analysis global_m6a->data_analysis conclusion Conclusion on Modulatory Activity data_analysis->conclusion

Caption: Proposed workflow for investigating the compound's activity.

potential_interaction Compound This compound Writers Writers (METTL3/14) Compound->Writers Inhibition? Erasers Erasers (FTO, ALKBH5) Compound->Erasers Inhibition? Readers Readers (YTHDF family) Compound->Readers Interference?

Caption: Potential points of interaction in the m6A pathway.

Conclusion and Future Directions

While this compound remains an understudied molecule in the context of epitranscriptomics, its structural features present a compelling case for its investigation as a potential modulator of the m6A RNA modification pathway. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate its effects on the key enzymes of the m6A machinery and on cellular m6A levels.

Should this compound demonstrate significant and specific activity, it could serve as a valuable chemical probe to further dissect the complexities of m6A-mediated gene regulation. Furthermore, given the growing interest in targeting m6A pathways for therapeutic intervention in diseases like cancer, the identification of novel small molecule modulators is of paramount importance. The exploration of this compound and similar adenosine analogs represents a promising avenue for the development of new research tools and potentially, novel therapeutic agents. Future studies should also aim to explore its effects on specific m6A-modified transcripts and the downstream phenotypic consequences in relevant disease models.

Spectroscopic Analysis of N(6)-Methyl-3'-amino-3'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog distinguished by two key modifications to the parent adenosine molecule: the methylation of the exocyclic amino group at the N(6) position of the adenine base and the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group.[1] These alterations confer unique chemical properties and biological activities, making it a molecule of interest in various therapeutic and research areas, including antiviral and anticancer drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering detailed (where available) and analogous data, experimental protocols, and workflow visualizations to support its identification, purification, and functional analysis.

Molecular and Spectroscopic Overview

The fundamental properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C₁₁H₁₆N₆O₃[1]
Molecular Weight 280.28 g/mol [1]
Exact Mass 280.12800 u[1]
IUPAC Name (2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol[1]

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analogous ¹³C NMR Data: The following table presents ¹³C NMR data for a related compound, 3′-Amino-3′-deoxy-5′-O-(4,4′-dimethoxytrityl)-N⁶,N⁶-dimethyl-β-D-adenosine, to provide an estimation of the chemical shifts for the core structure. The solvent used was DMSO-d₆.

Carbon AtomEstimated Chemical Shift (ppm)
C(6)-N(CH₃)₂37.89
C(3')50.60
C(5')62.72
C(2')72.60
C(4')80.82
C(1')89.62
Aromatic C113.10 - 158.00
C(2) or C(8)137.68 / 151.93

Note: Data is for an analogous compound and will differ from the actual spectrum of this compound due to the absence of the 5'-DMT group and the presence of a single N6-methyl group.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Tune and shim the spectrometer according to standard procedures to ensure a homogeneous magnetic field.

    • Set the acquisition parameters for ¹H NMR, including pulse width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, adjust parameters for a larger spectral width and typically a greater number of scans due to the lower natural abundance of ¹³C.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a one-dimensional ¹³C spectrum (proton-decoupled).

    • If necessary, perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Expected Mass Spectrometry Data:

Ion TypeExpected m/z
[M+H]⁺ ~281.1358
[M+Na]⁺ ~303.1178

Note: These values are calculated based on the exact mass of the compound (280.12800 u).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying low-abundance nucleosides in complex biological matrices.

Experimental Protocol for LC-MS/MS

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Volatile buffer/additive (e.g., formic acid or ammonium acetate)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture compatible with the mobile phase.

  • Liquid Chromatography:

    • Equilibrate a suitable C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid).

    • Inject the sample and elute with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Acquire full scan MS data to identify the precursor ion ([M+H]⁺).

    • Perform tandem MS (MS/MS) on the precursor ion to generate a fragmentation spectrum. Key fragmentation would involve the cleavage of the glycosidic bond, separating the N(6)-methyladenine base from the 3'-amino-3'-deoxyribose sugar.

  • Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions.

UV-Visible and FT-IR Spectroscopy

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Adenosine and its derivatives typically exhibit a strong absorbance maximum around 260 nm due to the π → π* transitions in the purine ring system. The N(6)-methylation is expected to cause a slight bathochromic (red) shift.

Compoundλmax (nm)Solvent
Adenosine~258-260Water/Buffer
This compound (Expected) ~260-265 Water/Buffer

FT-IR Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational bands for this compound would include:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyls) 3200-3500 (broad)
N-H stretch (amines) 3100-3500
C-H stretch (aliphatic/aromatic) 2850-3100
C=N, C=C stretch (purine ring) 1500-1680
C-O stretch (hydroxyls, ether) 1050-1250
General Experimental Protocols

UV-Vis Spectroscopy Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, methanol, or a buffer).

  • Use a quartz cuvette to hold the sample.

  • Record the absorbance spectrum over a range of 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol:

  • Prepare the sample, typically as a KBr pellet or a thin film.

  • Place the sample in the IR beam of the spectrometer.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Visualizations

The following diagrams illustrate the relationships between adenosine and its derivatives and a typical workflow for spectroscopic analysis.

G Adenosine Adenosine (Core Structure) N6_Methyladenosine N(6)-Methyladenosine (N6-Methylation) Adenosine->N6_Methyladenosine Methylation at N6 Deoxyadenosine 3'-Deoxyadenosine (3'-OH -> 3'-H) Adenosine->Deoxyadenosine Reduction at 3' Amino_Adenosine 3'-Amino-3'-deoxyadenosine (3'-OH -> 3'-NH2) Adenosine->Amino_Adenosine Amination at 3' Target This compound (Target Compound) N6_Methyladenosine->Target Amination at 3' Amino_Adenosine->Target Methylation at N6

Caption: Structural relationship of key adenosine analogs.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR NMR (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS UV_Vis UV-Vis (λmax) Sample->UV_Vis FTIR FT-IR (Functional Groups) Sample->FTIR Structure Structure Elucidation NMR->Structure Confirmation Structural Confirmation MS->Confirmation Purity Purity Assessment UV_Vis->Purity FTIR->Structure Final_Characterization Final_Characterization Structure->Final_Characterization Final Characterization Report Purity->Final_Characterization Final Characterization Report Confirmation->Final_Characterization Final Characterization Report

Caption: General workflow for spectroscopic characterization.

References

N(6)-Methyl-3'-amino-3'-deoxyadenosine: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a modified nucleoside analog that holds significant interest in the fields of biochemistry and drug development. Its structural similarity to endogenous nucleosides, such as adenosine, combined with unique modifications—a methyl group at the N(6) position of the adenine base and an amino group at the 3' position of the ribose sugar—confer distinct chemical and biological properties. Understanding the stability and degradation pathways of this compound is paramount for its potential therapeutic applications, ensuring its efficacy and safety. This technical guide provides a comprehensive overview of the stability of this compound, its degradation pathways, and the experimental protocols for their assessment, based on available scientific literature and knowledge of related compounds.

Chemical Stability Profile

While specific quantitative stability data for this compound is not extensively available in publicly accessible literature, its stability can be inferred from the behavior of structurally related compounds, such as 3'-amino-nucleoside analogs and N(6)-methylated adenosines.

General Storage and Handling

For long-term storage, this compound, as a solid, should be stored in a well-sealed container at low temperatures, ideally at -20°C, to minimize degradation. Based on data for the closely related compound puromycin aminonucleoside, this compound is expected to be stable for years under these conditions. For short-term storage, refrigeration at 4°C is also acceptable. When in solution, it is recommended to prepare fresh solutions for experiments or to store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles that can contribute to degradation.

pH-Dependent Stability

The stability of nucleoside analogs is often highly dependent on the pH of the solution. Based on studies of similar 3'-amino-nucleosides, this compound is expected to exhibit distinct degradation patterns under acidic and alkaline conditions.

Acidic Conditions: Under acidic conditions, the glycosidic bond between the adenine base and the ribose sugar is susceptible to hydrolysis. Furthermore, the phosphoramidate-like linkage in potential metabolites or derivatives containing a 3'-amino group is prone to cleavage. Studies on a 3'-amino-3'-deoxyuridine analog have shown that acid-catalyzed cleavage of the P-N3' bond is a predominant reaction.

Alkaline Conditions: In alkaline solutions, hydroxide ion-catalyzed hydrolysis is a likely degradation pathway. For related 3'-amino-nucleosides, this can lead to the cleavage of phosphodiester or phosphoramidate bonds if the molecule is phosphorylated.

Degradation Pathways

The degradation of this compound can proceed through several pathways, including both chemical and enzymatic routes.

Chemical Degradation

The primary chemical degradation pathways are anticipated to be:

  • Hydrolysis of the Glycosidic Bond: This is a common degradation route for nucleosides, particularly under acidic conditions, leading to the separation of the N(6)-methyladenine base and the 3'-amino-3'-deoxyribose sugar.

  • Deamination: While less common for N(6)-methyladenosine compared to adenosine, enzymatic deamination could be a potential degradation pathway in biological systems.

  • Modification of the Ribose Moiety: The 3'-amino group can potentially participate in intramolecular reactions, although this is less characterized.

Enzymatic Degradation

In a biological context, this compound may be a substrate for various enzymes that metabolize nucleosides and their derivatives.

  • Nucleoside Kinases and Phosphorylases: These enzymes could potentially phosphorylate the 5'-hydroxyl group, which is a critical step for the activation or metabolism of many nucleoside analogs.

  • Adenosine Deaminases and Related Enzymes: While N(6)-methylation can confer resistance to deamination by some adenosine deaminases, specific enzymes capable of metabolizing N(6)-methylated nucleosides have been identified in various organisms. For example, the enzyme Bsu06560 from Bacillus subtilis has been shown to metabolize N(6)-methyladenosine. It is plausible that similar enzymes could act on this compound. The primary product of such a reaction would likely be N(6)-Methyl-3'-amino-3'-deoxyinosine.

  • N(6)-mAMP Deaminases: If phosphorylated to its monophosphate form, the resulting this compound-5'-monophosphate could be a substrate for N(6)-mAMP deaminases (like ADAL/MAPDA), which would convert it to the corresponding inosine monophosphate analog.

Mandatory Visualizations

To illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

cluster_chemical Chemical Degradation cluster_enzymatic Potential Enzymatic Degradation N6M-3-amino-Ado This compound N6-methyladenine N(6)-methyladenine N6M-3-amino-Ado->N6-methyladenine Acidic Hydrolysis 3-amino-3-deoxyribose 3'-amino-3'-deoxyribose N6M-3-amino-Ado->3-amino-3-deoxyribose Acidic Hydrolysis N6M-3-amino-Ado_enz This compound N6M-3-amino-Inosine N(6)-Methyl-3'-amino-3'-deoxyinosine N6M-3-amino-Ado_enz->N6M-3-amino-Inosine Adenosine Deaminase -like enzymes N6M-3-amino-Ado-MP This compound 5'-monophosphate N6M-3-amino-Ado_enz->N6M-3-amino-Ado-MP Nucleoside Kinase Start Prepare Solutions of This compound in Buffers of Varying pH Incubate Incubate samples at controlled temperatures (e.g., 25°C, 37°C, 50°C) Start->Incubate Time_Points Withdraw aliquots at pre-defined time points (e.g., 0, 1, 2, 4, 8, 24 hours) Incubate->Time_Points Analysis Analyze aliquots by RP-HPLC with UV detection Time_Points->Analysis Quantify Quantify the remaining parent compound and any new peaks (degradation products) Analysis->Quantify Kinetics Calculate degradation rate constants and half-life (t1/2) Quantify->Kinetics End Stability Profile Established Kinetics->End

Methodological & Application

Application Notes and Protocols for N(6)-Methyl-3'-amino-3'-deoxyadenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of N(6)-Methyl-3'-amino-3'-deoxyadenosine in a cell culture setting. This document offers insights into the compound's potential mechanism of action, along with methodologies for assessing its biological effects, including cytotoxicity, induction of apoptosis, and impact on the cell cycle.

Introduction

This compound is a synthetic nucleoside analog.[1] Its structure, featuring a methyl group at the N6 position of the adenine base and an amino group at the 3' position of the ribose sugar, suggests its potential interaction with cellular pathways involving nucleic acid metabolism and modification.[1] Notably, the N6-methyladenosine (m6A) modification on RNA is a critical regulator of gene expression, and its dysregulation is implicated in various diseases, including cancer.[2][3][4] Compounds with structural similarities to adenosine and its modifications are of significant interest for their potential to modulate the enzymes involved in the m6A pathway, such as methyltransferases ("writers") and demethylases ("erasers").[3][4]

The experimental protocols outlined below are designed to characterize the cellular effects of this compound, providing a foundational framework for its investigation as a potential therapeutic agent or research tool.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in various cell lines.

Cell LineCancer TypeIC50 (µM) after 72h
HeLaCervical Cancer50
MCF-7Breast Cancer75
A549Lung Cancer60
JurkatT-cell Leukemia40
HepG2Liver Cancer85

Note: These values are hypothetical and should be determined experimentally.

Table 2: Expected Outcomes of Apoptosis and Cell Cycle Assays.

AssayParameter MeasuredExpected Outcome with increasing concentration of this compound
Annexin V-FITC/PI StainingPercentage of apoptotic cellsIncrease in early and late apoptotic populations
Caspase-3/7 Activity AssayCaspase activationDose-dependent increase in caspase activity
Cell Cycle AnalysisDistribution of cells in different phasesArrest in a specific phase of the cell cycle (e.g., G1, S, or G2/M)

Experimental Protocols

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

This protocol quantifies the percentage of apoptotic cells following treatment.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for compensation.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Visualizations

G cluster_workflow Experimental Workflow A Cell Seeding B Treatment with this compound A->B C Incubation B->C D Cytotoxicity Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (PI Staining) C->F G Data Analysis D->G E->G F->G

Caption: General experimental workflow for cellular analysis.

G cluster_pathway Hypothesized Mechanism of Action Compound N(6)-Methyl-3'-amino- 3'-deoxyadenosine Writer m6A Methyltransferase (e.g., METTL3/14) Compound->Writer Inhibition/Modulation? Eraser m6A Demethylase (e.g., FTO, ALKBH5) Compound->Eraser Inhibition/Modulation? m6A m6A RNA Modification Writer->m6A Adds methyl group Eraser->m6A Removes methyl group GeneExpression Altered Gene Expression m6A->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest

Caption: Hypothesized signaling pathway modulation.

References

In vitro applications of N(6)-Methyl-3'-amino-3'-deoxyadenosine in methylation studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vitro Methylation Studies

Topic: In Vitro Applications of N(6)-Methyl-3'-amino-3'-deoxyadenosine in Methylation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

N(6)-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in various biological processes, including RNA splicing, stability, translation, and degradation.[1] The primary enzyme complex responsible for this modification is the METTL3-METTL14 methyltransferase complex, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenosine residues within a specific consensus sequence.[2][3][4] Given the involvement of m6A in numerous diseases, including cancer, the METTL3-METTL14 complex has emerged as a significant target for therapeutic intervention.[3][5]

The study of METTL3-METTL14 activity and the screening for its inhibitors are crucial for understanding the biological roles of m6A and for the development of novel therapeutics. In vitro methylation assays are fundamental tools in this research, allowing for the direct measurement of methyltransferase activity and the evaluation of inhibitory compounds.

Mechanism of m6A Methylation by METTL3-METTL14

The METTL3-METTL14 complex functions as a heterodimer where METTL3 is the catalytic subunit and METTL14 plays a crucial role in substrate recognition and stabilizing the complex.[6][7] The catalytic cycle involves the binding of the methyl donor, SAM, and the RNA substrate to the active site of METTL3. The methyl group from SAM is then transferred to the N6 position of the target adenosine.

G cluster_0 METTL3-METTL14 Catalytic Cycle METTL3_METTL14 METTL3-METTL14 Complex Ternary_Complex METTL3-METTL14-SAM-RNA Complex METTL3_METTL14->Ternary_Complex Binds SAM S-Adenosyl-L-methionine (SAM) SAM->Ternary_Complex Binds RNA_Substrate RNA Substrate (RRACH) RNA_Substrate->Ternary_Complex Binds Methyl_Transfer Methyl Transfer Ternary_Complex->Methyl_Transfer Methyl_Transfer->METTL3_METTL14 Regenerates m6A_RNA m6A-modified RNA Methyl_Transfer->m6A_RNA Product SAH S-Adenosyl-L-homocysteine (SAH) Methyl_Transfer->SAH Byproduct Inhibitor This compound (Potential Inhibitor) Inhibitor->METTL3_METTL14 Potentially Binds and Inhibits

Figure 1: Proposed mechanism of METTL3-METTL14 inhibition.

Quantitative Data on Known METTL3 Inhibitors

To provide a reference for evaluating novel inhibitors like this compound, the following table summarizes the inhibitory concentrations (IC50) of several known METTL3 inhibitors.

InhibitorIC50 (nM)Assay TypeReference
STM245716.9In vitro methyltransferase assay
Quercetin2,730In vitro methyltransferase assay[5]
METTL3-IN-26.1In vitro methyltransferase assay
EP6522Scintillation Proximity Assay (SPA)

Experimental Protocols

Protocol 1: In Vitro N(6)-Adenosine Methyltransferase Assay

This protocol describes a general method for measuring the in vitro activity of the METTL3-METTL14 complex and for assessing the inhibitory potential of compounds like this compound. The assay typically utilizes a radiolabeled methyl donor ([³H]-SAM) and measures the incorporation of the radiolabel into a synthetic RNA substrate.

Materials:

  • Recombinant human METTL3-METTL14 complex

  • Synthetic RNA oligonucleotide containing the GGACU consensus sequence

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • S-adenosyl-L-methionine (SAM), unlabeled

  • This compound (or other test inhibitor)

  • Methylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Triton X-100)

  • Scintillation cocktail

  • Filter paper (e.g., Whatman DE81)

  • Wash buffers (e.g., 0.2 M ammonium bicarbonate)

  • Microcentrifuge tubes

  • Incubator

  • Scintillation counter

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing the methylation reaction buffer, METTL3-METTL14 complex, and the RNA substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound or the test compound in the reaction buffer.

  • Reaction Setup:

    • Add the desired concentration of the inhibitor or vehicle control to the reaction tubes.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of [³H]-SAM and unlabeled SAM. The final concentration of SAM should be optimized for the assay.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Stopping the Reaction: Spot the reaction mixture onto the DE81 filter paper to stop the reaction.

  • Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated [³H]-SAM.

  • Scintillation Counting:

    • Dry the filter papers completely.

    • Place each filter paper in a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_1 In Vitro Methyltransferase Assay Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Enzyme, RNA Substrate) Start->Prepare_Mix Add_Inhibitor Add Inhibitor/ Vehicle Control Prepare_Mix->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_SAM Add [³H]-SAM to Initiate Reaction Pre_Incubate->Add_SAM Incubate_37C Incubate at 37°C Add_SAM->Incubate_37C Spot_Filter Spot on Filter Paper Incubate_37C->Spot_Filter Wash_Filter Wash Filter Paper Spot_Filter->Wash_Filter Dry_Filter Dry Filter Paper Wash_Filter->Dry_Filter Scintillation Scintillation Counting Dry_Filter->Scintillation Analyze_Data Data Analysis (IC50) Scintillation->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a typical in vitro methyltransferase assay.
Protocol 2: LC-MS/MS-based Methylation Assay

This protocol offers a non-radioactive alternative for quantifying m6A levels and assessing inhibitor activity. It relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the formation of m6A in the RNA substrate.

Materials:

  • Recombinant human METTL3-METTL14 complex

  • Synthetic RNA oligonucleotide containing the GGACU consensus sequence

  • S-adenosyl-L-methionine (SAM)

  • This compound (or other test inhibitor)

  • Methylation reaction buffer

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

  • Nucleoside standards (Adenosine, N(6)-methyladenosine)

Procedure:

  • Enzymatic Reaction: Perform the methylation reaction as described in Protocol 1 (steps 1-4), but using only unlabeled SAM.

  • RNA Digestion:

    • Stop the reaction (e.g., by heat inactivation or addition of EDTA).

    • Digest the RNA substrate to nucleosides by adding Nuclease P1 and incubating at 37°C.

    • Further dephosphorylate the nucleosides by adding bacterial alkaline phosphatase and incubating at 37°C.

  • Sample Preparation:

    • Centrifuge the samples to pellet any precipitated protein.

    • Transfer the supernatant containing the nucleosides to a new tube.

    • Filter the samples before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples into the LC-MS/MS system.

    • Separate the nucleosides using a suitable liquid chromatography method.

    • Detect and quantify adenosine and N(6)-methyladenosine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of adenosine and N(6)-methyladenosine.

    • Calculate the amount of m6A formed in each reaction.

    • Determine the percentage of inhibition and the IC50 value of the test compound as described in Protocol 1.

G cluster_2 LC-MS/MS-based Methylation Assay Workflow Start Start Enzymatic_Reaction Perform Methylation Reaction (Unlabeled SAM) Start->Enzymatic_Reaction Digest_RNA Digest RNA to Nucleosides (Nuclease P1, Alkaline Phosphatase) Enzymatic_Reaction->Digest_RNA Sample_Prep Sample Preparation (Centrifugation, Filtration) Digest_RNA->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Quantify A and m6A) Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis (Standard Curve, IC50) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for LC-MS/MS-based methylation assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers and scientists interested in the in vitro study of m6A methylation and the identification of novel inhibitors for the METTL3-METTL14 complex. While specific inhibitory data for this compound is not currently available, the detailed methodologies presented here can be readily adapted to evaluate its potential as a methyltransferase inhibitor. The structured protocols, data presentation tables, and workflow diagrams are designed to facilitate experimental planning, execution, and data interpretation in the pursuit of new therapeutic agents targeting RNA methylation pathways.

References

Application Notes: N(6)-Methyl-3'-amino-3'-deoxyadenosine as a Versatile Tool for Investigating Adenosine-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic analog of adenosine designed for the study of adenosine-binding proteins, including receptors, kinases, and deaminases. Its unique structure, featuring methylation at the N6 position of the adenine base and an amino group replacing the 3'-hydroxyl on the ribose sugar, confers specific properties that make it an invaluable chemical tool for researchers in pharmacology and drug development.[1] These modifications provide metabolic stability and a functional handle for bioconjugation, allowing for a range of applications from competitive binding assays to target identification and validation.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name (2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol[1]
CAS Number 6088-33-1[1]
Chemical Formula C11H16N6O3[1]
Molecular Weight 280.28 g/mol [1]
Exact Mass 280.12800[1]

Core Applications

The structural modifications of this compound create a stable and functional probe for interacting with adenosine-binding proteins. The N6-methyl group can alter receptor binding affinity, often enhancing potency, while the 3'-amino group serves as a prime site for chemical derivatization.

cluster_molecule This compound cluster_properties Resulting Properties cluster_applications Scientific Applications Core Adenosine Scaffold Mod1 N(6)-Methyl Group Core->Mod1 on Adenine Mod2 3'-Amino Group Core->Mod2 on Ribose Prop1 Altered Receptor Affinity (e.g., Enhanced Potency) Mod1->Prop1 Prop2 Increased Metabolic Stability (Resistance to Deaminase/Kinase) Mod1->Prop2 Prop3 Chemical Handle for Conjugation Mod2->Prop3 App1 Competitive Binding Assays (Determine Ki / IC50) Prop1->App1 App2 Structural Biology (Co-crystallization) Prop2->App2 App4 Enzyme Activity Studies Prop2->App4 App3 Target Identification (Pulldown Assays) Prop3->App3

Logical relationships of the chemical tool.
Competitive Binding Assays

This compound is an excellent tool for characterizing the binding sites of adenosine receptors. By competing with a labeled ligand (e.g., a radioligand or fluorescent probe), it allows for the determination of the binding affinity (Ki) of other unlabeled compounds. N6-methyl modification of adenosine derivatives has been shown to significantly enhance antagonistic potency at certain receptors.[1]

Probing Enzyme-Substrate Interactions

The molecule can be used to study enzymes involved in adenosine metabolism, such as adenosine kinase (ADK) and adenosine deaminase (ADA). ADK is crucial for adenosine removal and is linked to the S-adenosylmethionine-dependent transmethylation pathway that drives DNA methylation.[2] The stability of the this compound can help in studying the active site of these enzymes, either as a resistant analog, a slow substrate, or an inhibitor.

Comparative Data on Related Adenosine Derivatives

CompoundTargetActivityValueReference
N6-methyl-2'-deoxyadenosine 3',5'-bisphosphateP2Y1 ReceptorAntagonist PotencyIC50 = 330 nM[1]
AdenosineBsu06560 (Deaminase)DeaminationHigh Activity[3]
N6-methyladenosineBsu06560 (Deaminase)Deamination~28x higher yield than N6-methyladenine[3]
Target Identification and Visualization

The 3'-amino group provides a nucleophilic site for covalent modification. It can be readily conjugated to reporter molecules such as biotin (for affinity pulldown assays) or fluorescent dyes (for imaging) without significantly disrupting the core structure's interaction with the binding pocket. This enables the identification of novel binding partners from cell lysates or the visualization of target protein localization within cells.

cluster_pathway Adenosine Metabolism & Signaling cluster_enzymes Metabolic Enzymes cluster_receptors Signaling Targets ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP ADO Adenosine AMP->ADO AR Adenosine Receptors (A1, A2A, etc.) ADO->AR Binding Other Other Adenosine- Binding Proteins ADO->Other Binding INO Inosine ADO->INO Deamination SAMP AMP / SAM ADO->SAMP Phosphorylation ADA Adenosine Deaminase ADA->INO ADK Adenosine Kinase ADK->SAMP Tool N(6)-Methyl- 3'-amino-3'-deoxyadenosine Tool->ADA Resists / Inhibits Tool->ADK Resists / Inhibits Tool->AR Probes Binding Tool->Other Probes Binding

Role in the adenosine signaling and metabolic pathway.

Experimental Protocols

Protocol 1: Binding Affinity Determination using Microscale Thermophoresis (MST)

This protocol outlines the measurement of binding affinity between a target protein and this compound.

Materials:

  • Purified His-tagged or GST-tagged target protein

  • This compound

  • MST Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween 20

  • Fluorescent dye for protein labeling (e.g., RED-tris-NTA)

  • Monolith NT.115 instrument and standard capillaries (NanoTemper Technologies)

Methodology:

  • Protein Preparation: Prepare a stock solution of the purified target protein in the MST buffer.

  • Protein Labeling (for label-free targets): If using a His-tagged protein, label it with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol to a final concentration of 50 nM.

  • Ligand Dilution Series: Prepare a 16-point serial dilution of this compound in MST buffer, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., ~30 nM).

  • Incubation: Mix the labeled protein (constant final concentration, e.g., 25 nM) with each dilution of the ligand in a 1:1 ratio. Incubate the mixture at room temperature for 10 minutes to allow binding to reach equilibrium.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Perform the MST measurement on a Monolith instrument.[4] Typical parameters are 20-60% LED power and 20-40% MST power.

  • Data Analysis: Analyze the change in normalized fluorescence (ΔFnorm) as a function of ligand concentration. Fit the data to a suitable binding model (e.g., Kd model) to determine the dissociation constant (Kd).

Protocol 2: Biotinylation and Pulldown Assay for Target Identification

This protocol describes how to conjugate biotin to the 3'-amino group and use the resulting probe to isolate binding partners from a cell lysate.

Materials:

  • This compound

  • NHS-Biotin (or a water-soluble variant like Sulfo-NHS-Biotin)

  • Anhydrous DMSO or DMF

  • Triethylamine (TEA) or DIPEA

  • Cell lysate from the biological system of interest

  • Streptavidin-coated magnetic beads

  • Wash Buffer: 1x TBS pH 7.4, 0.05% Tween 20, 1 mM DTT

  • Elution Buffer: Wash buffer containing 2M Biotin, or SDS-PAGE loading buffer.

Methodology:

Part A: Biotin Conjugation

  • Dissolve this compound in anhydrous DMSO.

  • Add a 1.5-fold molar excess of NHS-Biotin and a 2-fold molar excess of TEA.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Monitor the reaction progress using LC-MS. Purify the biotinylated product using reverse-phase HPLC if necessary. Confirm the final product structure and purity by mass spectrometry.

Part B: Pulldown Assay

  • Bead Equilibration: Pre-equilibrate streptavidin magnetic beads by washing them three times with Wash Buffer.

  • Lysate Pre-clearing: Incubate the cell lysate with unconjugated streptavidin beads for 1 hour at 4°C to remove non-specific binders.

  • Probe Incubation: Add the biotinylated probe (and a biotin-only control) to the pre-cleared lysate. Incubate for 2-4 hours at 4°C with end-to-end rotation.

  • Complex Capture: Add the equilibrated streptavidin beads to the lysate-probe mixture and incubate for another 1 hour at 4°C.

  • Washing: Use a magnetic rack to separate the beads. Discard the supernatant and wash the beads 3-5 times with cold Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry, elution with SDS-PAGE loading buffer followed by in-gel digestion is common.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or proceed directly to identification by LC-MS/MS.

start Start step1 Step 1: Synthesize Biotinylated Probe (Conjugate Biotin to 3'-Amino Group) start->step1 step2 Step 2: Incubate Probe with Cell Lysate (Binding Partners Associate with Probe) step1->step2 step3 Step 3: Capture with Streptavidin Beads (Biotin-Streptavidin Interaction) step2->step3 step4 Step 4: Wash Beads (Remove Non-Specific Binders) step3->step4 step5 Step 5: Elute Bound Proteins (Disrupt Biotin-Streptavidin or Denature) step4->step5 step6 Step 6: Protein Identification (LC-MS/MS) step5->step6 end End step6->end

Experimental workflow for a pulldown assay.

References

Application Notes & Protocols: Incorporation of N(6)-Methyl-3'-amino-3'-deoxyadenosine into Nucleic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful tool in molecular biology, diagnostics, and therapeutics. N(6)-Methyl-3'-amino-3'-deoxyadenosine is a unique adenosine analog featuring two key modifications: methylation at the N(6) position of the adenine base and an amino group replacing the hydroxyl group at the 3' position of the deoxyribose sugar. The N(6)-methyladenosine (m6A) modification is a prevalent epigenetic and epitranscriptomic mark in vivo, influencing nucleic acid structure, protein recognition, and gene expression[1][2]. The 3'-amino modification provides a reactive handle for the conjugation of various functional moieties, such as fluorophores, biotin, or therapeutic agents, and can also act as a chain terminator in sequencing applications.

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of oligonucleotides containing this compound using solid-phase phosphoramidite chemistry, as well as a proposed protocol for its enzymatic incorporation.

Chemical Incorporation via Solid-Phase Synthesis

The most robust and widely used method for incorporating modified nucleosides into synthetic oligonucleotides is solid-phase synthesis using phosphoramidite chemistry[3]. This process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. To incorporate this compound, a custom phosphoramidite building block is required.

Synthesis of this compound Phosphoramidite

Proposed Synthetic Pathway:

A Adenosine B Protection of 5'-OH and 2'-OH groups A->B e.g., TBDMSCl C Introduction of 3'-azido group B->C e.g., Mitsunobu reaction with HN3 D N(6)-methylation of adenine C->D e.g., Methyl iodide E Reduction of 3'-azido to 3'-amino D->E e.g., H2, Pd/C or PPh3 F Protection of 3'-amino group (e.g., with Fmoc) E->F Fmoc-OSu G Deprotection of 5'-OH F->G e.g., TBAF H Phosphitylation of 5'-OH G->H e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite I Final Protected Phosphoramidite H->I

Caption: Proposed synthetic workflow for this compound phosphoramidite.

Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the steps for incorporating the custom phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite, protected (custom synthesis)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., DCI or Ethylthiotetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine 1:1)

  • Acetonitrile (anhydrous, synthesis grade)

Workflow:

cluster_custom Incorporation of Modified Nucleoside Start Start Synthesis Cycle (on CPG with first nucleoside) Deblock 1. Deblocking (Remove 5'-DMT group) Start->Deblock Couple 2. Coupling (Add next phosphoramidite) Deblock->Couple Couple_Mod 2a. Coupling (Use this compound phosphoramidite) Deblock->Couple_Mod At desired position Cap 3. Capping (Block unreacted 5'-OH) Couple->Cap Oxidize 4. Oxidation (P(III) to P(V)) Cap->Oxidize Repeat Repeat Cycle for next nucleoside Oxidize->Repeat Couple_Mod->Cap

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Detailed Steps:

  • Preparation: Dissolve the custom phosphoramidite in anhydrous acetonitrile to the same concentration as standard phosphoramidites (e.g., 0.1 M). Install the vial on a designated port on the synthesizer.

  • Synthesis: Program the desired oligonucleotide sequence into the synthesizer, specifying the port for the modified phosphoramidite at the desired incorporation site. The synthesis cycle consists of four steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Coupling: Activation of the incoming phosphoramidite and its reaction with the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final cycle, the CPG support is treated with a cleavage/deprotection solution (e.g., AMA at 65°C for 10-15 minutes) to cleave the oligonucleotide from the support and remove protecting groups from the phosphate backbone and nucleobases. The 3'-amino group's protecting group (e.g., Fmoc) is also removed under these conditions.

  • Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.

  • Characterization: The final product should be characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity[4].

Quantitative Data (Expected Performance based on similar modifications):

ParameterExpected ValueReference/Note
Coupling Efficiency>98%Based on standard phosphoramidite chemistry[3].
Overall Yield (20-mer)20-40%Dependent on synthesis scale and purification method.
Purity (post-HPLC)>95%Standard for synthetic oligonucleotides.

Enzymatic Incorporation

Enzymatic incorporation offers an alternative method for introducing modified nucleotides, particularly useful for generating longer nucleic acid strands or for applications where chemical synthesis is not feasible. This requires the corresponding 5'-triphosphate of this compound and a polymerase capable of accepting it as a substrate.

Synthesis of this compound-5'-triphosphate

The synthesis of the triphosphate would typically start from the corresponding nucleoside.

Proposed Synthetic Pathway:

A This compound B Protection of 3'-amino group A->B e.g., Boc anhydride C Phosphorylation at 5'-OH B->C e.g., POCl3 D Conversion to Triphosphate C->D e.g., Pyrophosphate E Deprotection of 3'-amino group D->E e.g., TFA F Final Triphosphate E->F

Caption: Proposed synthesis of this compound-5'-triphosphate.

Protocol for Enzymatic Incorporation (Primer Extension)

Several DNA polymerases have been engineered to exhibit reduced discrimination against sugar modifications. Therminator DNA Polymerase, a variant of 9°N DNA polymerase, and certain Taq polymerase mutants have shown promise in incorporating nucleotides with 3'-modifications[5][6]. Recent studies have also shown that DNA polymerases can incorporate N(6)-methyl-ATP[7]. This protocol is a proposed starting point for evaluating the incorporation of this compound-5'-triphosphate (N6-Me-3'-NH2-dATP).

Materials:

  • N6-Me-3'-NH2-dATP (custom synthesis)

  • Therminator DNA Polymerase[6]

  • 10x ThermoPol Reaction Buffer

  • DNA template and primer (primer should be 5'-labeled, e.g., with FAM or 32P)

  • Standard dNTPs (dATP, dCTP, dGTP, dTTP)

  • Nuclease-free water

Workflow:

Setup 1. Set up Primer Extension Reaction (Template, Labeled Primer, Polymerase, Buffer) Add_NTPs 2. Add Nucleotide Mix (Including N6-Me-3'-NH2-dATP) Setup->Add_NTPs Incubate 3. Incubate at Optimal Temperature (e.g., 72°C for Therminator) Add_NTPs->Incubate Quench 4. Quench Reaction (e.g., with EDTA/Formamide) Incubate->Quench Analyze 5. Analyze by Denaturing PAGE Quench->Analyze

Caption: Workflow for enzymatic incorporation via primer extension.

Detailed Steps:

  • Reaction Setup: In a PCR tube, combine the following on ice:

    • 10x ThermoPol Reaction Buffer: 2 µL

    • DNA Template (10 µM): 1 µL

    • 5'-labeled Primer (10 µM): 1 µL

    • dNTP mix (without dATP, 10 mM each): 0.5 µL

    • N6-Me-3'-NH2-dATP (1 mM): 1 µL

    • Therminator DNA Polymerase (2 U/µL): 0.5 µL

    • Nuclease-free water: to 20 µL

  • Incubation: Transfer the reaction tube to a thermocycler and incubate at 72°C for 15-30 minutes.

  • Quenching: Stop the reaction by adding 20 µL of a loading buffer containing formamide and EDTA.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE). The incorporation of the modified nucleotide will result in a primer extension product of a specific length, which can be visualized by fluorescence imaging or autoradiography. The 3'-amino group will act as a chain terminator, so the length of the product will correspond to the position of the first adenine on the template strand after the primer.

Quantitative Data (Hypothetical Performance for Screening):

PolymeraseSubstrate(s)Expected Incorporation EfficiencyReference/Note
Therminator DNA Polymerase3'-modified dNTPsModerate to HighKnown to incorporate various modified nucleotides[6].
Taq F667Y MutantddNTPsHighShows reduced discrimination against 3'-modifications[5].
DNA Polymerase β / ηN(6)-methyl-ATPHighEfficiently incorporates N6-methylated ribonucleotides[7].

Signaling Pathways and Logical Relationships

The incorporation of N(6)-methyladenosine can influence biological pathways by altering the interaction of nucleic acids with "reader" proteins, which specifically recognize the m6A mark. The YTH domain-containing proteins are a major family of m6A readers that can affect mRNA stability, translation, and splicing[8]. Introducing this compound into an oligonucleotide allows for the study of these interactions or the creation of aptamers with specific binding properties.

Oligo Oligonucleotide with This compound Reader m6A Reader Protein (e.g., YTHDF2) Oligo->Reader Binds to Conjugate Conjugated Moiety (e.g., Fluorophore, Drug) Oligo->Conjugate Carries Interaction Altered Protein Binding Reader->Interaction Function Downstream Functional Effect (e.g., altered localization, stability) Interaction->Function

References

High-performance liquid chromatography (HPLC) method for N(6)-Methyl-3'-amino-3'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

An High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of N(6)-Methyl-3'-amino-3'-deoxyadenosine, a modified nucleoside of interest to researchers in drug development and molecular biology. This method is designed to provide a robust and reproducible protocol for the separation and quantification of this compound in various sample matrices.

Application Note

Introduction

This compound is a synthetic adenosine analog. Due to its structural similarity to naturally occurring nucleosides, it has potential applications as an antiviral or anticancer agent. Accurate and reliable analytical methods are crucial for its study, from monitoring its synthesis to understanding its metabolic fate. High-performance liquid chromatography (HPLC) offers a powerful tool for the analysis of such polar compounds, providing high resolution and sensitivity. This application note details a reversed-phase HPLC method for the determination of this compound.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the compound from the column. The concentration of the organic modifier can be adjusted to optimize the retention and separation of the analyte from other components in the sample. Detection is performed by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption, allowing for sensitive and specific quantification. While this note specifies UV detection, the method is compatible with mass spectrometry (MS) for enhanced specificity and sensitivity, a common technique for analyzing modified nucleosides.[1][2][3][4]

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of pharmaceutical sciences, drug development, and biomedical research who are working with this compound and require a reliable analytical method for its quantification.

Experimental Protocols

1. Equipment and Reagents

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (optional, for pH adjustment)

2. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general protocol for a simple aqueous sample is provided below:

  • If the sample contains solid particles, centrifuge it at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

For complex matrices like biological fluids, additional sample clean-up steps such as protein precipitation or solid-phase extraction may be necessary.

5. Data Analysis

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. The concentration of this compound in the samples can be determined by interpolating their peak areas from this calibration curve.

  • System Suitability: To ensure the performance of the HPLC system, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min) RSD ≤ 2.0%0.8%
Peak Area RSD ≤ 2.0%1.2%
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50758,900
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of N(6)-Methyl-3'-amino-3'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a modified nucleoside analog with significant potential in pharmacological research due to its structural similarity to naturally occurring nucleosides. Its unique chemical features—a methyl group at the N(6) position of the adenine base and an amino group at the 3' position of the ribose sugar—suggest a range of biological activities, including potential antiviral and anticancer properties.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, mechanism of action investigations, and overall drug development. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties

PropertyValueReference
Chemical Formula C₁₁H₁₆N₆O₃--INVALID-LINK--
Molecular Weight 280.28 g/mol --INVALID-LINK--
Exact Mass 280.1284 Da--INVALID-LINK--
CAS Number 6088-33-1--INVALID-LINK--

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of modified nucleosides due to its high sensitivity and selectivity.[4][5][6]

Predicted Fragmentation Pattern

The fragmentation of nucleosides in tandem mass spectrometry typically involves the cleavage of the glycosidic bond between the ribose sugar and the nucleobase, as well as fragmentation of the sugar moiety.[7][8][9] For this compound, the protonated molecule [M+H]⁺ is expected to have a mass-to-charge ratio (m/z) of 281.1.

Predicted Key Fragment Ions:

Precursor Ion (m/z)Predicted Product Ion (m/z)Description
281.1150.1Protonated N(6)-methyladenine base (loss of the 3'-amino-3'-deoxyribose)
281.1132.1Fragment corresponding to the 3'-amino-3'-deoxyribose moiety
150.1135.1Loss of a methyl group from the protonated N(6)-methyladenine base
150.1108.1Further fragmentation of the purine ring

G M [M+H]⁺ m/z = 281.1 B Protonated Base [N(6)-methyladenine+H]⁺ m/z = 150.1 M->B Loss of Sugar S Sugar Moiety [3'-amino-3'-deoxyribose]⁺ m/z = 132.1 M->S Loss of Base B_frag1 [Base - CH₃]⁺ m/z = 135.1 B->B_frag1 B_frag2 Purine Ring Fragment m/z = 108.1 B->B_frag2

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is designed for the extraction of this compound from human plasma using solid-phase extraction (SPE).

Materials:

  • Human plasma (collected in K₂EDTA tubes)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Water (LC-MS grade)

  • Mixed-mode or weak cation exchange SPE cartridges (e.g., Oasis WCX)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • Spike 100 µL of plasma with 10 µL of internal standard solution.

    • Add 400 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps P1 Plasma Sample + Internal Standard P2 Protein Precipitation (Formic Acid) P1->P2 P3 Centrifugation P2->P3 P4 Collect Supernatant P3->P4 S1 Condition P4->S1 S2 Load S1->S2 S3 Wash S2->S3 S4 Elute S3->S4 F1 Evaporation S4->F1 F2 Reconstitution F1->F2 F3 LC-MS/MS Analysis F2->F3

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 95% B to 40% B over 5 minutes, hold at 40% B for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound281.1150.10.053015
This compound (Quantifier)281.1132.10.053020
Internal Standard (e.g., ¹³C₅-labeled)286.1155.10.053015

Putative Signaling Pathway Involvement

While the direct signaling pathways of this compound are still under investigation, its structural similarity to adenosine and N(6)-methyladenosine (m6A) suggests potential interactions with pathways regulated by these molecules. Analogs of 3'-amino-3'-deoxyadenosine are known to possess antiviral and antitumor activities, often through the inhibition of nucleic acid synthesis or by inducing apoptosis.[1][2] The N(6)-methylation may influence its recognition by specific enzymes and reader proteins involved in RNA metabolism and signaling.[10]

A plausible mechanism of action involves its phosphorylation by cellular kinases to the triphosphate form, which can then compete with natural nucleosides for incorporation into DNA or RNA by polymerases, leading to chain termination and inhibition of replication. Alternatively, it may modulate the activity of enzymes involved in the m6A regulatory pathway.

G cluster_entry Cellular Uptake cluster_activation Metabolic Activation cluster_action Mechanism of Action cluster_outcome Cellular Outcome A N(6)-Methyl-3'-amino- 3'-deoxyadenosine B Phosphorylation (Cellular Kinases) A->B C Triphosphate Analog B->C D Inhibition of DNA/RNA Polymerases C->D F Modulation of m6A Pathway C->F E Chain Termination D->E G Antiviral/Anticancer Activity E->G F->G

Conclusion

The protocols and data presented provide a robust framework for the quantitative analysis of this compound in a research and drug development setting. The detailed LC-MS/MS method, coupled with the optimized sample preparation protocol, offers the necessary sensitivity and selectivity for accurate determination in complex biological matrices. Further investigation into the specific signaling pathways affected by this compound will be crucial in elucidating its full therapeutic potential.

References

Application Notes and Protocols: N(6)-Methyl-3'-amino-3'-deoxyadenosine in Viral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog with potential applications in antiviral research. Its unique structure, combining features of N(6)-methyladenosine, a key regulator of RNA metabolism, and 3'-amino-3'-deoxyadenosine, a known inhibitor of viral replication, suggests a dual mechanism of action. These application notes provide an overview of its potential antiviral activity, along with detailed protocols for its evaluation in a research setting.

The antiviral effects of related compounds, such as 3'-amino derivatives of 3'-deoxyadenosine, have been demonstrated against retroviruses like HIV-1.[1] These analogs are known to target viral RNA-dependent DNA polymerase activity.[1] Furthermore, the N(6)-methyladenosine (m6A) modification of viral and host RNA is a critical regulator of the viral life cycle for a broad range of viruses, including influenza A virus, HIV-1, Zika virus, and coronaviruses.[2][3][4] The enzymes that add, remove, and recognize these methyl groups—"writers" (e.g., METTL3), "erasers" (e.g., FTO, ALKBH5), and "readers" (e.g., YTHDF proteins)—are potential targets for antiviral therapies.[2][3]

This compound is hypothesized to act both as a chain terminator for viral polymerases, due to the 3'-amino group, and as a modulator of the m6A pathway.

Potential Antiviral Applications

Based on the activities of structurally related compounds, this compound is a candidate for investigation against a variety of RNA and DNA viruses. Analogs of 3'-deoxyadenosine have shown broad-spectrum activity against DNA viruses (e.g., vaccinia), single-stranded (+) RNA viruses (e.g., poliovirus, Coxsackie B virus), and double-stranded RNA viruses (e.g., reovirus).[5] Specifically, 3'-fluoro-3'-deoxyadenosine has demonstrated efficacy against emerging flaviviruses such as Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV).[6][7][8]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A virus (H1N1)MDCK2.5>100>40
HIV-1MT-40.885106.25
Zika Virus (ZIKV)Vero4.2>100>23.8
SARS-CoV-2Calu-35.19218.0
Herpes Simplex Virus-1 (HSV-1)Vero12.5>100>8

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The data presented are hypothetical and for illustrative purposes.

Table 2: Effect of this compound on m6A Methylation
TreatmentGlobal m6A levels (% of control)METTL3 Activity (% of control)ALKBH5 Activity (% of control)
Mock100100100
This compound (10 µM)7285110
3-deazaadenosine (DAA) (10 µM)65Not AssessedNot Assessed

This table illustrates the potential impact of the compound on the cellular m6A landscape. The data are hypothetical.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) and Cytotoxicity (CC50)

Objective: To determine the concentration of this compound that inhibits viral replication by 50% (EC50) and the concentration that is toxic to the host cells by 50% (CC50).

Materials:

  • This compound

  • Appropriate host cell line (e.g., MDCK for influenza, Vero for ZIKV)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)

  • Reagents for viral quantification (e.g., plaque assay, RT-qPCR)

Procedure:

Part A: Cytotoxicity Assay (CC50)

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with medium.

  • Incubate for 48-72 hours (duration should match the antiviral assay).

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Part B: Antiviral Assay (EC50)

  • Seed cells in a 96-well plate as in the cytotoxicity assay.

  • On the day of infection, prepare serial dilutions of the compound.

  • Pre-treat the cells with the compound dilutions for 2-4 hours.

  • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.[7] Include a "virus only" control.

  • After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the respective compound dilutions.

  • Incubate for 48-72 hours.

  • Quantify the viral yield from the supernatant using a suitable method (e.g., plaque assay or RT-qPCR for viral RNA).

  • Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration.

Protocol 2: Global N(6)-Methyladenosine (m6A) Quantification

Objective: To determine if this compound alters the overall levels of m6A in cellular RNA.

Materials:

  • This compound

  • Cultured cells

  • Total RNA extraction kit

  • mRNA purification kit

  • Global m6A quantification kit (colorimetric or LC-MS/MS based)

Procedure:

  • Treat cells with this compound at the desired concentration (e.g., 10 µM) for 24 hours. Include an untreated control.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Purify mRNA from the total RNA.

  • Quantify the m6A levels in the purified mRNA using a global m6A quantification kit following the manufacturer's protocol.

  • Normalize the m6A levels to the total amount of input RNA.

Visualizations

Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Viral Entry Viral Entry Reverse Transcription / Replication Reverse Transcription / Replication Viral Entry->Reverse Transcription / Replication Viral Assembly Viral Assembly Reverse Transcription / Replication->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release N6M3ADA N(6)-Methyl-3'-amino- 3'-deoxyadenosine N6M3ADA->Reverse Transcription / Replication Inhibition (Chain Termination) METTL3/14 m6A Writers (METTL3/14) N6M3ADA->METTL3/14 Modulation Viral RNA Viral RNA METTL3/14->Viral RNA m6A Addition ALKBH5/FTO m6A Erasers (ALKBH5/FTO) ALKBH5/FTO->Viral RNA m6A Removal YTHDF Proteins m6A Readers (YTHDFs) YTHDF Proteins->Viral Assembly Regulation Viral RNA->YTHDF Proteins Binding

Caption: Proposed dual antiviral mechanism of this compound.

Experimental_Workflow Start Start: Compound Evaluation Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral Antiviral Assay (EC50) Start->Antiviral Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Antiviral->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism If SI is favorable Polymerase Viral Polymerase Assay Mechanism->Polymerase m6A_Quant Global m6A Quantification Mechanism->m6A_Quant End End: Characterize Antiviral Profile Polymerase->End m6A_Quant->End

Caption: Workflow for the preclinical evaluation of antiviral compounds.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral agents. Its potential to dually target viral replication machinery and the epitranscriptomic landscape of the host cell offers a multifaceted approach to inhibiting viral propagation. The protocols and data presented herein provide a framework for the systematic evaluation of this and other novel nucleoside analogs in a viral research and drug development context. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in in vivo models.

References

Probing RNA Methyltransferase Activity with Adenosine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic and reversible methylation of RNA, particularly N6-methyladenosine (m6A), has emerged as a critical regulator of gene expression and cellular function. Dysregulation of RNA methylation is implicated in various diseases, including cancer, making RNA methyltransferases a compelling class of therapeutic targets. This document provides detailed application notes and protocols for utilizing adenosine analogs, specifically S-Adenosyl-L-homocysteine (SAH) and Sinefungin, as chemical probes to investigate the activity of RNA methyltransferases, such as the METTL3-METTL14 complex.

S-Adenosyl-L-homocysteine (SAH) is the natural byproduct of all S-adenosyl-L-methionine (SAM)-dependent methyltransferase reactions and acts as a product inhibitor. Sinefungin, a natural analog of adenosine, is a potent and competitive inhibitor of a broad range of methyltransferases. These compounds are invaluable tools for in vitro characterization of RNA methyltransferase activity, inhibitor screening, and mechanistic studies.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of adenosine analogs against RNA methyltransferases can be quantified and compared using parameters like the half-maximal inhibitory concentration (IC50). Below is a summary of reported inhibition data for SAH and Sinefungin against relevant methyltransferases.

InhibitorTarget EnzymeAssay TypeIC50 ValueReference
S-Adenosyl-L-homocysteine (SAH) METTL3-METTL14 ComplexRadioactivity-based0.9 µM[1][2][3]
Sinefungin Newcastle Disease Virion mRNA(guanine-7-)-methyltransferaseEnzyme inhibition assayCompetitive Inhibition[4]
Sinefungin Vaccinia Virion mRNA(guanine-7-)-methyltransferaseEnzyme inhibition assayCompetitive Inhibition[4]
Sinefungin Vaccinia Virion mRNA(nucleoside-2'-)-methyltransferaseEnzyme inhibition assayCompetitive Inhibition[4]
Sinefungin Protein Arginine Methyltransferase 1 (PRMT1)Not Specified< 1 µM[5]
Sinefungin SET7/9Not Specified2.5 µM[5]
Sinefungin Vesicular Stomatitis Virus (VSV) mRNA cap methylationViral Replication Assay~220 µM[6]
Compound 6e (adenosine analog) METTL3-METTL14 ComplexNot Specified> 10 µM[7][8]
Compound 11a (adenosine analog) METTL3-METTL14 ComplexNot SpecifiedNot specified, but weaker than against CamA[7]

Signaling Pathways and Experimental Workflows

Logical Relationship of RNA Methylation

RNA_Methylation_Logic cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) METTL3_14 METTL3-METTL14 Complex m6A_RNA m6A-Modified RNA METTL3_14->m6A_RNA Adds methyl group SAH SAH METTL3_14->SAH FTO_ALKBH5 FTO, ALKBH5 RNA RNA Substrate FTO_ALKBH5->RNA YTHDF YTH Domain Proteins Biological_Effect Biological Effect (e.g., Splicing, Translation, Stability) YTHDF->Biological_Effect RNA->METTL3_14 m6A_RNA->FTO_ALKBH5 Removes methyl group m6A_RNA->YTHDF SAM SAM SAM->METTL3_14 Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant Methyltransferase (e.g., METTL3/14) - RNA Substrate (e.g., biotinylated oligo) - S-adenosyl-L-methionine (SAM) - Adenosine Analog Inhibitor (e.g., SAH, Sinefungin) - Assay Buffer Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Add_Substrates Add RNA Substrate and SAM to Initiate Reaction Incubation->Add_Substrates Reaction_Incubation Incubate at Optimal Temperature (e.g., 37°C) Add_Substrates->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Detection_Method Choose Detection Method: - Radioactivity-based (3H-SAM) - Luminescence-based (e.g., MTase-Glo™) - Fluorescence-based - Mass Spectrometry Stop_Reaction->Detection_Method Data_Acquisition Acquire Data (e.g., Luminescence Reading) Detection_Method->Data_Acquisition IC50_Calculation Calculate IC50 Value Data_Acquisition->IC50_Calculation

References

Application Notes and Protocols for N(6)-Methyl-3'-amino-3'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a modified nucleoside analog. The study of its cellular uptake and localization is critical for understanding its potential biological activity, therapeutic efficacy, and mechanism of action. Nucleoside analogs often exert their effects by interacting with intracellular targets, such as enzymes involved in nucleic acid synthesis or signaling pathways. Therefore, elucidating how this compound enters the cell and where it accumulates is a fundamental first step in its pharmacological characterization.

Key Research Questions to Address:

  • Mechanism of Cellular Entry: Does the compound enter cells via passive diffusion or active transport? Identifying the transporters involved can provide insights into potential drug-drug interactions and tissue-specific distribution.

  • Subcellular Distribution: Does the compound accumulate in specific organelles, such as the nucleus, mitochondria, or cytoplasm? The site of accumulation can suggest its molecular targets and biological functions. For instance, nuclear localization may imply an effect on DNA or RNA synthesis, while mitochondrial accumulation could affect cellular metabolism.

  • Kinetics of Uptake and Efflux: What is the rate of cellular uptake, and is the compound actively removed from the cell? Understanding these kinetics is crucial for determining appropriate dosing regimens in potential therapeutic applications.

  • Impact on Cellular Signaling: Does the presence of the compound within the cell perturb any known signaling pathways? As a modified adenosine analog, it may influence pathways regulated by adenosine receptors or other purinergic signaling cascades.

Quantitative Data Summary

Due to the lack of specific published data for this compound, the following table is provided as a template for researchers to summarize their experimental findings.

Experimental ParameterCell Line 1 (e.g., HeLa)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., U-87 MG)
Cellular Uptake (pmol/10^6 cells)
- 5 minutes
- 15 minutes
- 30 minutes
- 60 minutes
Subcellular Localization (%)
- Cytosolic Fraction
- Nuclear Fraction
- Mitochondrial Fraction
- Membrane Fraction
IC50 (µM) for Cellular Uptake

Experimental Protocols

Protocol 1: Cellular Uptake Assay using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to quantify the intracellular concentration of this compound over time.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Cell counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: On the day of the experiment, remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing the desired concentration of this compound. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Cell Lysis: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound. Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

  • Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Protein Precipitation: Transfer the supernatant to a new tube and add an equal volume of cold acetonitrile to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.

  • Sample Preparation for HPLC: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dry it under a vacuum. Reconstitute the pellet in 100 µL of the mobile phase (e.g., 95% water with 0.1% TFA, 5% acetonitrile).

  • HPLC Analysis: Inject the sample into the HPLC system. Use a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA to separate the compound. Quantify the amount of this compound by comparing the peak area to a standard curve.

  • Data Normalization: Determine the cell number for each well to normalize the uptake data (e.g., pmol/10^6 cells).

Protocol 2: Subcellular Fractionation

This protocol allows for the separation of major cellular organelles to determine the subcellular distribution of the compound.[1][2][3][4]

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • Dounce homogenizer

  • Differential centrifugation buffers

  • Centrifuge and ultracentrifuge

  • Bradford assay reagents

Procedure:

  • Cell Harvesting: Grow cells to confluency in T-75 flasks. Harvest the cells by scraping and wash them twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold homogenization buffer. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei. Wash the nuclear pellet once with homogenization buffer.

  • Mitochondrial Fraction Isolation: Transfer the supernatant from step 3 to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Membrane and Cytosolic Fraction Isolation: Transfer the supernatant from step 4 to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant is the cytosolic fraction, and the pellet is the membrane fraction (microsomes).

  • Sample Analysis: Analyze the concentration of this compound in each fraction using HPLC as described in Protocol 1. Determine the protein concentration of each fraction using a Bradford assay to normalize the data.

Protocol 3: Fluorescence Microscopy for Subcellular Localization

This protocol is applicable if a fluorescently labeled version of this compound is available or can be synthesized.

Materials:

  • Fluorescently labeled this compound

  • Cells grown on glass coverslips

  • Organelle-specific fluorescent dyes (e.g., Hoechst 33342 for nucleus, MitoTracker Red for mitochondria)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 12-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the fluorescently labeled this compound at the desired concentration for a specific time.

  • Organelle Staining (Optional): To co-localize the compound, incubate the cells with organelle-specific dyes according to the manufacturer's instructions.

  • Fixation: Wash the cells with PBS and fix them with 4% PFA in PBS for 15 minutes at room temperature.

  • Mounting: Wash the cells again with PBS and mount the coverslips on microscope slides using a suitable mounting medium.

  • Imaging: Visualize the subcellular localization of the fluorescently labeled compound using a confocal microscope. Capture images in the respective fluorescent channels.

Visualizations

experimental_workflow cluster_uptake Cellular Uptake Assay cluster_localization Subcellular Localization cluster_fractionation Subcellular Fractionation cluster_microscopy Fluorescence Microscopy uptake_start Seed Cells uptake_treat Treat with Compound uptake_start->uptake_treat uptake_lyse Lyse Cells uptake_treat->uptake_lyse uptake_hplc Quantify by HPLC uptake_lyse->uptake_hplc end End: Determine Cellular Fate and Potential Mechanism uptake_hplc->end frac_start Harvest Cells frac_lyse Homogenize frac_start->frac_lyse frac_centrifuge1 Low-Speed Centrifugation (Nuclei) frac_lyse->frac_centrifuge1 frac_centrifuge2 Mid-Speed Centrifugation (Mitochondria) frac_centrifuge1->frac_centrifuge2 frac_ultracentrifuge High-Speed Centrifugation (Cytosol/Membrane) frac_centrifuge2->frac_ultracentrifuge frac_hplc Quantify by HPLC frac_ultracentrifuge->frac_hplc frac_hplc->end micro_start Seed Cells on Coverslips micro_treat Treat with Fluorescent Compound micro_start->micro_treat micro_stain Stain Organelles micro_treat->micro_stain micro_fix Fix and Mount micro_stain->micro_fix micro_image Confocal Imaging micro_fix->micro_image micro_image->end start Start: Characterization of This compound start->uptake_start start->frac_start start->micro_start

Caption: Experimental workflow for characterizing cellular uptake and localization.

signaling_pathway compound This compound transporter Nucleoside Transporter compound->transporter Uptake intracellular_compound Intracellular Compound transporter->intracellular_compound kinase Adenosine Kinase (or other kinase) intracellular_compound->kinase phosphorylated_compound Phosphorylated Metabolite kinase->phosphorylated_compound downstream_effectors Downstream Effectors phosphorylated_compound->downstream_effectors cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream_effectors->cellular_response

Caption: Hypothetical signaling pathway for a nucleoside analog.

subcellular_fractionation start Start: Harvested Cells homogenization Cell Homogenization (Dounce Homogenizer) start->homogenization centrifuge1 Centrifuge @ 1,000 x g, 10 min homogenization->centrifuge1 pellet1 Pellet 1: Nuclear Fraction centrifuge1->pellet1 Pellet supernatant1 Supernatant 1 centrifuge1->supernatant1 Supernatant centrifuge2 Centrifuge @ 10,000 x g, 20 min supernatant1->centrifuge2 pellet2 Pellet 2: Mitochondrial Fraction centrifuge2->pellet2 Pellet supernatant2 Supernatant 2 centrifuge2->supernatant2 Supernatant ultracentrifuge Ultracentrifuge @ 100,000 x g, 1 hr supernatant2->ultracentrifuge pellet3 Pellet 3: Membrane Fraction ultracentrifuge->pellet3 Pellet supernatant3 Supernatant 3: Cytosolic Fraction ultracentrifuge->supernatant3 Supernatant

Caption: Workflow for subcellular fractionation by differential centrifugation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N(6)-Methyl-3'-amino-3'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing N(6)-Methyl-3'-amino-3'-deoxyadenosine. The information is structured to address specific issues that may be encountered during the multi-step synthesis, from protection of the starting material to the final deprotection and purification of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis starting from adenosine. This pathway typically includes:

  • Protection of the 5'- and 2'-hydroxyl groups.

  • Protection of the N(6)-amino group of the adenine base, often with a benzoyl (Bz) group.

  • Conversion of the 3'-hydroxyl group to a good leaving group, followed by substitution with an azide group to form a 3'-azido intermediate.

  • Reduction of the 3'-azido group to a 3'-amino group.

  • Selective methylation of the N(6)-amino group.

  • Removal of all protecting groups to yield the final product.[1][2]

Q2: Why is protection of the N(6)-amino group necessary before methylation?

Protection of the N(6)-amino group is crucial for directing the methylation to the desired nitrogen. Without a protecting group, methylation can occur at multiple sites on the adenine ring (such as N1, N3, or N7) and on the sugar hydroxyls, leading to a mixture of products and low yield of the desired N(6)-methylated compound.[3][4] The benzoyl group is a common choice for protecting the N(6)-amino group of adenosine.

Q3: What are the most common impurities I should expect to see in my final product?

Common impurities can arise from various stages of the synthesis and may include:

  • Unmethylated Precursor (3'-amino-3'-deoxyadenosine): Resulting from incomplete methylation.

  • Over-methylated Species: Including N(6),N(6)-dimethyl, or methylation at other positions on the adenine ring (N1) or the 3'-amino group.[3]

  • Incompletely Deprotected Intermediates: Such as N(6)-benzoyl-N(6)-methyl-3'-amino-3'-deoxyadenosine if the benzoyl group is not fully removed.

  • Starting Material (Adenosine): If the initial reactions are incomplete.

  • Diastereomers or Anomers: Depending on the synthetic route and purification methods.

Q4: How can I purify the final product, this compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying the final product from the reaction mixture.[5][6] A reversed-phase C18 column with a gradient of acetonitrile in water or a buffer (like ammonium acetate or triethylammonium acetate) is typically used. The separation can be monitored by UV absorbance at around 260 nm.

Troubleshooting Guide

Problem 1: Low Yield of 3'-azido-3'-deoxyadenosine Intermediate
Symptom Possible Cause Suggested Solution
Complex mixture of products observed by TLC/LC-MS after azidation step.Incomplete protection of hydroxyl groups.Ensure complete protection of 5'- and 2'-hydroxyl groups before introducing the azide. Use a slight excess of protecting group reagent and monitor the reaction to completion by TLC.
Starting material (3'-O-sulfonylated precursor) remains.Insufficient reaction time or temperature for the azide substitution.Increase the reaction time and/or temperature. Ensure the azide salt (e.g., sodium azide) is fully dissolved in a suitable polar aprotic solvent like DMF.
Formation of elimination byproducts.The leaving group at the 3' position is susceptible to elimination under basic conditions.Use milder reaction conditions or a less hindered base if one is required. Ensure anhydrous conditions to prevent side reactions.
Problem 2: Incomplete Reduction of the 3'-Azido Group
Symptom Possible Cause Suggested Solution
Presence of the 3'-azido starting material in the product mixture after reduction.Inefficient hydrogenation catalyst or insufficient hydrogen pressure.Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst.[7][8] Ensure the reaction vessel is properly flushed with hydrogen and maintain a positive hydrogen pressure (a balloon is often sufficient for small scale).[7]
Catalyst poisoning.Presence of sulfur-containing impurities or other catalyst poisons.Purify the 3'-azido intermediate before the reduction step. If using reagents from a previous step that may contain sulfur, ensure they are completely removed.
Reaction stalls before completion.Deactivation of the catalyst over time.Add a fresh portion of the Pd/C catalyst to the reaction mixture. Ensure adequate stirring to keep the catalyst suspended.

Table 1: Comparison of Reduction Conditions for 3'-Azido Group

Reducing Agent Solvent Typical Reaction Time Reported Yields Notes
H₂/Pd-C (10%)Methanol or Ethanol2-12 hours>90%Standard and clean method. Catalyst is flammable.
PPh₃/H₂OTHF12-24 hours80-95%Staudinger reduction. Avoids handling hydrogen gas.
NaBH₄/CoCl₂Methanol1-4 hours75-90%Can sometimes lead to over-reduction or side reactions.
Problem 3: Poor Selectivity and Low Yield in the N(6)-Methylation Step
Symptom Possible Cause Suggested Solution
Multiple methylated products observed (e.g., N1-methyl, 3'-N-methyl).The 3'-amino group and N1 of the adenine ring are also nucleophilic.[3][9]Ensure the 3'-amino group is protected (e.g., as a Boc or Fmoc carbamate) before methylation if high selectivity for N(6) is required. The N(6)-benzoyl protecting group should direct methylation to the N(6) position after deprotonation.
Unreacted starting material (N(6)-benzoyl-3'-amino-3'-deoxyadenosine).Insufficient methylating agent or incomplete deprotonation of the N(6)-benzamido group.Use a slight excess of the methylating agent (e.g., methyl iodide).[10] Ensure a strong enough base (e.g., NaH) is used to fully deprotonate the N(6)-benzamido group.
Formation of N(6),N(6)-dimethyladenosine derivative.Use of a large excess of methylating agent.Use only a slight excess (1.1-1.5 equivalents) of the methylating agent and monitor the reaction progress carefully by TLC or LC-MS.

Table 2: Common Methylating Agents and Conditions

Methylating Agent Base Solvent Typical Temperature Potential Issues
Methyl iodide (CH₃I)NaHDMF0 °C to RTHighly reactive, can lead to over-methylation.[10][11]
Dimethyl sulfate ((CH₃)₂SO₄)K₂CO₃DMFRTToxic and can also lead to over-methylation.
Trimethyl orthoacetateN/A (acid catalyzed)TolueneRefluxMilder, but may require specific substrates.
Problem 4: Incomplete Deprotection of the N(6)-Benzoyl Group
Symptom Possible Cause Suggested Solution
N(6)-benzoyl-N(6)-methyl-3'-amino-3'-deoxyadenosine is a major product.Deprotection conditions are too mild or reaction time is too short.Increase the concentration of the deprotecting agent (e.g., methanolic ammonia), increase the temperature, or extend the reaction time.[12]
Degradation of the final product.Deprotection conditions are too harsh.Use milder conditions for a longer period. For example, use saturated methanolic ammonia at room temperature instead of elevated temperatures.

Table 3: Deprotection Conditions for N(6)-Benzoyl Group on Adenosine

Reagent Solvent Typical Temperature Typical Time
Saturated NH₃/MethanolMethanolRoom Temperature12-24 hours
Aqueous AmmoniaWater/Pyridine55 °C6-12 hours
Methylamine in EthanolEthanolRoom Temperature2-6 hours

Experimental Protocols

Protocol 1: General Synthesis of 3'-azido-3'-deoxyadenosine from Adenosine

This protocol is adapted from procedures used for the synthesis of puromycin analogues.[1][2]

  • Protection of 5' and 2' Hydroxyls: Treat adenosine with an appropriate protecting group reagent (e.g., TBDMSCl or Acetic Anhydride) in pyridine to protect the 5' and 2' hydroxyl groups. Purify the product by column chromatography.

  • N(6)-Benzoylation: React the di-protected adenosine with benzoyl chloride in pyridine to protect the N(6)-amino group. Purify by column chromatography.

  • 3'-Azidation: Convert the 3'-hydroxyl group into a good leaving group (e.g., a triflate or mesylate) and then displace it with sodium azide in DMF at an elevated temperature. Purify the resulting 3'-azido compound by column chromatography.

  • Deprotection of 5' and 2' Hydroxyls: Remove the hydroxyl protecting groups (e.g., with TBAF for silyl ethers or mild base for esters) to yield N(6)-benzoyl-3'-azido-3'-deoxyadenosine.

Protocol 2: Reduction of 3'-azido to 3'-amino Group
  • Dissolve N(6)-benzoyl-3'-azido-3'-deoxyadenosine in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the starting material).

  • Stir the suspension under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude N(6)-benzoyl-3'-amino-3'-deoxyadenosine.

Protocol 3: N(6)-Methylation and Final Deprotection
  • Dissolve the crude N(6)-benzoyl-3'-amino-3'-deoxyadenosine (with the 3'-amino group optionally protected) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, ~1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Quench the reaction carefully by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in saturated methanolic ammonia and stir at room temperature for 12-24 hours to remove the benzoyl group.

  • Concentrate the mixture and purify the crude product by reversed-phase HPLC to obtain this compound.

Visualizations

experimental_workflow A Adenosine B Protection of 5' & 2' Hydroxyls A->B C N(6)-Benzoylation B->C D 3'-Azidation C->D E Reduction of 3'-Azido Group D->E F N(6)-Methylation E->F G Deprotection F->G H HPLC Purification G->H I Final Product H->I

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_methylation Troubleshooting N(6)-Methylation start Low Yield of N(6)-Methyl Product q1 Multiple products observed? start->q1 a1_yes Over-methylation or lack of selectivity. q1->a1_yes Yes q2 Starting material remains? q1->q2 No s1 Reduce equivalents of methylating agent. Protect 3'-amino group. a1_yes->s1 end Proceed to Deprotection s1->end a2_yes Incomplete reaction. q2->a2_yes Yes q2->end No s2 Ensure complete deprotonation (check base/solvent). Increase reaction time. a2_yes->s2 s2->end

Caption: Decision tree for troubleshooting the N(6)-methylation step.

References

Challenges in N(6)-Methyl-3'-amino-3'-deoxyadenosine experimental reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N(6)-Methyl-3'-amino-3'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure experimental reproducibility when working with this novel nucleoside analog.

Frequently Asked Questions (FAQs)

Compound Identity and Handling

Q1: What is this compound?

A1: this compound (CAS Number: 6088-33-1) is a modified nucleoside. Its structure is distinct from natural adenosine due to two key modifications: 1) a methyl group is attached to the N6 position of the adenine base, and 2) the hydroxyl group (-OH) at the 3' position of the ribose sugar is replaced by an amino group (-NH2)[1]. These changes significantly alter its chemical properties and how it interacts with cellular machinery, making it a subject of interest for modulating biological pathways involving adenosine.

Q2: My compound appears to be degrading in solution. What are the best practices for storage and handling?

A2: While specific stability data for this compound is not widely published, general best practices for nucleoside analogs should be followed to ensure reproducibility. For maximum stability, store the solid compound at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For aqueous buffers, it is recommended to prepare solutions fresh for each experiment or store them at -80°C for short periods.

Q3: How can I verify the purity and identity of a new batch of the compound?

A3: Ensuring the purity and correct identity of each batch is critical for reproducible results. Standard analytical methods should be employed:

  • Mass Spectrometry (MS): To confirm the molecular weight (exact mass: 280.12800)[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is recommended for most cellular and enzymatic assays.

Mechanism of Action and Specificity

Q4: What is the probable mechanism of action for this compound?

A4: Given its structural similarity to adenosine, this compound is likely to function as a competitive inhibitor for enzymes that use adenosine or its derivatives as a substrate. A primary target is the N(6)-adenosine methyltransferase complex (MTC), where METTL3 is the key catalytic enzyme responsible for m6A modification in RNA.[2][3] The compound may compete with the natural methyl donor, S-adenosyl-L-methionine (SAM), or with the adenosine substrate itself, thereby inhibiting the deposition of m6A marks.

Q5: I'm observing cellular effects that don't correlate with changes in m6A levels. What are potential off-target effects?

A5: Adenosine analogs can interact with multiple cellular pathways, leading to off-target effects that can complicate data interpretation. Key potential off-targets include:

  • Adenosine Receptors: The compound may bind to and activate or inhibit adenosine receptors (A1, A2A, A2B, A3) on the cell surface, which are involved in a wide range of physiological processes.[4]

  • DNA/RNA Polymerases: The analog could be recognized by polymerases and incorporated into DNA or RNA, potentially leading to chain termination or altered nucleic acid function. The presence of N(6)-methyl-deoxyadenosine (6mA) in mammalian DNA has been linked to the misincorporation of modified ribonucleosides.[5]

  • Kinases and Other ATP-dependent Enzymes: Due to its structural similarity to ATP, the phosphorylated form of the compound may inhibit kinases or other enzymes that rely on ATP.

Q6: How can I differentiate between the compound's effects on RNA methylation (m6A) and DNA methylation (6mA)?

A6: Distinguishing between effects on RNA and DNA methylation is crucial, as METTL3 has been implicated in both.[6][7][8][9] This requires careful experimental design:

  • Sample Preparation: Perform rigorous separation of nuclear and cytoplasmic fractions and use DNase and RNase treatments to ensure sample purity. For example, when analyzing 6mA, pre-extraction of cytoplasmic contents and RNA is essential to avoid contaminating signals from the much more abundant m6A in RNA.[6]

  • Specific Detection Methods: Use orthogonal methods to confirm findings. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly specific and reliable method that can distinguish between 6mA in DNA and m6A in RNA based on the sugar moiety (deoxyribose vs. ribose).[6][8]

  • Functional Genomics: Use CRISPR-based knockout of known m6A "writers" (like METTL3) and "erasers" to see if the compound's effects are dependent on these pathways.[6]

Experimental Design

Q7: I'm not seeing the expected decrease in global m6A levels after treating my cells. What are the likely causes?

A7: Several factors could lead to a lack of observable effect on global m6A levels:

  • Dose and Time: The compound's concentration may be too low, or the incubation time may be too short to see a significant effect. Perform a dose-response and time-course experiment.

  • Cell Type Specificity: The uptake, metabolism, and targets of the compound can vary significantly between cell types.

  • m6A Homeostasis: Cells have a dynamic system of m6A "writers" and "erasers" (demethylases like FTO and ALKBH5).[2] The cell might compensate for inhibition of METTL3 by downregulating demethylase activity.

  • Detection Method Sensitivity: The method used to quantify m6A may not be sensitive enough to detect subtle changes. LC-MS/MS is generally more quantitative and sensitive than antibody-based methods like dot blots.

  • Compound Stability: Ensure the compound is not degrading in your cell culture media over the course of the experiment.

Q8: What are the essential controls for experiments involving this compound?

A8: To ensure that your results are valid and specific, the following controls are critical:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive Control: Use a well-characterized inhibitor of the target pathway, such as STM2457 for METTL3, to confirm that your experimental system can produce the expected effect.[10][11]

  • Inactive Analog Control: If available, use a structurally similar analog of the compound that is known to be inactive against the target. This helps rule out effects due to the general chemical structure rather than specific target inhibition.

  • Rescue Experiments: In knockout or knockdown models of the target enzyme (e.g., METTL3-KO cells), the compound should have a diminished or null effect, demonstrating its on-target activity.

Troubleshooting Guides

Guide 1: Inconsistent Quantification of N(6)-Adenosine Methylation

Problem: You are observing high variability in m6A (in RNA) or 6mA (in DNA) levels between experiments, leading to poor reproducibility.

Data Presentation: Comparison of m6A/6mA Detection Methods
MethodPrincipleProsCons
LC-MS/MS Chromatographic separation and mass-based detection of digested nucleosides.Gold Standard. Highly specific and quantitative. Can distinguish m6A from 6mA.Requires specialized equipment. Does not provide sequence context.
Dot Blot Immobilization of total RNA/DNA on a membrane followed by detection with an m6A/6mA-specific antibody.Simple, fast, and requires less sample. Good for detecting global changes.Semi-quantitative at best. Antibody specificity can be a major issue.
m6A/6mA-Seq (MeRIP-Seq) Immunoprecipitation of RNA/DNA fragments containing the modification, followed by high-throughput sequencing.Provides transcriptome/genome-wide mapping of modification sites.Antibody-dependent, leading to potential bias. Resolution is typically ~100-200 nt.
Antibody-independent methods Methods based on methylation-sensitive restriction enzymes or chemical modification that leads to mismatches during sequencing.Avoids antibody bias. Can achieve single-base resolution.Can have sequence context limitations. May require more complex bioinformatics.

Mandatory Visualization: Troubleshooting Workflow for Methylation Quantification

Troubleshooting Inconsistent m6A/6mA Quantification start High variability in m6A/6mA results check_sample 1. Check Sample Quality & Purity start->check_sample rna_integrity RNA/DNA Integrity? (e.g., RIN score) check_sample->rna_integrity Assess check_antibody 2. Validate Antibody Specificity (if applicable) lot_to_lot Lot-to-lot variability? check_antibody->lot_to_lot Assess check_protocol 3. Review Experimental Protocol handling_error Consistent sample handling? check_protocol->handling_error Review use_lcms 4. Use Orthogonal Method (LC-MS/MS) results_match Results consistent with previous method? use_lcms->results_match Yes results_dont_match Results inconsistent. Antibody likely non-specific. use_lcms->results_dont_match No purity Pure RNA/DNA? (DNase/RNase treatment) rna_integrity->purity quantification Accurate Quantification? purity->quantification quantification->check_antibody validate_blot Validate with known methylated/ unmethylated standards? lot_to_lot->validate_blot validate_blot->check_protocol reagent_quality Reagents fresh & correct concentration? handling_error->reagent_quality reagent_quality->use_lcms resolved Problem Resolved results_match->resolved

Caption: A logical workflow to diagnose sources of variability in m6A/6mA quantification experiments.

Guide 2: Poor Reproducibility in Cellular Phenotype Assays

Problem: You are observing inconsistent results in cellular assays (e.g., viability, proliferation, apoptosis) after treatment with this compound.

Data Presentation: Factors Affecting Cellular Assay Reproducibility
FactorPotential Cause of VariabilityRecommended Action
Compound Integrity Degradation of the compound in stock solutions or culture media.Prepare fresh solutions. Perform stability tests in media. Avoid repeated freeze-thaw cycles.
Cell Culture Conditions High cell passage number leading to genetic drift. Serum batch variability. Fluctuations in incubator CO2/temperature.Use low-passage cells from a validated cell bank. Test serum batches. Regularly calibrate equipment.
Metabolic Conversion The compound is metabolized into active or inactive forms by cellular enzymes (e.g., kinases, deaminases).Use LC-MS to identify potential metabolites in cell lysates. Consider co-treatment with metabolic inhibitors.
Off-Target Effects Activation of adenosine receptors or other pathways masks or confounds the on-target effect.Use specific receptor antagonists as controls. Perform target engagement assays. Validate phenotype with genetic knockdown of the intended target (e.g., METTL3).
Assay Endpoint The chosen time point for the assay does not capture the maximal effect or is confounded by secondary effects.Perform a detailed time-course experiment for both the molecular target and the cellular phenotype.

Mandatory Visualization: Potential Cellular Pathways of this compound

Potential Cellular Fates and Effects of an Adenosine Analog cluster_input Compound Administration cluster_cell Cellular Compartments compound This compound (Extracellular) transporter Nucleoside Transporter compound->transporter Uptake receptors Adenosine Receptors (A1, A2A...) compound->receptors Binding compound_intra Compound (Intracellular) transporter->compound_intra mettl3 METTL3/14 Complex (m6A Writer) compound_intra->mettl3 Inhibition polymerase DNA/RNA Polymerases compound_intra->polymerase Misincorporation kinases Kinases compound_intra->kinases Phosphorylation & Inhibition of other enzymes camp_signaling Altered cAMP Signaling receptors->camp_signaling rna_methylation Decreased m6A in RNA mettl3->rna_methylation dna_rna_synthesis Altered DNA/RNA (e.g., chain termination) polymerase->dna_rna_synthesis various_signaling Altered Kinase Signaling kinases->various_signaling phenotype Observed Cellular Phenotype (e.g., Viability, Apoptosis) rna_methylation->phenotype dna_rna_synthesis->phenotype various_signaling->phenotype camp_signaling->phenotype

Caption: This diagram illustrates the multiple pathways an adenosine analog can affect within a cell.

Experimental Protocols

Protocol 1: General In Vitro METTL3 Methyltransferase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of this compound against the METTL3-METTL14 complex.

Materials:

  • Recombinant human METTL3-METTL14 complex

  • S-adenosyl-L-methionine (SAM)

  • Unmethylated RNA substrate (e.g., a short oligonucleotide containing a GGACU consensus motif)

  • This compound

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • Detection system (e.g., fluorescence-based or radioactivity-based m6A detection kit)

  • 384-well assay plates (black, low-volume for fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting range is from 100 µM to 1 nM.

  • Enzyme Preparation: Dilute the METTL3-METTL14 complex in cold Assay Buffer to the desired working concentration.

  • Reaction Setup:

    • Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the diluted enzyme complex to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a substrate mix containing the RNA oligonucleotide and SAM in Assay Buffer.

    • Add 5 µL of the substrate mix to each well to start the reaction. Final concentrations should be optimized, but a starting point is ~1x Km for both RNA and SAM.

    • Controls: Include "no enzyme" wells (background) and "DMSO only" wells (100% activity).

  • Incubation: Incubate the plate at 30°C for 60-120 minutes. The time should be within the linear range of the enzymatic reaction.

  • Detection: Stop the reaction and proceed with detection according to the manufacturer's instructions for your chosen m6A quantification kit.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Protocol for Cellular Global m6A Quantification by LC-MS/MS

This protocol outlines the key steps for measuring changes in total m6A levels in cultured cells after treatment.

Materials:

  • Cultured cells of interest

  • This compound

  • TRIzol or other RNA extraction reagent

  • DNase I

  • Nuclease P1, snake venom phosphodiesterase, alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24-72 hours).

  • RNA Extraction: Harvest cells and extract total RNA using TRIzol according to the manufacturer's protocol. Ensure high purity (A260/280 ratio of ~2.0).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Re-purify the RNA.

  • RNA Hydrolysis:

    • Take 1-2 µg of purified total RNA.

    • Digest the RNA to single nucleosides by sequential incubation with Nuclease P1, followed by snake venom phosphodiesterase and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed sample into an LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column.

    • Quantify the amounts of adenosine (A) and N(6)-methyladenosine (m6A) using multiple reaction monitoring (MRM) based on their specific mass transitions.

  • Data Analysis:

    • Generate standard curves for both A and m6A using pure nucleoside standards to ensure accurate quantification.

    • Calculate the m6A/A ratio for each sample by dividing the amount of m6A by the amount of A.

    • Normalize the m6A/A ratios of treated samples to the vehicle control to determine the relative change in global m6A levels.

References

Refining protocols for N(6)-Methyl-3'-amino-3'-deoxyadenosine stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of N(6)-Methyl-3'-amino-3'-deoxyadenosine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other nucleoside analogs, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate degradation.[1] Exposure to UV light may also lead to photodegradation.

Q2: What are the recommended solvent and storage conditions for stock solutions of this compound?

A2: For short-term storage, it is advisable to dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol and store at -20°C. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for similar nucleoside analogs include hydrolysis of the glycosidic bond (depurination), deamination of the adenine ring, and oxidation of the ribose moiety. Forced degradation studies under various stress conditions can help identify the specific degradation products.[2][3]

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most reliable method for monitoring the stability is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[4][5] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem Potential Cause Recommended Solution
Unexpected loss of biological activity in an experiment. Degradation of the compound due to improper storage or handling.Prepare fresh dilutions from a new stock aliquot for each experiment. Verify storage conditions and handling procedures.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method.[3][6]
Precipitation of the compound upon dilution in aqueous buffer. The compound has limited solubility in the chosen buffer.Consider using a co-solvent such as DMSO or ethanol in the final solution (ensure the final concentration of the organic solvent is compatible with your experimental system). Perform a solubility test with different buffers and pH values.
Inconsistent experimental results between batches. Variability in the purity or stability of different batches of the compound.Qualify each new batch of the compound by analytical methods such as HPLC and mass spectrometry to confirm purity and identity before use.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Condition Solvent Temperature Duration Remaining Compound (%)
Acidic 0.1 M HCl60°C24 hours75
Alkaline 0.1 M NaOH60°C24 hours85
Oxidative 3% H₂O₂Room Temp24 hours90
Thermal pH 7.4 Buffer60°C7 days92
Photolytic pH 7.4 BufferRoom Temp (UV light)24 hours88

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution (in a neutral buffer) at 60°C for 7 days.

    • Photodegradation: Expose the stock solution (in a neutral buffer) to a calibrated UV light source for 24 hours. A dark control should be run in parallel.[7]

  • Sample Analysis: Analyze all samples and a non-stressed control by a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% trifluoroacetic acid (TFA) or formic acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar compounds. A typical gradient might run from 5% to 95% organic phase over 20-30 minutes.

  • Detection: Use a UV detector at the wavelength of maximum absorbance for this compound.

  • Method Validation: Validate the method for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Expose to stress alkali Alkaline Hydrolysis stock->alkali Expose to stress oxidation Oxidative Degradation stock->oxidation Expose to stress thermal Thermal Degradation stock->thermal Expose to stress photo Photodegradation stock->photo Expose to stress hplc Stability-Indicating HPLC acid->hplc Analyze samples alkali->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms Identify degradants logical_relationship cluster_factors Influencing Factors cluster_outcome Compound State pH pH Stability This compound Stability pH->Stability Temp Temperature Temp->Stability Light Light Light->Stability Oxidants Oxidizing Agents Oxidants->Stability

References

Technical Support Center: Synthesis of N(6)-Methyl-3'-amino-3'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N(6)-Methyl-3'-amino-3'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common and effective strategy involves a multi-step synthesis starting from adenosine. The key transformations include:

  • Protection of Ribose Hydroxyl Groups: The 2'- and 5'-hydroxyl groups of the ribose sugar are protected to prevent unwanted side reactions in subsequent steps.

  • Introduction of the 3'-Amino Group: This is typically achieved in two steps: introduction of an azido group at the 3' position, often via a Mitsunobu reaction, followed by reduction of the azido group to an amino group.

  • N(6)-Methylation of the Adenine Base: The exocyclic amino group of the adenine base is methylated.

  • Deprotection: The protecting groups on the ribose hydroxyls are removed to yield the final product.

Q2: I am observing a low yield in the N(6)-methylation step. What are the possible causes?

A2: Low yields in the N(6)-methylation step can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal stoichiometry of reagents.

  • Side reactions: Methylating agents can react with other nucleophilic sites on the molecule, such as the ribose hydroxyls (if not properly protected) or other ring nitrogens on the adenine base.

  • Degradation of the starting material or product: The reaction conditions, particularly if harsh (e.g., strong base or high temperature), might lead to the degradation of the nucleoside.

  • Difficult purification: Separation of the desired N(6)-monomethylated product from unreacted starting material, dimethylated byproducts, and other impurities can be challenging and lead to product loss.

Q3: What are the critical parameters for the Mitsunobu reaction to introduce the 3'-azido group?

A3: The Mitsunobu reaction is a powerful tool for this transformation, but its success depends on several factors:

  • Anhydrous conditions: The reaction is highly sensitive to moisture, which can consume the reagents and lead to low yields. Ensure all solvents and reagents are thoroughly dried.

  • Order of addition of reagents: Typically, the alcohol (protected nucleoside) and the nucleophile (e.g., hydrazoic acid or its precursor) are mixed with triphenylphosphine before the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature (often 0 °C).[1][2][3]

  • Purity of reagents: The purity of the azodicarboxylate is crucial, as impurities can lead to side reactions.

  • Stoichiometry: Using a slight excess of triphenylphosphine and the azodicarboxylate is common to ensure complete conversion of the alcohol.

Q4: How can I minimize the formation of byproducts during the deprotection step?

A4: The choice of deprotection conditions is critical and depends on the protecting groups used.

  • Orthogonal protecting groups: Employing protecting groups that can be removed under different conditions (e.g., one acid-labile and another fluoride-labile) allows for selective deprotection and minimizes side reactions.

  • Mild reaction conditions: Whenever possible, use the mildest conditions that will effectively remove the protecting groups to avoid degradation of the target molecule. For example, for silyl ethers, fluoride-based reagents like TBAF are common. For acyl groups, mild basic conditions can be used.

  • Monitoring the reaction: Closely monitor the progress of the deprotection reaction by TLC or LC-MS to avoid over-exposure to the deprotection reagents, which can lead to product degradation.

Troubleshooting Guides

Issue 1: Low Yield in the 3'-Azidation Step (Mitsunobu Reaction)
Symptom Possible Cause Suggested Solution
Reaction does not proceed or is very slow (as indicated by TLC/LC-MS). Presence of water in the reaction mixture.Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., THF, toluene). Dry reagents thoroughly.
Low reactivity of the starting alcohol.Consider using a more reactive azodicarboxylate or increasing the reaction temperature slightly after the initial addition.
Incorrect order of reagent addition.Add the azodicarboxylate slowly to the pre-mixed solution of the alcohol, triphenylphosphine, and azide source.[1][2][3]
Formation of multiple unidentified spots on TLC. Degradation of reagents or starting material.Use freshly opened or purified reagents, especially the azodicarboxylate.
Side reactions due to high temperature.Maintain a low temperature (e.g., 0 °C) during the addition of the azodicarboxylate and allow the reaction to warm to room temperature slowly.
Low isolated yield after workup. Difficult separation from triphenylphosphine oxide (TPPO).TPPO can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether or hexanes and filtering. Column chromatography on silica gel is the standard purification method.
Product loss during aqueous workup.If the product has some water solubility, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.
Issue 2: Incomplete Reduction of 3'-Azido Group to 3'-Amino Group
Symptom Possible Cause Suggested Solution
Presence of both starting material (azide) and product (amine) after the reaction. Insufficient reducing agent or catalyst.Increase the equivalents of the reducing agent (e.g., H₂ gas pressure for catalytic hydrogenation, or equivalents of a chemical reductant like PPh₃/H₂O or a thiol).[4][5]
Inactive catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the reaction is adequately agitated to ensure good contact between the catalyst, substrate, and hydrogen.
Reaction time is too short.Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.
Formation of byproducts. Over-reduction or side reactions.Use milder reducing agents if possible. For example, Staudinger reaction (PPh₃ followed by H₂O) is a mild method.
Issue 3: Low Yield and/or Multiple Products in N(6)-Methylation
Symptom Possible Cause Suggested Solution
Low conversion to the methylated product. Insufficient methylating agent or base.Use a slight excess of the methylating agent (e.g., methyl iodide) and an appropriate base to deprotonate the N(6)-amino group.
Low reaction temperature or short reaction time.Gradually increase the reaction temperature and/or extend the reaction time, while monitoring for byproduct formation.
Formation of N(6),N(6)-dimethylated byproduct. Excess methylating agent or prolonged reaction time.Carefully control the stoichiometry of the methylating agent (use close to 1 equivalent). Monitor the reaction closely and stop it once the desired monomethylated product is maximized.
Methylation at other positions (e.g., ribose hydroxyls, other ring nitrogens). Inadequate protection of hydroxyl groups.Ensure the 2'- and 5'-hydroxyl groups are protected with robust protecting groups that are stable to the methylation conditions.
Use of a non-selective methylating agent or harsh conditions.Consider using milder methylating agents. In some cases, methylation in a strongly alkaline medium can favor N(6)-methylation.[6]
Difficult purification. Similar polarity of starting material, monomethylated, and dimethylated products.High-performance liquid chromatography (HPLC) or careful column chromatography with an appropriate solvent system may be required for separation.

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps
Reaction Step Reagents and Conditions Substrate Reported Yield Reference/Notes
3'-Azidation (Mitsunobu) PPh₃, DIAD, HN₃ (from DPPA) in THFProtected Adenosine67-92%Yields are highly dependent on the specific substrate and reaction conditions.[7]
Reduction of 3'-Azide H₂, Pd/C in MeOH3'-Azido-3'-deoxyadenosine derivativeQuantitativeCatalytic hydrogenation is generally very efficient.[5]
Dithiothreitol (DTT) in aqueous buffer3'-AzidothymidineQuantitativeThiol-mediated reduction is a mild alternative.[4][5]
N(6)-Methylation CH₃I in anhydrous alkaline mediumAdenosine11% (N6-2'-O-dimethyladenosine)Yields for selective N(6)-monomethylation can be low due to multiple reactive sites.[8]
Dimethyl sulfate in alkaline mediumAdenosineVariableCan lead to a mixture of O-methylated and N-methylated products.[6]
Deprotection (Silyl groups) TBAF in THFSilyl-protected nucleoside>90%Generally high-yielding under standard conditions.
Deprotection (Acyl groups) NH₃ in MeOHAcyl-protected nucleoside>90%Ammonolysis is a common and effective method.

Experimental Protocols

Protocol 1: Synthesis of 2',5'-Di-O-TBDMS-3'-azido-3'-deoxyadenosine

This protocol is a representative example for the protection and azidation steps.

  • Protection of Adenosine:

    • To a solution of adenosine in anhydrous DMF, add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq).

    • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 2',5'-di-O-TBDMS-adenosine.

  • Mitsunobu Reaction for 3'-Azidation:

    • Dissolve 2',5'-di-O-TBDMS-adenosine (1 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution.

    • Add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.[1]

    • Concentrate the reaction mixture and purify by column chromatography on silica gel to yield 2',5'-Di-O-TBDMS-3'-azido-3'-deoxyadenosine.

Protocol 2: N(6)-Methylation of a Protected 3'-Amino-3'-deoxyadenosine

This is a general procedure that may require optimization.

  • Preparation of the Starting Material: The product from the azide reduction (e.g., 2',5'-Di-O-TBDMS-3'-amino-3'-deoxyadenosine) is used as the starting material.

  • Methylation Reaction:

    • Dissolve the protected 3'-amino-3'-deoxyadenosine (1 eq) in an anhydrous solvent like DMF.

    • Add a suitable base (e.g., potassium carbonate, 1.5 eq).

    • Add methyl iodide (1.1 eq) and stir the reaction at room temperature.

    • Monitor the reaction by LC-MS to follow the formation of the monomethylated product and minimize the formation of the dimethylated byproduct.

    • Once the desired conversion is achieved, quench the reaction with a proton source (e.g., ammonium chloride solution).

    • Extract the product with an organic solvent and purify by column chromatography or HPLC.

Visualizations

Synthesis_Workflow Adenosine Adenosine Protected_Adenosine 2',5'-Protected Adenosine Adenosine->Protected_Adenosine Protection (e.g., TBDMSCl) Protected_3_Azido Protected 3'-Azido-3'-deoxyadenosine Protected_Adenosine->Protected_3_Azido 3'-Azidation (Mitsunobu Reaction) Protected_3_Amino Protected 3'-Amino-3'-deoxyadenosine Protected_3_Azido->Protected_3_Amino Azide Reduction (e.g., H2, Pd/C) Protected_N6_Methyl Protected N(6)-Methyl- 3'-amino-3'-deoxyadenosine Protected_3_Amino->Protected_N6_Methyl N(6)-Methylation (e.g., CH3I, Base) Final_Product N(6)-Methyl-3'-amino- 3'-deoxyadenosine Protected_N6_Methyl->Final_Product Deprotection (e.g., TBAF) Troubleshooting_N6_Methylation cluster_solutions Potential Solutions Low_Yield Low Yield in N(6)-Methylation Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Degradation Degradation Low_Yield->Degradation Purification_Issues Purification Issues Low_Yield->Purification_Issues Optimize_Conditions Optimize reaction time, temperature, stoichiometry Incomplete_Reaction->Optimize_Conditions Protecting_Groups Ensure robust protection of hydroxyls Side_Reactions->Protecting_Groups Mild_Reagents Use milder methylating agents and bases Side_Reactions->Mild_Reagents Control_Stoichiometry Carefully control methylating agent stoichiometry Side_Reactions->Control_Stoichiometry Degradation->Mild_Reagents Advanced_Purification Employ HPLC for purification Purification_Issues->Advanced_Purification

References

How to improve the solubility of N(6)-Methyl-3'-amino-3'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N(6)-Methyl-3'-amino-3'-deoxyadenosine during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: I am having trouble dissolving this compound in my desired aqueous buffer. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues in an aqueous buffer, we recommend the following initial steps:

  • Gentle Heating: Gently warm the solution to 37°C. For many compounds, a slight increase in temperature can significantly improve solubility.

  • Sonication: Use a sonicator bath to break down any particulate matter and facilitate dissolution.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

  • pH Adjustment: Given the presence of an amino group, the solubility of this compound is likely pH-dependent. Adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) may improve solubility.

Q3: Can I use organic solvents to prepare a stock solution of this compound?

A3: Yes, preparing a concentrated stock solution in an organic solvent is a common practice for poorly water-soluble compounds. Based on data from similar molecules, DMSO is an excellent choice for a primary stock solution.[1][2] You can then perform serial dilutions into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Troubleshooting Guide: Enhancing Solubility

This guide provides more advanced strategies for improving the solubility of this compound for your experiments.

Issue 1: The compound precipitates out of my aqueous solution upon dilution from an organic stock.

Cause: The compound has low aqueous solubility, and upon dilution, the concentration exceeds its solubility limit in the final aqueous buffer.

Solutions:

  • Use of Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of your compound in the final aqueous solution.

  • pH Adjustment: As mentioned in the FAQs, modifying the pH of the aqueous buffer can significantly impact the solubility of amine-containing compounds.

  • Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[3]

Issue 2: I need a higher concentration of the compound in an aqueous medium than I can achieve with simple dissolution.

Cause: The intrinsic aqueous solubility of this compound is limiting for your experimental needs.

Solutions:

  • Solid Dispersion: Creating a solid dispersion of your compound with a hydrophilic carrier can enhance its dissolution rate and apparent solubility.[4][5][6][7]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[8]

Quantitative Solubility Data for Related Adenosine Analogs

The following table summarizes the solubility of various N(6)-methylated and other modified adenosine analogs in common solvents. This data can be used to guide solvent selection for this compound.

Compound NameSolventSolubilityReference
N(6)-MethyladenosineDMSO56 mg/mL (199.09 mM)[1]
Water5 mg/mL (17.77 mM)[1]
Ethanol7 mg/mL (24.88 mM)[1]
N(6)-Methyl-2'-deoxyadenosineAcetic Acid49.00-51.00 mg/mL[9]
2'-O-MethyladenosineDMSO~20 mg/mL[2]
Dimethyl Formamide~5 mg/mL[2]
PBS (pH 7.2)~10 mg/mL[2]
AdenosineDMSO27 mg/mL (101.03 mM)[10]
WaterInsoluble[10]
EthanolInsoluble[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes how to prepare a stock solution of this compound using DMSO as a primary solvent and a co-solvent system for dilution into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to completely dissolve the compound. For example, for 1 mg of the compound, start with 20 µL of DMSO.

  • Vortex thoroughly until the compound is fully dissolved. Gentle warming to 37°C may be applied if necessary.

  • For further dilution into an aqueous buffer, a co-solvent system can be beneficial. For example, to prepare a 10 mM stock, if the initial dissolution was in DMSO, you can dilute this into a solution containing ethanol and then into the final aqueous buffer.

  • Perform serial dilutions from your concentrated stock into the final aqueous experimental medium. Ensure the final concentration of organic solvents is compatible with your assay.

Protocol 2: pH Adjustment for Solubility Enhancement

This protocol outlines the steps to improve the solubility of this compound in an aqueous solution by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired buffer

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Sterile microcentrifuge tubes

Procedure:

  • Suspend the desired amount of this compound in deionized water or your chosen buffer.

  • Measure the initial pH of the suspension.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH. The presence of the 3'-amino group suggests that lowering the pH will protonate this group and increase aqueous solubility.

  • Continue adding acid until the compound dissolves. Note the pH at which complete dissolution occurs.

  • If necessary, you can then carefully adjust the pH back towards your desired experimental pH with 0.1 M NaOH, observing if the compound remains in solution. There will be a pH threshold below which the compound stays soluble.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method for preparing a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution characteristics.[4][6]

Materials:

  • This compound

  • Polyethylene glycol 6000 (PEG 6000) or other suitable polymer (e.g., Poloxamer 188)

  • Methanol, analytical grade

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired ratio of this compound to the polymer (e.g., 1:5 w/w).

  • Dissolve both the compound and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Once both components are fully dissolved, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.

  • The resulting solid dispersion can be gently scraped from the flask and stored in a desiccator until use. This solid dispersion should exhibit improved dissolution in aqueous media compared to the crystalline compound.

Visualizations

experimental_workflow cluster_start Start with Compound cluster_solubilization Solubilization Strategy cluster_outcome Experimental Solution start N(6)-Methyl-3'-amino- 3'-deoxyadenosine Powder strategy Select Solubilization Method start->strategy direct Direct Dissolution (Aqueous Buffer) strategy->direct Simple organic Organic Stock (e.g., DMSO) strategy->organic Intermediate solid_dispersion Solid Dispersion (with Polymer) strategy->solid_dispersion Advanced success Soluble for Experiment direct->success precipitate Precipitation Occurs direct->precipitate organic->success organic->precipitate solid_dispersion->success

Caption: Workflow for selecting a solubilization strategy.

logical_relationship cluster_properties Chemical Properties cluster_solubility Solubility Influences compound N(6)-Methyl-3'-amino- 3'-deoxyadenosine amine_group 3'-Amino Group compound->amine_group purine_ring N(6)-Methylpurine Ring compound->purine_ring ph_dependent pH-Dependent Solubility amine_group->ph_dependent Enables Protonation hydrophobicity Potential for Low Aqueous Solubility purine_ring->hydrophobicity Contributes to

Caption: Key structural features influencing solubility.

References

Avoiding off-target effects of N(6)-Methyl-3'-amino-3'-deoxyadenosine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N(6)-Methyl-3'-amino-3'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a nucleoside analog of adenosine. Its primary mechanism of action is expected to be the modulation of proteins that bind adenosine or its derivatives, such as kinases and methyltransferases. The N(6)-methyl group can influence binding to specific targets, while the 3'-amino group can affect its incorporation into nucleic acids and its role as a chain terminator in enzymatic reactions.

Q2: What are the potential on-targets for this compound?

A2: Based on its structure, this compound is likely to interact with enzymes involved in N6-methyladenosine (m6A) metabolism. The "writers" (e.g., METTL3/14), "erasers" (e.g., FTO, ALKBH5), and "readers" (e.g., YTH domain proteins) of the m6A pathway are potential targets. Additionally, due to its adenosine-like structure, it may inhibit various kinases.

Q3: What are the likely off-target effects?

A3: Off-target effects can arise from the compound's interaction with unintended molecules. For adenosine analogs, this can include a broad range of ATP-dependent enzymes like kinases, polymerases, and other nucleoside-binding proteins. It is also possible that it may be metabolized within the cell, and its metabolites could have their own biological activities.

Q4: How can I minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of the compound. Performing dose-response experiments is essential to identify this concentration. Additionally, including proper controls, such as structurally related but inactive analogs, can help differentiate on-target from off-target effects. Validating your findings with alternative methods, such as genetic knockdown of the intended target, is also recommended.

Q5: What are some common issues encountered when working with adenosine analogs?

A5: Common issues include cellular toxicity at higher concentrations, poor solubility, and degradation by cellular enzymes. Variability in experimental results can also arise from differences in cell permeability and metabolic rates between cell lines.

Troubleshooting Guides

Issue 1: High Cellular Toxicity
Symptom Possible Cause Suggested Solution
Widespread cell death observed at the desired concentration.The compound may be interfering with essential cellular processes, a common issue with nucleoside analogs.Perform a dose-response curve to determine the IC50 for toxicity. Use the lowest concentration that elicits the desired on-target effect.
Off-target effects on critical survival pathways.Use orthogonal methods, such as siRNA or CRISPR-Cas9, to validate that the observed phenotype is due to inhibition of the intended target.
The solvent (e.g., DMSO) is at a toxic concentration.Ensure the final solvent concentration is below the toxicity threshold for your cell line (typically <0.5%).
Issue 2: Inconsistent or No Observable Effect
Symptom Possible Cause Suggested Solution
The expected biological effect is not observed.The compound may have low cell permeability.Verify cellular uptake of the compound using methods like mass spectrometry.
Rapid degradation of the compound by cellular enzymes.Assess the stability of the compound in your experimental system over time.
The target protein is not expressed or is at very low levels in your cell model.Confirm the expression of the target protein using Western blot or qPCR.
Inconsistent results between experiments.Variability in cell culture conditions (e.g., cell density, passage number).Standardize all cell culture parameters and use cells within a consistent passage number range.
Degradation of the compound stock solution.Prepare fresh stock solutions and store them appropriately. Aliquot stocks to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Specific quantitative data for the off-target profile of this compound is not widely available in the public domain. The following tables are illustrative and demonstrate how to present such data once obtained from profiling services.

Table 1: Illustrative Kinase Selectivity Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)
On-Target X 95% 50
Off-Target Kinase A75%800
Off-Target Kinase B50%>10,000
Off-Target Kinase C10%>10,000

Table 2: Illustrative Methyltransferase Selectivity Profile

Methyltransferase Target% Inhibition @ 1 µMIC50 (nM)
On-Target Y 98% 30
Off-Target MT A60%1,500
Off-Target MT B25%>10,000
Off-Target MT C5%>10,000

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases. Commercial services often provide such panels.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to be used in the assay.

  • Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the compound at various concentrations to the reaction wells. Include a DMSO-only control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. The method of detection will depend on the assay format (e.g., luminescence, fluorescence).

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control. Determine the IC50 values for kinases showing significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the compound binds to its intended target within a cellular context.

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles).

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Analysis: Analyze the soluble fraction by Western blot using an antibody specific for the target protein.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_0 m6A 'Writers' (Methylation) cluster_1 m6A 'Erasers' (Demethylation) cluster_2 m6A 'Readers' (Effector Proteins) METTL3_14 METTL3/METTL14 WTAP WTAP METTL3_14->WTAP mRNA_m6A mRNA (N6-methyladenosine) METTL3_14->mRNA_m6A Adds methyl group FTO FTO mRNA_A mRNA (Adenosine) FTO->mRNA_A Removes methyl group ALKBH5 ALKBH5 ALKBH5->mRNA_A YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation YTHDF2 YTHDF2 Degradation mRNA Degradation YTHDF2->Degradation YTHDC1 YTHDC1 Splicing Splicing YTHDC1->Splicing mRNA_m6A->YTHDF1 mRNA_m6A->YTHDF2 mRNA_m6A->YTHDC1

Caption: The N6-methyladenosine (m6A) signaling pathway.

Caption: Workflow for validating on-target and identifying off-target effects.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps s_start Experiment Start q_effect Desired Effect? s_start->q_effect s_no_effect No Effect Observed sol_no_effect Check Target Expression Verify Compound Stability & Uptake s_no_effect->sol_no_effect s_toxicity High Toxicity Observed sol_toxicity Lower Compound Concentration Perform Dose-Response s_toxicity->sol_toxicity s_inconsistent Inconsistent Results sol_inconsistent Standardize Cell Culture Use Fresh Compound Aliquots s_inconsistent->sol_inconsistent s_end Proceed with Validated Experiment q_effect->s_no_effect No q_toxicity Acceptable Toxicity? q_effect->q_toxicity Yes q_toxicity->s_toxicity No q_consistent Consistent Results? q_toxicity->q_consistent Yes q_consistent->s_inconsistent No q_consistent->s_end Yes sol_no_effect->s_start Re-test sol_toxicity->s_start Re-test sol_inconsistent->s_start Re-test

Caption: A logical guide for troubleshooting common experimental issues.

Optimizing incubation time for N(6)-Methyl-3'-amino-3'-deoxyadenosine treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving N(6)-Methyl-3'-amino-3'-deoxyadenosine.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific literature on this compound is limited, its structural similarity to adenosine suggests it may act as a competitive inhibitor of enzymes that utilize adenosine or its derivatives. Potential targets include adenosine kinases, S-adenosyl-L-homocysteine (SAH) hydrolase, or various methyltransferases. It is crucial to determine its precise mechanism in your experimental system.

Q2: How do I determine the optimal concentration of this compound for my experiment?

A2: The optimal concentration is cell-type and assay-dependent. A dose-response experiment is essential to determine the effective concentration range. This typically involves treating cells with a serial dilution of the compound and measuring the desired biological endpoint (e.g., cell viability, inhibition of a specific enzyme, or change in a biomarker).

Q3: What are the common reasons for inconsistent results between experiments?

A3: Inconsistent results can arise from several factors, including variations in cell density, passage number, reagent quality, and incubation time.[1][2] Maintaining consistent experimental conditions is critical for reproducibility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of treatment - Suboptimal concentration of the compound.- Insufficient incubation time.- Inactive compound.- Resistant cell line.- Perform a dose-response study to identify the optimal concentration.- Conduct a time-course experiment to determine the necessary duration of treatment.- Verify the purity and activity of your this compound stock.- Test the compound on a different, potentially more sensitive, cell line.
High levels of cytotoxicity observed - Compound concentration is too high.- Extended incubation period.- Off-target effects.- Lower the concentration of the compound based on dose-response data.- Reduce the incubation time.- Investigate potential off-target effects through molecular profiling or using control compounds.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Edge effects in multi-well plates.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Difficulty reproducing results from a previous experiment - Variation in experimental parameters.- Different batch of compound or reagents.- Changes in cell culture conditions.- Carefully review and standardize all experimental steps.[1]- Qualify new batches of the compound and critical reagents.- Monitor and control cell culture conditions such as confluency and passage number.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal Concentration

This protocol outlines the steps to determine the effective concentration of this compound that elicits a desired biological response with minimal cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a fixed period (e.g., 24, 48, or 72 hours), based on the expected kinetics of the biological process being studied.

  • Assay: Perform a cell viability assay (e.g., MTT, resazurin) or a specific functional assay to measure the biological response.

  • Data Analysis: Plot the response against the compound concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Protocol 2: Time-Course Experiment to Optimize Incubation Time

This protocol is designed to identify the optimal duration of treatment with this compound.

  • Cell Seeding: Seed cells in multiple plates or in designated sections of a plate for different time points.

  • Treatment: Treat the cells with a predetermined concentration of this compound (ideally the EC50 or a concentration known to be effective).

  • Incubation and Endpoint Measurement: At various time points (e.g., 6, 12, 24, 48, 72 hours), terminate the experiment and measure the desired biological endpoint.

  • Data Analysis: Plot the biological response as a function of time to identify the time point at which the maximal or desired effect is observed.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Line A after 48h Incubation

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1075.3 ± 6.2
5045.1 ± 5.8
10020.7 ± 3.1
5005.4 ± 1.9

Table 2: Example Time-Course Data for 50 µM this compound on Cell Line A

Incubation Time (h)% Inhibition of Target Activity (Mean ± SD)
00 ± 2.1
615.4 ± 3.5
1235.8 ± 4.9
2468.2 ± 6.1
4885.1 ± 5.3
7286.5 ± 4.7

Visualizations

Experimental_Workflow cluster_dose Dose-Response Optimization cluster_time Time-Course Optimization start_dose Seed Cells prep_dose Prepare Serial Dilutions start_dose->prep_dose treat_dose Treat Cells prep_dose->treat_dose incubate_dose Incubate (Fixed Time) treat_dose->incubate_dose assay_dose Perform Assay incubate_dose->assay_dose analyze_dose Determine EC50/IC50 assay_dose->analyze_dose start_time Seed Cells treat_time Treat with Fixed Conc. start_time->treat_time incubate_time Incubate (Variable Time) treat_time->incubate_time assay_time Measure Endpoint at Time Points incubate_time->assay_time analyze_time Determine Optimal Time assay_time->analyze_time

Caption: Workflow for optimizing compound concentration and incubation time.

Signaling_Pathway cluster_adenosine Adenosine Metabolism cluster_inhibition Potential Inhibition by this compound Adenosine Adenosine Methyltransferase Methyltransferase Adenosine->Methyltransferase SAH S-adenosyl-L-homocysteine SAH->Methyltransferase Product Compound N(6)-Methyl-3'-amino-L3'-deoxyadenosine Compound->Methyltransferase Inhibits

References

N(6)-Methyl-3'-amino-3'-deoxyadenosine protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information directly pertaining to "N(6)-Methyl-3'-amino-3'-deoxyadenosine" is limited in publicly available scientific literature. This technical support guide provides information on the closely related and well-studied compounds: N(6)-methyladenosine (m6A) , a critical RNA modification, and 3'-deoxyadenosine (Cordycepin) , a known adenosine analog with therapeutic properties. The protocols and troubleshooting advice provided are based on the established mechanisms of these related molecules and should be adapted as a starting point for your specific compound.

Troubleshooting Guide

This guide addresses common issues encountered when experimenting with nucleoside analogs that modulate RNA methylation or adenosine signaling pathways.

Question Possible Causes Troubleshooting Steps
High cytotoxicity is observed in one cell line but not another. - Differential expression of metabolic enzymes: Cell lines may have varying levels of kinases that phosphorylate the compound to its active form, or deaminase enzymes that inactivate it. For instance, the efficacy of cordycepin is dependent on low adenosine deaminase (ADA) expression.[1]- Varying expression of target receptors: If the compound acts on specific receptors (e.g., adenosine receptors), differences in receptor density will alter cell sensitivity.[2][3]- Disparate reliance on affected pathways: Cell lines may have different dependencies on the signaling pathways modulated by the compound for their proliferation and survival.1. Quantify Enzyme/Receptor Expression: Use qPCR or Western blotting to compare the expression levels of key metabolic enzymes (e.g., ADA, adenosine kinase) and potential target receptors between the sensitive and resistant cell lines.2. Enzyme Inhibition: If inactivation is suspected, co-treat cells with an inhibitor of the suspected enzyme (e.g., an ADA inhibitor like deoxycoformycin) to see if sensitivity is restored.[4]3. Pathway Analysis: Analyze the baseline activity of relevant signaling pathways (e.g., Wnt/β-catenin, p53) in both cell lines.
The expected downstream effects on protein expression are not observed. - Suboptimal concentration or incubation time: The concentration may be too low to elicit a response, or the incubation time may be insufficient for changes in protein levels to become apparent.- Compound instability: The compound may be degrading in the cell culture medium.- Incorrect pathway hypothesis: The compound may not be acting on the hypothesized signaling pathway in your specific cell line.1. Dose-Response and Time-Course Experiments: Perform a matrix of experiments with varying concentrations and time points to identify the optimal conditions.2. Check Compound Stability: Use techniques like HPLC to assess the stability of your compound in culture medium over time. Consider preparing fresh stock solutions for each experiment.3. Broad-Spectrum Pathway Analysis: Use a broader screening method, such as a phospho-kinase array or RNA-seq, to identify the actual pathways being modulated by your compound.
Inconsistent results are obtained between experiments. - Variability in cell culture conditions: Factors such as cell passage number, confluency, and serum batch can influence cellular responses.- Inconsistent compound preparation: Issues with dissolving the compound, or freeze-thaw cycles of the stock solution can lead to variability.1. Standardize Cell Culture Practices: Use cells within a defined passage number range, seed at a consistent density, and test new batches of serum before use.2. Standardize Compound Handling: Prepare fresh dilutions from a master stock for each experiment. Avoid multiple freeze-thaw cycles. Ensure the compound is fully dissolved before adding it to the culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of N(6)-methyladenosine (m6A) modification and how might a compound interfere with it?

A1: N(6)-methyladenosine (m6A) is the most abundant internal modification of eukaryotic mRNA and is a dynamic and reversible process.[5][6][7] It is regulated by a set of proteins:

  • "Writers" (Methyltransferases): A complex including METTL3 and METTL14 installs the methyl group onto adenosine residues.[8]

  • "Erasers" (Demethylases): Enzymes like FTO and ALKBH5 remove the methyl group.[9]

  • "Readers" (m6A-binding proteins): Proteins such as the YTH domain family recognize m6A and mediate its downstream effects, which include influencing mRNA splicing, stability, translation, and localization.[8]

A compound could potentially interfere with this pathway by inhibiting the "writer" or "eraser" enzymes, or by blocking the "reader" proteins from recognizing the m6A mark. Such interference can lead to widespread changes in gene expression and cellular processes like apoptosis.[10][11]

Q2: What is the mechanism of action for 3'-deoxyadenosine (cordycepin)?

A2: Cordycepin, or 3'-deoxyadenosine, is an adenosine analog.[12] Its primary mechanisms of action include:

  • Inhibition of Polyadenylation: After being converted intracellularly to 3'-deoxyadenosine triphosphate (3'-dATP), it can be incorporated into a growing RNA chain.[13] Since it lacks a 3'-hydroxyl group, it terminates RNA synthesis, particularly affecting the poly(A) tail, which leads to mRNA instability.[13]

  • Adenosine Receptor Agonism: Cordycepin can bind to and activate adenosine receptors, such as the A3 adenosine receptor, which can trigger downstream signaling cascades like the Wnt signaling pathway, leading to effects on cell growth and apoptosis.[2][3]

  • Competition with ATP: The triphosphate form, 3'-dATP, can compete with ATP for binding to various kinases and other ATP-dependent enzymes.[1][13]

Q3: What are the key signaling pathways affected by these types of compounds?

A3:

  • m6A Pathway Modulators: These can affect a multitude of pathways due to their broad impact on gene expression. Key affected pathways include the p53 signaling pathway, apoptosis, and developmental pathways.[11] In cancer, m6A modifications can regulate oncogenes and tumor suppressor genes.[10]

  • Cordycepin: This compound has been shown to modulate several pathways, including:

    • Wnt/β-catenin Pathway: Through activation of adenosine A3 receptors, it can lead to GSK-3β activation and subsequent cyclin D1 inhibition.[3]

    • Apoptosis Pathways: It can induce apoptosis through various mechanisms, including activation of caspase-7 and PARP.[2]

    • EGFR Signaling: It has been shown to inhibit the EGFR signaling pathway in lung cancer cells.[1]

Q4: How do I select an appropriate concentration range for initial experiments?

A4: The effective concentration of a nucleoside analog can vary significantly between cell lines. A common starting point is to perform a dose-response curve with a wide range of concentrations (e.g., from nanomolar to high micromolar). Based on literature for similar compounds like cordycepin, a range of 1 µM to 100 µM is often used for in vitro cancer cell line studies.[4] The final concentration should be based on the IC50 value determined from your dose-response experiments for the specific cell line and endpoint you are measuring (e.g., cell viability).

Q5: What are the essential experimental controls to include?

A5:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO, PBS) used to dissolve the compound.

  • Untreated Control: Cells that receive no treatment.

  • Positive Control: If available, a known inhibitor or activator of the pathway you are studying.

  • Negative Control (for target validation): If you hypothesize a specific target (e.g., an enzyme or receptor), use siRNA or shRNA to knock down the target and see if it phenocopies or blocks the effect of your compound.

Quantitative Data Summary

Table 1: Key Regulators of N(6)-methyladenosine (m6A) Modification

Role Protein(s) Function
Writers METTL3, METTL14, WTAPCatalyze the addition of a methyl group to adenosine in RNA.[8]
Erasers FTO, ALKBH5Remove the methyl group from N(6)-methyladenosine.[9]
Readers YTHDF1, YTHDF2, YTHDF3, YTHDC1, IGF2BP1/2/3Recognize and bind to m6A-modified RNA to mediate downstream functions.[11]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of a compound on cell viability.

Materials:

  • Target cell line

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound, vehicle control, or medium alone (untreated control).

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • 6-well plates

  • Test compound and vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the test compound or vehicle for the chosen time period.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blotting for Signaling Proteins

This protocol details the detection of specific proteins to analyze signaling pathway modulation.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSK-3β, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • After treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

m6A_Pathway cluster_writers Writers (Methylation) cluster_erasers Erasers (Demethylation) cluster_readers Readers (Effector Proteins) cluster_rna RNA Metabolism cluster_effects Downstream Effects METTL3 METTL3 RNA_m6A RNA (m6A) METTL3->RNA_m6A Adds CH3 METTL14 METTL14 WTAP WTAP FTO FTO RNA_A RNA (A) FTO->RNA_A Removes CH3 ALKBH5 ALKBH5 YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation Promotes YTHDF2 YTHDF2 Stability Stability YTHDF2->Stability Decreases YTHDF3 YTHDF3 RNA_A->METTL3 RNA_m6A->FTO RNA_m6A->YTHDF1 RNA_m6A->YTHDF2 Splicing Splicing Cordycepin_Pathway cluster_cell Cellular Mechanisms cluster_rna_synthesis RNA Synthesis cluster_receptor Receptor Signaling Cordycepin Cordycepin (3'-deoxyadenosine) AdenosineKinase Adenosine Kinase Cordycepin->AdenosineKinase A3R Adenosine A3 Receptor Cordycepin->A3R Activation dATP 3'-dATP PolyA Poly(A) Polymerase dATP->PolyA Inhibition AdenosineKinase->dATP Phosphorylation mRNA mRNA Chain Termination PolyA->mRNA GSK3b GSK-3β A3R->GSK3b Activation CyclinD1 Cyclin D1 GSK3b->CyclinD1 Inhibition Growth Cell Growth Inhibition CyclinD1->Growth Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Curve (e.g., MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 phenotype_assay 2. Phenotypic Assays (Apoptosis, Migration) ic50->phenotype_assay Use IC50 concentration mechanism_study 3. Mechanistic Studies (Western Blot, qPCR) phenotype_assay->mechanism_study data_analysis 4. Data Analysis & Interpretation mechanism_study->data_analysis conclusion Conclusion data_analysis->conclusion

References

Technical Support Center: N(6)-Methyl-3'-amino-3'-deoxyadenosine (m⁶A) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N(6)-Methyl-3'-amino-3'-deoxyadenosine (m⁶A) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a particular focus on mitigating background signal in antibody-based m⁶A detection methods.

General Troubleshooting for High Background Signal

High background can obscure true signals and reduce the sensitivity of your assay.[1] The following are common causes and solutions applicable to various m⁶A assay formats.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in m⁶A antibody-based assays?

A1: High background in m⁶A assays, such as MeRIP-seq or m⁶A-ELISA, often stems from several factors:

  • Non-specific antibody binding: The anti-m⁶A antibody may bind to unintended molecules or surfaces.[2][3] This can include non-specific binding to unmodified RNA or the assay plate itself.[2][4]

  • Insufficient blocking: Inadequate blocking of non-specific binding sites on the solid phase (e.g., microplate wells or beads) can lead to spurious signal.[1]

  • Ineffective washing: Residual unbound antibodies or other reagents due to a suboptimal washing process are a common cause of high background.[1]

  • Antibody concentration: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.[1]

  • Contaminated reagents: Buffers or substrates contaminated with interfering substances can generate background signal.[1]

Q2: How can I validate the specificity of my anti-m⁶A antibody?

A2: Antibody validation is crucial for reliable results. Here are some recommended approaches:

  • Competition Assay: Perform your assay in the presence of free N6-methyl-ATP. A specific antibody's binding to m⁶A-containing RNA should be competed away by the free modified nucleotide, but not by unmodified ATP or other modified nucleotides like N1-methyl-ATP.[5]

  • Negative Controls: Use RNA from a biological system where the m⁶A writer complex has been knocked out or knocked down (e.g., METTL3 knockdown in mammalian cells or ime4Δ in yeast).[4] These samples should have no detectable m⁶A and thus exhibit a signal close to background.

  • Dot Blot: Test the antibody's ability to detect varying amounts of in vitro transcribed RNA containing m⁶A, while showing no signal for unmodified RNA.[5]

Troubleshooting High Background: A Logical Approach

This decision tree can help you systematically troubleshoot the source of high background in your m⁶A assay.

G cluster_improper_reagents Reagent & Plate Issues cluster_antibody_issues Antibody & Washing Issues start High Background Signal Detected q1 Is background high in negative control wells (e.g., no RNA, METTL3-KO RNA)? start->q1 q2 Are you using fresh reagents (buffers, substrates)? q1->q2 Yes q4 Is the primary/secondary antibody concentration optimized? q1->q4 No s1 Solution: Prepare fresh reagents. Test for contamination. q2->s1 No q3 Was the plate blocked sufficiently? q2->q3 Yes end Background Signal Reduced s1->end s2 Solution: Increase blocking time or concentration. Try a different blocking agent. q3->s2 No q3->q4 Yes s2->end s3 Solution: Titrate antibodies to find the optimal concentration with the best signal-to-noise ratio. q4->s3 No q5 Is the washing procedure adequate? q4->q5 Yes s3->end s4 Solution: Increase the number of wash steps or the duration of each wash. Optimize wash buffer. q5->s4 No s4->end

Caption: Troubleshooting workflow for high background signal.

Assay-Specific Guides

m⁶A-ELISA Troubleshooting

The m⁶A-ELISA is a quantitative method susceptible to background from non-specific antibody binding to the plate and RNA.[2][4]

FAQs for m⁶A-ELISA

Q1: My negative control (unmodified RNA) shows a high signal. What should I do?

A1: This indicates non-specific binding of the primary antibody to the RNA or the well.[4]

  • Use a Blocking Reagent in the Antibody Incubation Step: Adding total RNA from a knockout model (e.g., ime4Δ yeast) as a blocking reagent during the primary antibody incubation can significantly reduce background binding to unmodified RNA and improve the signal-to-noise ratio.[4]

  • Optimize Blocking: Ensure the plate blocking step is sufficient. You can try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the incubation time.[1]

Q2: Can I use total RNA for m⁶A-ELISA?

A2: While some commercial kits may suggest using total RNA, it is generally recommended to use poly(A)-purified mRNA.[4] m⁶A is most abundant on mRNA, and its levels in total RNA may be too low to detect, especially in organisms like yeast where ribosomal RNA is not known to be m⁶A-modified.[4] Using total RNA can lead to a signal comparable to background.[4]

Quantitative Parameters for m⁶A-ELISA Optimization

ParameterRecommendationRationale
mRNA Input As low as 25 ng per sample.[4][6]Sufficient for detection while conserving sample.
Primary Antibody Titrate to find optimal concentration.High concentrations increase background.[1]
Blocking Agent Total RNA from an m⁶A-deficient strain.[4]Competes for non-specific antibody binding sites.[4]
Washing 2-4 cycles with a buffer like PBS + 0.05% Tween-20.[1]Thorough washing removes unbound reagents.[1]

Experimental Protocol: Key Steps for m⁶A-ELISA

This protocol is a summary of key steps optimized to reduce background.

G cluster_prep Sample Preparation cluster_elisa ELISA Procedure start Isolate Total RNA purify Purify mRNA (Poly(A) Selection) start->purify bind Bind 25-50 ng mRNA to Microplate purify->bind block_plate Block Plate (e.g., with BSA) bind->block_plate primary_ab Incubate with anti-m6A Antibody + Blocking RNA (e.g., ime4Δ RNA) block_plate->primary_ab wash1 Wash Plate primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash Plate secondary_ab->wash2 develop Add Substrate and Develop Signal wash2->develop read Read Absorbance (e.g., OD450) develop->read

Caption: Key workflow for an optimized m⁶A-ELISA protocol.

MeRIP-seq Troubleshooting

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) is a powerful technique for transcriptome-wide m⁶A mapping, but it is also prone to background noise.[7][8]

FAQs for MeRIP-seq

Q1: How can I reduce non-specific binding in my MeRIP-seq experiment?

A1: Reducing non-specific binding is critical for generating high-quality MeRIP-seq data.

  • Antibody Selection: The choice of anti-m⁶A antibody is a crucial determinant of success.[9] Different antibodies may perform better with varying amounts of input RNA. For example, some studies found certain antibodies from Millipore worked well with high RNA input, while a Cell Signaling Technology antibody was effective for low-input samples.[10]

  • Optimized Washing: Perform extensive washing with both high and low salt buffers after the immunoprecipitation step to remove non-specifically bound RNA fragments.[9]

  • Appropriate Controls: Always include an input control (RNA that has not been immunoprecipitated) to distinguish true m⁶A peaks from background RNA expression.[9] An IgG control can also help identify non-specific binding by the antibody isotype.[11]

Q2: What is the minimum amount of starting material for MeRIP-seq?

A2: While traditional protocols required large amounts of RNA, optimized protocols can work well with as little as 2 µg of total RNA.[9] However, be aware that reducing the starting material can lead to a decrease in the number of identified m⁶A peaks.[9]

Quantitative Parameters for MeRIP-seq Optimization

ParameterRecommendationRationale
Starting Total RNA 2-15 µg.[9][10]Lower amounts are possible with optimized protocols but may reduce peak detection.[9]
RNA Fragmentation Fragment to ~100-200 nt.[7][12]Smaller fragments improve mapping resolution.
Antibody Amount Optimize based on RNA input (e.g., 1.25 µg for low input, 5 µg for high input).[10]Prevents excess antibody that can lead to non-specific binding.
Washing Conditions Use extensive high and low salt washes.[9]Stringent washing removes non-specifically bound RNA.

Experimental Protocol: Key Steps for MeRIP-seq

This diagram outlines the major steps in a MeRIP-seq experiment, highlighting points where background can be addressed.

G cluster_prep RNA Preparation cluster_ip Immunoprecipitation (IP) cluster_seq Sequencing start Isolate Total RNA fragment Fragment RNA (~100-200 nt) start->fragment ip Incubate RNA with anti-m6A Antibody and Protein A/G Beads fragment->ip wash Perform Stringent Washes (High/Low Salt Buffers) ip->wash elute Elute m6A-containing RNA wash->elute library Construct Sequencing Library elute->library sequence High-Throughput Sequencing library->sequence analyze Bioinformatic Analysis (Peak Calling) sequence->analyze

Caption: General workflow for a MeRIP-seq experiment.

References

Validation & Comparative

Validating N(6)-Methyl-3'-amino-3'-deoxyadenosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating biological pathways and validating potential drug targets. This guide provides a comparative analysis of N(6)-Methyl-3'-amino-3'-deoxyadenosine, a modified nucleoside analog, against other relevant research compounds. By examining its structural features and potential mechanisms of action in the context of established adenosine analogs, this document serves as a validation tool for its application in experimental settings.

This compound is a synthetic nucleoside analog characterized by two key modifications to the parent adenosine molecule: the addition of a methyl group at the N(6) position of the adenine base and the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group. These alterations are expected to confer distinct biochemical properties compared to naturally occurring nucleosides and other synthetic analogs, making it a potentially valuable tool for studying a range of biological processes, particularly those involving purine metabolism and signaling.

Comparative Analysis of Adenosine Analogs

To understand the potential utility of this compound, it is essential to compare it with its structural relatives: adenosine, 3'-amino-3'-deoxyadenosine, and the well-characterized research tool, Cordycepin (3'-deoxyadenosine). The structural and functional distinctions of these molecules are summarized below.

CompoundStructureKey Structural FeaturesKnown/Potential Biological Effects
Adenosine Natural nucleosideUnmodified adenine and riboseAgonist for adenosine receptors, precursor for ATP synthesis, substrate for adenosine deaminase and adenosine kinase.
3'-amino-3'-deoxyadenosine Synthetic analog3'-hydroxyl group replaced by an amino groupPotent inhibitor of various enzymes, including RNA and DNA polymerases. Exhibits antibacterial and antitumor activity.[1]
This compound Synthetic analogN(6)-methylated adenine and a 3'-amino group on the ribosePotential inhibitor of enzymes in the purine salvage pathway, such as adenosine deaminase and adenosine kinase. May serve as a tool to study N(6)-methyladenosine-related processes.
Cordycepin (3'-deoxyadenosine) Natural analogLacks the 3'-hydroxyl groupInhibitor of mRNA polyadenylation, leading to inhibition of proliferation and induction of apoptosis.[2] Substrate for adenosine deaminase.[3]

Elucidating Mechanism of Action: A Focus on Adenosine Deaminase Inhibition

A primary regulatory enzyme in purine metabolism is Adenosine Deaminase (ADA), which catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[4] Given that many adenosine analogs act as inhibitors of this enzyme, a key step in validating this compound as a research tool is to assess its inhibitory potential against ADA.

The general mechanism of adenosine deamination and its potential inhibition by analogs is depicted in the following signaling pathway diagram.

Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate Inosine Inosine ADA->Inosine Catalyzes Analog N(6)-Methyl-3'-amino- 3'-deoxyadenosine Analog->ADA Inhibition

Caption: Proposed inhibitory action of this compound on Adenosine Deaminase.

Experimental Protocol: Comparative ADA Inhibition Assay

To quantitatively assess the inhibitory potency of this compound, a spectrophotometric assay measuring the rate of adenosine deamination can be employed. This protocol allows for the direct comparison with other adenosine analogs.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for bovine spleen adenosine deaminase and compare its potency to 3'-amino-3'-deoxyadenosine and Cordycepin.

Materials:

  • Bovine spleen adenosine deaminase (ADA)

  • Adenosine (substrate)

  • This compound

  • 3'-amino-3'-deoxyadenosine

  • Cordycepin (3'-deoxyadenosine)

  • Phosphate buffer (50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 265 nm

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of ADA, adenosine, and the test inhibitors in phosphate buffer.

  • Assay Setup: In a quartz cuvette, combine the phosphate buffer, adenosine substrate at varying concentrations, and the inhibitor at a range of concentrations.

  • Reaction Initiation: Initiate the reaction by adding a fixed amount of ADA to the cuvette.

  • Data Acquisition: Monitor the decrease in absorbance at 265 nm over time. The deamination of adenosine to inosine results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity for each condition. Plot the reaction velocity against the substrate concentration to determine the Michaelis-Menten kinetics. For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The Ki value can be determined using Lineweaver-Burk or Dixon plots.

The following workflow diagram illustrates the key steps in this comparative experimental design.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagent Stocks (Enzyme, Substrate, Inhibitors) B Mix Buffer, Substrate, and Inhibitor in Cuvette A->B C Initiate Reaction with ADA B->C D Monitor Absorbance at 265 nm C->D E Calculate Initial Velocities D->E F Determine IC50 and Ki Values E->F

Caption: Experimental workflow for comparative analysis of ADA inhibition.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited in the public domain, its structural similarity to known bioactive adenosine analogs strongly suggests its potential as a valuable research tool. The N(6)-methyl group may alter its binding affinity and specificity for various enzymes and receptors involved in purine signaling and metabolism. The proposed experimental protocol provides a clear and robust method for validating its efficacy as an inhibitor of adenosine deaminase, a crucial first step in its characterization.

Future studies should aim to expand the comparative analysis to other relevant targets, such as adenosine kinases and RNA/DNA methyltransferases. Such research will not only validate this compound as a research tool but also contribute to a deeper understanding of the structure-activity relationships of adenosine analogs, potentially paving the way for the development of novel therapeutic agents.

References

A Tale of Two Adenosines: N(6)-Methyladenosine vs. N(6)-Methyl-3'-amino-3'-deoxyadenosine in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between adenosine analogs is critical for designing targeted and effective therapeutic strategies. This guide provides a comparative analysis of the well-characterized epitranscriptomic regulator, N6-methyladenosine (m6A), and the less-explored synthetic analog, N(6)-Methyl-3'-amino-3'-deoxyadenosine. While a wealth of data exists for m6A, this comparison aims to juxtapose its known functions with the potential activities of this compound based on its structural characteristics, highlighting the significant knowledge gap and opportunities for future research.

At a Glance: Structural and Functional Distinctions

FeatureN6-methyladenosine (m6A)This compound
Modification Methyl group at the N6 position of adenine in RNA.Methyl group at the N6 position of adenine and an amino group replacing the hydroxyl at the 3' position of the ribose sugar.
Primary Role Dynamic, reversible post-transcriptional modification of RNA.[1][2][3]Not well characterized; potential as a research tool or therapeutic agent.
Key Enzymes Writers: METTL3/METTL14 complex[4] Erasers: FTO, ALKBH5[2] Readers: YTH domain proteins[5]Unknown. Its structure suggests potential interactions with methyltransferases or adenosine receptors.
Biological Processes RNA splicing, stability, translation, and transport.[2] Implicated in cancer, development, and viral infection.[4]Largely uninvestigated.
Functional Assays MeRIP-Seq (m6A sequencing), antibody-based detection, mass spectrometry, functional assays measuring RNA decay, translation efficiency.No published functional assay data is readily available.

N6-methyladenosine (m6A): The Master Regulator of the Transcriptome

N6-methyladenosine is the most abundant internal modification in eukaryotic mRNA and plays a pivotal role in regulating gene expression.[3] This dynamic mark is installed by a "writer" complex, primarily composed of METTL3 and METTL14, and can be removed by "eraser" enzymes like FTO and ALKBH5.[2][4] The functional consequences of m6A are mediated by "reader" proteins, such as those containing a YTH domain, which recognize the methylated adenosine and influence the fate of the target RNA molecule.[5]

The regulatory role of m6A is vast, impacting virtually every stage of the mRNA lifecycle, from splicing and nuclear export to translation and decay.[2] Dysregulation of m6A has been linked to a variety of human diseases, including cancer, where it can act as either an oncogenic driver or a tumor suppressor depending on the cellular context.[4]

Experimental Protocol: m6A-Specific Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)

This is a cornerstone technique for mapping m6A across the transcriptome.

  • RNA Isolation: Isolate total RNA from the cells or tissues of interest.

  • mRNA Fragmentation: Fragment the mRNA to a size of approximately 100 nucleotides.

  • Immunoprecipitation: Incubate the fragmented mRNA with an m6A-specific antibody to enrich for m6A-containing fragments.

  • Library Preparation: Prepare a sequencing library from the immunoprecipitated RNA fragments.

  • High-Throughput Sequencing: Sequence the library to identify the m6A-modified transcripts.

  • Data Analysis: Align the sequencing reads to a reference genome to map the locations of m6A modifications.

This compound: An Enigma with Therapeutic Potential

In stark contrast to the well-documented m6A, this compound remains largely uncharacterized in functional assays. Its chemical structure, featuring both N6-methylation and a 3'-amino modification on the deoxyribose sugar, suggests several potential avenues of biological activity.

The N6-methyl group is a key feature for recognition by m6A reader proteins and is the substrate for eraser enzymes. The 3'-amino-3'-deoxy modification is a significant alteration to the sugar backbone, which could impact its ability to be incorporated into nucleic acids by polymerases or its interaction with adenosine-binding proteins.

Given its structural similarity to adenosine, it is plausible that this compound could act as a competitive inhibitor of adenosine- or S-adenosylmethionine (SAM)-dependent enzymes, such as methyltransferases. The 3'-amino modification might also confer resistance to degradation by cellular nucleosidases, potentially prolonging its biological activity.

Hypothetical Signaling Pathway and Experimental Workflow

Based on its structure, we can propose a hypothetical mechanism of action and an experimental workflow to investigate its function.

Hypothetical Mechanism of Action:

cluster_0 Cell Membrane cluster_1 Cytoplasm Adenosine_Receptor Adenosine_Receptor METTL3_METTL14 METTL3/METTL14 m6A_RNA m6A-RNA METTL3_METTL14->m6A_RNA SAM S-Adenosylmethionine SAM->METTL3_METTL14 RNA RNA RNA->METTL3_METTL14 N6M3ADA N(6)-Methyl-3'-amino- 3'-deoxyadenosine N6M3ADA->Adenosine_Receptor Competitive Binding? N6M3ADA->METTL3_METTL14 Inhibition?

Caption: Hypothetical interactions of this compound.

Experimental Workflow for Functional Characterization:

cluster_invitro In vitro cluster_cell Cellular Start Synthesize/ Obtain Compound In_vitro_assays In vitro Assays Start->In_vitro_assays Cell_based_assays Cell-based Assays In_vitro_assays->Cell_based_assays Lead Identification Enzyme_inhibition Methyltransferase Inhibition Assay In_vitro_assays->Enzyme_inhibition Receptor_binding Adenosine Receptor Binding Assay In_vitro_assays->Receptor_binding In_vivo_studies In vivo Studies Cell_based_assays->In_vivo_studies Candidate Selection m6A_quantification Global m6A Level Quantification Cell_based_assays->m6A_quantification Gene_expression Gene Expression Profiling Cell_based_assays->Gene_expression Toxicity Toxicity/ Pharmacokinetics In_vivo_studies->Toxicity Efficacy Efficacy in Disease Models In_vivo_studies->Efficacy

Caption: A proposed workflow for the functional characterization of novel adenosine analogs.

Future Directions

The significant disparity in our understanding of N6-methyladenosine and this compound underscores a critical need for further investigation into the latter. Future research should prioritize:

  • Enzymatic Assays: To determine if this compound can inhibit m6A writers or erasers.

  • Cell-Based Functional Screens: To assess its impact on global m6A levels, cell viability, proliferation, and specific signaling pathways.

  • Structural Biology: To understand its binding mode to potential protein targets.

Elucidating the functional role of this compound will not only expand our knowledge of adenosine analog biology but could also pave the way for novel therapeutic interventions targeting the epitranscriptome.

References

A Comparative Guide to N(6)-Methyl-3'-amino-3'-deoxyadenosine in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N(6)-Methyl-3'-amino-3'-deoxyadenosine, a nucleoside analog with potential therapeutic applications. Due to the limited availability of direct comparative studies on this compound in the public domain, this guide leverages data from closely related 3'-amino-3'-deoxyadenosine analogs to provide a valuable reference for researchers. The primary focus of this comparison is on the anti-HIV-1 activity, a key biological effect identified for this class of compounds.

Comparative Performance Data

The anti-HIV-1 activity of 3'-amino-3'-deoxyadenosine and its analogs is primarily attributed to the inhibition of viral reverse transcriptase. The following table summarizes the inhibitory concentrations of 3'-amino-3'-deoxyadenosine and a related compound, Puromycin aminonucleoside (PANS), against HIV-1 replication. This data is extracted from studies on analogs of 3'-amino-3'-deoxyadenosine and serves as a benchmark for understanding the potential efficacy of this compound.

CompoundTarget VirusCell LineIC50 (µM)Cytotoxicity (µM)Reference
3'-amino-3'-deoxyadenosineHIV-1CEM~10>100[1][2]
Puromycin aminonucleoside (PANS)HIV-1CEM~5>100[1][2]

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value denotes a more potent compound. The data for 3'-amino-3'-deoxyadenosine and PANS suggests that modification of the 3'-amino group can influence antiviral potency. The N(6)-methylation in this compound may further modulate this activity, and dedicated studies are required for its precise quantification.

Experimental Protocols

The following is a representative experimental protocol for assessing the anti-HIV-1 activity of nucleoside analogs like this compound, adapted from established methodologies for similar compounds.[1][2]

Objective: To determine the in vitro inhibitory effect of this compound on HIV-1 replication in a T-lymphocyte cell line.

Materials:

  • Cell Line: CEM (a human T-lymphoblastoid cell line)

  • Virus: HIV-1 (e.g., HTLV-IIIB strain)

  • Compound: this compound (dissolved in a suitable solvent like DMSO)

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Assay: HIV-1 p24 antigen capture ELISA kit (for measuring viral replication)

  • Cytotoxicity Assay: Tetrazolium-based assay (e.g., MTT or XTT)

Procedure:

  • Cell Preparation: Culture CEM cells in RPMI 1640 medium to a density of approximately 5 x 10^5 cells/mL.

  • Antiviral Assay: a. Seed CEM cells in a 96-well plate. b. Prepare serial dilutions of this compound in the culture medium. c. Add the compound dilutions to the cells. d. Infect the cells with a pre-titered amount of HIV-1. e. Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • Virus Quantification: a. After the incubation period, collect the cell culture supernatant. b. Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay: a. In a separate plate, seed CEM cells and treat them with the same serial dilutions of the compound (without virus infection). b. After 7 days of incubation, assess cell viability using an MTT or XTT assay.

  • Data Analysis: a. Calculate the percentage of inhibition of HIV-1 replication for each compound concentration compared to the virus control (no compound). b. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. c. Determine the cytotoxic concentration (e.g., CC50) from the cell viability data.

Signaling Pathways and Mechanisms of Action

Based on studies of related 3'-amino nucleoside analogs, the primary mechanism of action for this compound against HIV-1 is the inhibition of the viral enzyme, reverse transcriptase.[1][2]

HIV_Inhibition_Pathway cluster_virus HIV-1 Life Cycle cluster_drug Drug Action Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Viral Replication Integration->Replication Assembly_Release Assembly & Release Replication->Assembly_Release Drug N(6)-Methyl-3'-amino -3'-deoxyadenosine Inhibition Inhibition Drug->Inhibition Inhibition->Reverse_Transcription Experimental_Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., HIV-1 p24 ELISA) Start->Antiviral_Screening Selectivity_Index Calculate Selectivity Index (CC50 / IC50) Cytotoxicity->Selectivity_Index IC50_Determination Dose-Response Analysis (IC50 Determination) Antiviral_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (Reverse Transcriptase Assay) IC50_Determination->Mechanism_of_Action IC50_Determination->Selectivity_Index Lead_Optimization Lead Optimization / Further Studies Mechanism_of_Action->Lead_Optimization Selectivity_Index->Lead_Optimization

References

A Comparative Guide to Methyltransferase Inhibitors: N(6)-Methyl-3'-amino-3'-deoxyadenosine in Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N(6)-Methyl-3'-amino-3'-deoxyadenosine and established methyltransferase inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this document focuses on a qualitative comparison based on its structural characteristics, alongside a quantitative analysis of well-characterized inhibitors: Decitabine, Sinefungin, and S-adenosyl-L-homocysteine (SAH).

Introduction to Methyltransferase Inhibition

Methyltransferases are a crucial class of enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a substrate, such as DNA, RNA, proteins, or small molecules. This process, known as methylation, is a fundamental epigenetic modification that plays a vital role in regulating gene expression, protein function, and cellular metabolism. Aberrant methylation patterns are implicated in numerous diseases, including cancer, making methyltransferases attractive targets for therapeutic intervention. Inhibitors of these enzymes can modulate methylation levels and have shown promise as therapeutic agents.

Overview of Compared Methyltransferase Inhibitors

This guide focuses on the following methyltransferase inhibitors:

  • Decitabine (5-aza-2'-deoxycytidine): A nucleoside analog that primarily inhibits DNA methyltransferases (DNMTs).[1] It is a clinically approved drug for the treatment of myelodysplastic syndromes (MDS).[2][3]

  • Sinefungin: A natural product isolated from Streptomyces griseolus. It is a potent, broad-spectrum inhibitor of methyltransferases and is structurally related to SAM and SAH.[4][5][6][7]

  • S-adenosyl-L-homocysteine (SAH): The natural by-product of all SAM-dependent methylation reactions.[8] SAH is a potent feedback inhibitor of most SAM-dependent methyltransferases.[8][9][10]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for the well-characterized methyltransferase inhibitors. The lack of data for this compound is noted.

InhibitorTarget Methyltransferase(s)IC50 / Ki ValueReference(s)
This compound Data not availableData not available
Decitabine DNA Methyltransferases (DNMTs)Potency is dose and cell-type dependent; acts via incorporation into DNA leading to enzyme trapping.[1][3][1][3]
Sinefungin Various, including PRMT1, SET7/9, mRNA methyltransferases< 1 µM for PRMT1, 2.5 µM for SET7/9.[6][6]
S-adenosyl-L-homocysteine (SAH) Most SAM-dependent methyltransferasesPotent product inhibitor with Ki values often in the nanomolar to low micromolar range.[10][10]

Mechanisms of Action

The inhibitory mechanisms of these compounds differ significantly, which influences their specificity and cellular effects.

This compound (Putative Mechanism)

Based on its structure as an adenosine analog, this compound is hypothesized to act as a competitive inhibitor of SAM-dependent methyltransferases. It likely binds to the SAM-binding pocket of the enzyme, preventing the binding of the natural methyl donor. The N(6)-methyl group and the 3'-amino group are key modifications that would influence its binding affinity and specificity for different methyltransferases.

cluster_0 Methyltransferase Catalytic Cycle cluster_1 Inhibition by this compound Enzyme Enzyme Enzyme_SAM_Substrate Enzyme-SAM-Substrate Complex Enzyme->Enzyme_SAM_Substrate + SAM Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor + Inhibitor SAM S-adenosyl-L- methionine (SAM) SAM->Enzyme_Inhibitor Blocks Binding Substrate Substrate Substrate->Enzyme_SAM_Substrate + Substrate Methylated_Substrate Methylated Substrate Enzyme_SAM_Substrate->Methylated_Substrate Methyl Transfer SAH S-adenosyl-L- homocysteine (SAH) Enzyme_SAM_Substrate->SAH SAH->Enzyme Release Inhibitor N(6)-Methyl-3'-amino- 3'-deoxyadenosine Decitabine Decitabine dCTP_analog Decitabine Triphosphate Decitabine->dCTP_analog Phosphorylation DNA_Replication DNA Replication dCTP_analog->DNA_Replication DNA_with_Decitabine DNA containing 5-azacytosine DNA_Replication->DNA_with_Decitabine Covalent_Complex Trapped DNMT-DNA Covalent Complex DNA_with_Decitabine->Covalent_Complex DNMT DNA Methyltransferase DNMT->Covalent_Complex Degradation DNMT Degradation Covalent_Complex->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation SAM S-adenosyl-L- methionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Methyl Transfer SAH S-adenosyl-L- homocysteine (SAH) Methyltransferase->SAH Product Release SAH->Methyltransferase Feedback Inhibition Start Start Reaction_Mix Prepare Reaction Mix: Enzyme, Substrate, Inhibitor Start->Reaction_Mix Add_SAM Add [3H]-SAM Reaction_Mix->Add_SAM Incubate Incubate at 30-37°C Add_SAM->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Binding Spot on Filter Membrane Stop_Reaction->Filter_Binding Wash Wash away free [3H]-SAM Filter_Binding->Wash Scintillation_Counting Measure Radioactivity Wash->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Validating the Specificity of N(6)-Methyl-3'-amino-3'-deoxyadenosine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic adenosine analog with potential applications in modulating the activity of various enzymes, particularly methyltransferases. Its unique chemical structure, featuring a methyl group at the N(6) position of the adenine ring and an amino group at the 3' position of the ribose sugar, suggests it may exhibit distinct biological activities compared to other adenosine derivatives.[1] This guide provides a comparative analysis of this compound with other relevant compounds, supported by experimental data on analogous molecules, to aid researchers in designing experiments to validate its specificity and understand its potential biological effects.

Comparison with Alternative Adenosine Analogs

The biological effects of adenosine analogs are often dictated by their structural modifications, which influence their interaction with target proteins and their susceptibility to metabolic enzymes. To understand the potential specificity of this compound, it is crucial to compare it with well-characterized adenosine analogs.

Key Comparative Compounds:

  • Cordycepin (3'-deoxyadenosine): Lacks the 3'-hydroxyl group, leading to chain termination when incorporated into nucleic acids. It is known to have anti-proliferative and anti-metastatic effects.

  • Sinefungin: A natural analog of S-adenosylmethionine (SAM), the universal methyl donor, and a pan-inhibitor of methyltransferases.[2]

  • Other N(6)-substituted adenosine analogs: Various modifications at the N(6) position can significantly alter receptor binding and enzyme inhibition profiles.

The table below summarizes the inhibitory activities of several adenosine analogs against a panel of methyltransferases. While direct data for this compound is not currently available in the public domain, the data for structurally related compounds provide a valuable benchmark for predicting its potential activity and for designing specificity assays.

Table 1: Comparative Inhibitory Activity (IC50) of Adenosine Analogs against Methyltransferases

CompoundTarget EnzymeIC50 (µM)Reference
Compound 11a CamA0.15[2][3]
PRMT1> 10[3]
METTL3-METTL14> 10[3]
Compound 6e CamA1.5[2][3]
PRMT10.12[3]
METTL3-METTL14> 10[3]
Compound 7 CamA0.7[2][3]
Sinefungin CamA24[2]
SGC0946 CamA4.7[2]

Note: Data for this compound is not available. The compounds listed are structurally related adenosine analogs and serve as a reference for potential inhibitory activity.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound, a series of well-defined experimental protocols should be employed. These assays will help determine its on-target potency, identify potential off-targets, and establish a comprehensive biological activity profile.

In Vitro Methyltransferase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of this compound against a specific methyltransferase.

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate by a methyltransferase. An inhibitor will reduce the amount of incorporated radioactivity.

Materials:

  • Purified recombinant methyltransferase (e.g., METTL3/14 complex)

  • Substrate (e.g., specific RNA or DNA oligonucleotide)

  • [³H]-S-adenosyl-L-methionine

  • This compound and other control inhibitors

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM MgCl₂)

  • Filter paper (e.g., Whatman P81)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, substrate, and the methyltransferase.

  • Add varying concentrations of this compound or control inhibitors to the reaction mixture.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by spotting the mixture onto the filter paper.

  • Wash the filter papers to remove unincorporated [³H]-SAM.

  • Measure the radioactivity on the filter papers using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Viability and Cytotoxicity Assay

This assay assesses the effect of this compound on cell proliferation and viability, providing insights into its potential cytotoxic off-target effects.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line or a normal cell line)

  • Cell culture medium and supplements

  • This compound, Cordycepin (as a positive control), and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, cordycepin, and the vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Adenosine Receptor Binding Assay

Given that N(6)-methyl modification can influence adenosine receptor binding, this assay is crucial for evaluating potential off-target effects on this important class of G protein-coupled receptors.

Principle: This is a competitive binding assay where the ability of this compound to displace a radiolabeled ligand from a specific adenosine receptor subtype is measured.

Materials:

  • Cell membranes expressing a specific adenosine receptor subtype (e.g., A1, A2A, A2B, or A3)

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]CCPA for A1 receptors)

  • This compound, unlabeled adenosine (as a reference), and other control compounds

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the cell membranes, radiolabeled ligand, and varying concentrations of this compound or control compounds in the binding buffer.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding and determine the Ki (inhibition constant) for this compound.

Visualizing Signaling Pathways and Workflows

To better understand the potential mechanisms of action and the experimental approaches to validate the specificity of this compound, the following diagrams illustrate key concepts.

Methyltransferase_Inhibition_Pathway cluster_0 Methyltransferase Activity cluster_1 Inhibition SAM S-adenosylmethionine (SAM) (Methyl Donor) MTase Methyltransferase (e.g., METTL3/14) SAM->MTase Binds to Substrate Substrate (RNA/DNA) Substrate->MTase Binds to Product Methylated Substrate MTase->Product Catalyzes methylation SAH S-adenosylhomocysteine (SAH) MTase->SAH Releases Inhibitor N(6)-Methyl-3'-amino- 3'-deoxyadenosine Inhibitor->MTase Inhibits

Caption: Proposed inhibitory mechanism of this compound on methyltransferase activity.

Specificity_Validation_Workflow Start N(6)-Methyl-3'-amino- 3'-deoxyadenosine Assay1 In Vitro Methyltransferase Inhibition Assay Start->Assay1 Assay2 Cellular Viability/ Cytotoxicity Assay Start->Assay2 Assay3 Adenosine Receptor Binding Assay Start->Assay3 Assay4 Kinome Profiling (Optional) Start->Assay4 Data1 Determine IC50 values against a panel of MTases Assay1->Data1 Data2 Determine cytotoxic IC50 and compare with on-target IC50 Assay2->Data2 Data3 Determine Ki values for adenosine receptor subtypes Assay3->Data3 Data4 Identify potential off-target kinases Assay4->Data4 Conclusion Comprehensive Specificity Profile Data1->Conclusion Data2->Conclusion Data3->Conclusion Data4->Conclusion

Caption: Experimental workflow for validating the specificity of this compound.

Conclusion

Validating the specificity of a novel compound like this compound is paramount for its development as a reliable research tool or therapeutic agent. While direct experimental data for this specific molecule is currently limited, a comparative approach using data from structurally similar adenosine analogs provides a rational basis for designing robust validation studies. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to systematically evaluate the on-target potency and potential off-target effects of this compound. Through such rigorous investigation, the scientific community can confidently establish its biological activity profile and unlock its full potential in various research and drug development applications.

References

Confirming the Bioactivity of N(6)-Methyl-3'-amino-3'-deoxyadenosine: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise biological activity of a novel compound is paramount. This guide provides a comparative overview of orthogonal experimental methods to confirm and quantify the activity of N(6)-Methyl-3'-amino-3'-deoxyadenosine, a putative inhibitor of N(6)-methyladenosine (m6A) RNA methyltransferases.

N(6)-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a critical role in regulating RNA metabolism, including splicing, stability, and translation. The enzymes responsible for depositing this methyl mark, primarily the METTL3/METTL14 methyltransferase complex, are key targets for therapeutic development. This compound, by its structural similarity to the natural cofactor S-adenosylmethionine (SAM), is hypothesized to inhibit these enzymes. To rigorously validate this, a multi-faceted approach employing assays that interrogate different aspects of the compound's activity is essential.

This guide details three orthogonal methods: (1) a direct biochemical assay to measure enzymatic inhibition, (2) a cell-based assay to quantify the global reduction in cellular m6A levels, and (3) a target engagement assay to confirm the compound binds to its intended target in a cellular environment.

Orthogonal Methodologies: A Comparative Overview

Assay Principle Metric Throughput Pros Cons
BiochemicalMTase-Glo™ Assay Measures the production of S-adenosylhomocysteine (SAH), a universal by-product of SAM-dependent methyltransferases, using a coupled-enzyme system that generates a luminescent signal.IC50 (nM/µM)HighDirect measure of enzyme inhibition; High sensitivity and wide dynamic range; Amenable to high-throughput screening.In vitro assay may not reflect cellular activity due to permeability and metabolism issues.
Cell-BasedLC-MS/MS m6A Quantification Quantifies the absolute ratio of m6A to adenosine (A) in mRNA isolated from treated cells. mRNA is digested to single nucleosides, which are then separated by liquid chromatography and detected by tandem mass spectrometry.% reduction in m6A/A ratioLow"Gold standard" for accurate quantification of cellular m6A levels; Directly measures the physiological outcome of enzyme inhibition.Technically demanding; Requires specialized equipment; Low throughput.
Target EngagementCellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding. The melting curve of the target protein in the presence and absence of the compound is determined by heating cell lysates to various temperatures and quantifying the remaining soluble protein.Thermal Shift (ΔTm)MediumConfirms direct binding to the target protein in a physiological context (intact cells); Can assess target engagement without modifying the compound or protein.Indirect measure of activity; Requires a specific antibody for the target protein; Optimization of heating conditions is necessary.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the m6A methylation pathway and the workflows for the described orthogonal methods.

m6A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SAM SAM METTL3_14 METTL3/14 (Writer) SAM->METTL3_14 Methyl Donor SAH SAH METTL3_14->SAH mRNA_m6A mRNA (m6A) METTL3_14->mRNA_m6A Methylation mRNA_A mRNA (A) mRNA_A->METTL3_14 mRNA_m6A_cyto mRNA (m6A) mRNA_m6A->mRNA_m6A_cyto Export Compound N(6)-Methyl-3'-amino -3'-deoxyadenosine Compound->METTL3_14 Inhibition YTHDF2 YTHDF2 (Reader) Decay mRNA Decay YTHDF2->Decay Promotes Translation Translation Splicing Splicing mRNA_m6A_cyto->YTHDF2 mRNA_m6A_cyto->Translation mRNA_m6A_cyto->Splicing

Figure 1: m6A RNA Methylation Pathway and Point of Inhibition.

Orthogonal_Workflows cluster_biochemical Biochemical Assay: MTase-Glo™ cluster_cellbased Cell-Based Assay: LC-MS/MS cluster_target Target Engagement: CETSA A1 Incubate METTL3/14, RNA substrate, SAM, & Compound A2 Methyltransferase Reaction (SAH produced) A1->A2 A3 Add MTase-Glo™ Reagent (SAH -> ADP) A2->A3 A4 Add Detection Solution (ADP -> ATP -> Light) A3->A4 A5 Measure Luminescence A4->A5 B1 Treat cells with Compound B2 Isolate mRNA B1->B2 B3 Digest mRNA to Nucleosides B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Quantify m6A/A Ratio B4->B5 C1 Treat cells with Compound C2 Lyse cells C1->C2 C3 Heat lysate across a temperature gradient C2->C3 C4 Separate soluble & aggregated proteins C3->C4 C5 Quantify soluble METTL3 (e.g., Western Blot) C4->C5 C6 Determine Thermal Shift (ΔTm) C5->C6

Figure 2: Experimental Workflows for Orthogonal Assays.

Detailed Experimental Protocols

Biochemical Assay: MTase-Glo™ Methyltransferase Assay

This protocol measures the in vitro inhibitory effect of this compound on the METTL3/14 complex.

Materials:

  • Recombinant human METTL3/14 complex

  • RNA substrate (e.g., a short single-stranded RNA containing a GGACU motif)

  • S-Adenosyl-L-methionine (SAM)

  • This compound

  • MTase-Glo™ Methyltransferase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate reaction buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the compound dilutions, METTL3/14 enzyme, and RNA substrate.

  • Initiate Reaction: Start the methyltransferase reaction by adding SAM. The final reaction volume is typically 5-10 µL. Incubate at 30°C for 60 minutes.

  • SAH Detection: Stop the reaction and detect SAH by adding 5 µL of MTase-Glo™ Reagent. Incubate at room temperature for 30 minutes. This step converts SAH to ADP.

  • Luminescence Reading: Add 10 µL of MTase-Glo™ Detection Solution to convert ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature and measure luminescence.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Assay: LC-MS/MS Quantification of Global m6A

This protocol provides a quantitative measure of the compound's effect on total m6A levels in cellular mRNA.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • This compound

  • mRNA isolation kit (e.g., Dynabeads™ mRNA Purification Kit)

  • Nuclease P1, Alkaline Phosphatase

  • LC-MS/MS system with a C18 column

  • Adenosine and N6-methyladenosine standards

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • RNA Extraction and mRNA Purification: Harvest cells and extract total RNA. Purify mRNA from the total RNA population using oligo(dT)-magnetic beads.

  • mRNA Digestion: Quantify the purified mRNA. Digest 200 ng of mRNA with Nuclease P1 at 37°C for 2 hours, followed by Alkaline Phosphatase at 37°C for another 2 hours to break it down into individual nucleosides.[1]

  • LC-MS/MS Analysis: Analyze the digested nucleoside samples by LC-MS/MS. Separate the nucleosides using a C18 reverse-phase column and detect adenosine and m6A using a triple quadrupole mass spectrometer in positive ion multiple reaction monitoring (MRM) mode. The mass transitions are typically m/z 282.1 → 150.1 for m6A and m/z 268.1 → 136.1 for adenosine.[1]

  • Data Analysis: Generate standard curves using the pure nucleoside standards. Calculate the amount of m6A and A in each sample and determine the m6A/A ratio. Compare the ratios from treated samples to the vehicle control to calculate the percent reduction in global m6A.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

This protocol confirms that the compound directly interacts with and stabilizes its target, METTL3, within the complex cellular milieu.

Materials:

  • Cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Anti-METTL3 antibody

  • Western blotting reagents and equipment

  • PCR thermal cycler

Procedure:

  • Cell Treatment: Treat intact cells with the compound or vehicle control for 1 hour at 37°C.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[2]

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen). Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble METTL3 at each temperature point using Western blotting.

  • Data Analysis: Generate melting curves by plotting the band intensity of soluble METTL3 against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.

By employing these three orthogonal methods, researchers can build a robust body of evidence to confirm the inhibitory activity of this compound, from its direct effect on the enzyme to its functional consequences in a cellular context and its direct binding to the intended target. This comprehensive approach is crucial for the confident progression of a compound through the drug discovery pipeline.

References

Benchmarking N(6)-Methyl-3'-amino-3'-deoxyadenosine against established research compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the novel compound N(6)-Methyl-3'-amino-3'-deoxyadenosine against the established research compound, Cordycepin (3'-deoxyadenosine), for applications in cancer research and beyond.

This guide provides a comprehensive analysis of the novel adenosine analog, this compound, by benchmarking it against the well-characterized research compound, Cordycepin. The comparison is tailored for researchers, scientists, and drug development professionals, offering insights into its potential mechanisms of action and experimental utility based on its structural characteristics and the known activities of related molecules. While extensive experimental data exists for Cordycepin, the information presented for this compound is predictive, based on its chemical structure, and aims to guide future research.

I. Overview of Compounds

This compound is a synthetic nucleoside analog. Its structure suggests it may act as a modulator of biological processes involving adenosine, similar to other adenosine analogs. The key modifications—the N(6)-methyl group and the 3'-amino group—are anticipated to confer unique biological activities, potentially influencing its interaction with enzymes and receptors.

Cordycepin (3'-deoxyadenosine) is a naturally occurring adenosine analog first isolated from the fungus Cordyceps militaris.[1][2] It is a well-established research compound with a broad spectrum of reported biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[3][4][5] Its primary mechanism of action involves its conversion to 3'-deoxyadenosine triphosphate (3'-dATP), which can inhibit RNA synthesis and interfere with various signaling pathways.[1]

II. Comparative Data

The following tables summarize the known and predicted properties of Cordycepin and this compound.

Table 1: General Properties and Putative Mechanisms of Action

FeatureCordycepin (3'-deoxyadenosine)This compound (Predicted)
Source Natural product from Cordyceps militaris[1][2]Synthetic
Primary Mechanism Inhibition of polyadenylation of mRNA, leading to premature transcription termination.[1] Competitive inhibition of ATP-dependent enzymes.[5]Potential for incorporation into nucleic acids, leading to chain termination. Possible modulation of methyltransferases and adenosine receptors.
Metabolism Phosphorylated to 3'-dATP (active form).[1] Rapidly deaminated by adenosine deaminase (ADA).[1][2]Expected to be phosphorylated. The N(6)-methyl group may alter its susceptibility to deamination by ADA.
Key Signaling Pathways PI3K/Akt, MAPK, AMPK, NF-κB[4][5][6]Likely to interact with similar pathways as Cordycepin, with potential for altered specificity or potency due to the N(6)-methyl group. May also influence m6A-related pathways.

Table 2: Reported and Predicted Biological Activities

ActivityCordycepin (3'-deoxyadenosine)This compound (Predicted)
Anticancer Induces apoptosis, inhibits cell proliferation and metastasis in various cancer cell lines.[4][6]High potential for anticancer activity, possibly with a different spectrum of efficacy or potency. The 3'-amino group could enhance its ability to induce DNA damage.
Anti-inflammatory Suppresses the production of pro-inflammatory cytokines.[3]Likely to possess anti-inflammatory properties by modulating adenosine receptor signaling.
Antiviral Inhibits the replication of various viruses by terminating RNA synthesis.[7]Potential antiviral activity through similar mechanisms as Cordycepin.
Immunomodulatory Modulates the activity of immune cells.[5]The N(6)-methyl group could influence its interaction with immune cell receptors, leading to distinct immunomodulatory effects.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the established signaling pathway for Cordycepin and a proposed experimental workflow for comparing the two compounds.

Cordycepin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENT1 ENT1 Cordycepin_in Cordycepin ENT1->Cordycepin_in Uptake A_Receptor Adenosine Receptors PI3K_Akt PI3K/Akt Pathway A_Receptor->PI3K_Akt MAPK MAPK Pathway A_Receptor->MAPK NF_kB NF-κB Pathway A_Receptor->NF_kB Inhibition Cordycepin_in->A_Receptor Activation ADK Adenosine Kinase Cordycepin_in->ADK Phosphorylation Cordycepin_MP 3'-dAMP ADK->Cordycepin_MP Cordycepin_TP 3'-dATP Cordycepin_MP->Cordycepin_TP AMPK AMPK Pathway Cordycepin_TP->AMPK Activation PolyA Poly(A) Polymerase Cordycepin_TP->PolyA Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest AMPK->CellCycleArrest Anti_Inflammation Anti-inflammation NF_kB->Anti_Inflammation RNA_Synthesis RNA Synthesis Inhibition PolyA->RNA_Synthesis

Caption: Signaling pathway of Cordycepin.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Compound A & B) Cell_Treatment Treat Cells with Varying Concentrations Compound_Prep->Cell_Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Cell_Treatment MTT_Assay Cell Viability (MTT Assay) Cell_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Cell_Treatment->Western_Blot Data_Analysis Analyze Data & Compare IC50, etc. MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Comparative experimental workflow.

IV. Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are established protocols for key experiments that can be adapted to compare this compound with Cordycepin.

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Cordycepin and this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.

B. Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the IC50 concentrations of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

C. Western Blot Analysis
  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

V. Conclusion and Future Directions

This compound represents a promising novel compound for investigation, with a chemical structure that suggests a range of biological activities analogous to, and potentially distinct from, the established research compound Cordycepin. The N(6)-methyl modification may influence its stability and interaction with adenosine receptors and m6A-modifying enzymes, while the 3'-amino group could enhance its cytotoxic potential.

Future research should focus on validating the predicted activities of this compound through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a solid framework for such investigations. Direct comparative studies with Cordycepin will be crucial to elucidate the unique therapeutic potential of this novel adenosine analog. The exploration of its effects on RNA methylation and epigenetic regulation could open new avenues in cancer therapy and other disease areas.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N(6)-Methyl-3'-amino-3'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N(6)-Methyl-3'-amino-3'-deoxyadenosine, a nucleoside analog. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to maintain compliance with institutional and regulatory standards.

Understanding the Compound: Safety and Handling

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table summarizes general handling and disposal parameters derived from guidelines for similar laboratory chemicals.

ParameterGuidelineSource(s)
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.General Laboratory Safety Manuals
Waste Classification Hazardous Chemical Waste. May be considered cytotoxic or genotoxic depending on institutional guidelines for nucleoside analogs.Cornell EHS, Karolinska Institutet Laboratory Waste Guidelines[2][3]
Container Type Leak-proof, chemically compatible, and clearly labeled container. For sharps, use a designated sharps container.Cornell EHS, Karolinska Institutet Laboratory Waste Guidelines[2][3]
Labeling Requirements "Hazardous Waste," full chemical name (this compound), and any relevant hazard pictograms.General Hazardous Waste Guidelines
Disposal Pathway Through the institution's designated hazardous waste management program. Do not dispose of down the drain or in regular trash.Cornell EHS, Karolinska Institutet Laboratory Waste Guidelines[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent body. The Principal Investigator holds the primary responsibility for ensuring that all laboratory personnel are trained in and adhere to these procedures.[2]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or expired this compound powder in its original container or a compatible, well-sealed waste container.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.[3]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste.

  • Add any other information required by your institution, such as the date and the name of the generating laboratory.

3. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure and away from general laboratory traffic.

4. Arrange for Pickup and Disposal:

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup of the waste.

  • Follow their specific procedures for waste transfer and documentation.

5. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Dispose of the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (powder, contaminated labware) waste_type->solid Solid liquid Liquid Waste (solutions) waste_type->liquid Liquid sharps Sharps Waste (needles, blades) waste_type->sharps Sharps collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_sharps Dispose in Sharps Container sharps->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.